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mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA Documentation Hub

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  • Product: mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-Maleoyl-DPR(Boc)-OH.DCHA: A Core Component in Bioconjugation

Executive Summary (S)-Maleoyl-DPR(Boc)-OH.DCHA is a specialized amino acid derivative that serves as a critical building block in the fields of medicinal chemistry and drug development, particularly in the synthesis of A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Maleoyl-DPR(Boc)-OH.DCHA is a specialized amino acid derivative that serves as a critical building block in the fields of medicinal chemistry and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and mechanism of action. It further details a validated experimental protocol for its application in bioconjugation, offering field-proven insights for researchers, scientists, and drug development professionals. The unique architecture of this molecule, featuring a thiol-reactive maleimide, a diaminopropionic acid (DPR) core, an acid-labile Boc protecting group, and a DCHA salt, provides a versatile platform for creating stable and precise bioconjugates.[1][3]

Introduction: The Strategic Role of Bifunctional Linkers

In the landscape of targeted therapeutics, the linker molecule that connects a biological macromolecule (like an antibody) to a payload (like a cytotoxic drug) is of paramount importance.[4][5] The linker's properties dictate the stability, solubility, and release mechanism of the payload, directly impacting the efficacy and safety of the resulting conjugate.[6][7] (S)-Maleoyl-DPR(Boc)-OH.DCHA emerges as a sophisticated, non-cleavable linker precursor designed for high-selectivity conjugation.[2] Its structure is meticulously designed to facilitate a covalent, stable linkage to proteins while offering a functional handle for subsequent synthetic modifications.

Molecular Profile of (S)-Maleoyl-DPR(Boc)-OH.DCHA

The compound is an ionic salt composed of the (S)-Maleoyl-DPR(Boc)-OH anion and the dicyclohexylammonium (DCHA) cation. Each component serves a distinct and critical function.

Deconstruction of the Chemical Structure
  • (S)-Maleoyl Group : This functional group is the cornerstone of the molecule's reactivity. The maleimide ring is a highly efficient Michael acceptor that reacts specifically with sulfhydryl (thiol) groups, most commonly from cysteine residues in proteins.[][9] This reaction proceeds rapidly under mild pH conditions (6.5-7.5) to form a stable thioether bond, making it one of the most popular methods for site-selective protein modification.[3][10]

  • DPR (Diaminopropionic Acid) Core : The "DPR" in the name refers to a diaminopropionic acid backbone. Specifically, it is (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.[11] This core provides the structural framework and spacing for the linker.

  • Boc (tert-Butoxycarbonyl) Protecting Group : The Boc group is an acid-labile protecting group that temporarily blocks one of the amino groups of the diaminopropionic acid core.[12][] This protection is crucial to prevent unwanted side reactions during the maleimide conjugation step.[14] The Boc group can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine, which can then be used to attach a drug payload or another molecule.[15][16]

  • DCHA (Dicyclohexylamine) Salt : Many N-protected amino acids are oils or amorphous solids that are difficult to purify and handle.[17][18] DCHA is a strong organic base that forms a stable, crystalline salt with the carboxylic acid moiety of the molecule.[19][20] This salt formation is a deliberate strategy to enhance the compound's crystallinity, which facilitates purification by recrystallization and significantly improves its handling, weighing, and storage stability.[20][21]

Physicochemical Properties

The quantitative properties of (S)-Maleoyl-DPR(Boc)-OH.DCHA are summarized in the table below, compiled from supplier technical data sheets.

PropertyValueSource(s)
Synonyms Mal-Dap(Boc)·DCHA, mDPR(boc)[1][2]
CAS Number 1491152-23-8[1][11]
Molecular Formula C₂₄H₃₉N₃O₆ (for the free acid)[1]
Molecular Weight 465.58 g/mol (for the free acid)[1]
Appearance White to off-white crystalline powder[1][22]
Melting Point 150 - 164 °C[1]
Purity ≥99% (Chiral HPLC)[1]
Solubility Soluble in DMSO, DMF, and Methanol[3]
Storage Conditions Store at 0 - 8 °C, protected from light and moisture[1]
Structural Visualization

The chemical structure of the active component, the (S)-Maleoyl-DPR(Boc)-OH anion, is visualized below.

Caption: Chemical Structure of the (S)-Maleoyl-DPR(Boc)-OH Anion.

Mechanism of Action: The Maleimide-Thiol Conjugation

The primary application of (S)-Maleoyl-DPR(Boc)-OH is the covalent modification of proteins or peptides via their cysteine residues.[3] The process is a type of "click chemistry" known as a thiol-Michael addition reaction.[9]

Causality Behind the Choice:

  • High Selectivity : At a pH between 6.5 and 7.5, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, minimizing off-target modifications and leading to a more homogeneous product.[3]

  • Mild Conditions : The reaction proceeds efficiently at room temperature and in aqueous buffers, which preserves the structural integrity and biological activity of sensitive proteins like antibodies.

  • Stable Bond Formation : The reaction forms a stable thioether linkage. While this bond can undergo a slow retro-Michael reaction, especially in the presence of other thiols, it is generally considered stable for many therapeutic applications. Hydrolysis of the thiosuccinimide ring can further stabilize the linkage by preventing this reversal.[9][10]

Application Protocol: Conjugation to a Thiol-Containing Protein

This section provides a self-validating, step-by-step methodology for conjugating (S)-Maleoyl-DPR(Boc)-OH to a protein containing free thiol groups.

Pre-Requisite: Liberation of the Free Acid

Before conjugation, the active linker must be liberated from its DCHA salt. This is a critical first step as the salt form is not reactive.

Protocol: Free Acid Liberation

  • Suspension : Suspend the (S)-Maleoyl-DPR(Boc)-OH.DCHA salt in 5-10 volumes of an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Acidification : Add 10% aqueous phosphoric acid dropwise while stirring until the solid completely dissolves and two clear liquid phases are visible. The pH of the lower aqueous phase should be 2-3.[21]

  • Extraction : Separate the layers. Wash the organic phase once more with 10% phosphoric acid, followed by three washes with deionized water to remove residual acid and dicyclohexylammonium phosphate.

  • Drying and Evaporation : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil or a solid.

Pre-Requisite: Protein Thiol Reduction (If Necessary)

For proteins like antibodies where cysteines are present as disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.

  • Reduction : Incubate the protein with a 10- to 50-fold molar excess of a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) for 1-2 hours at room temperature.

  • Purification : Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a nitrogen-purged conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.2, with 1 mM EDTA).[3]

Conjugation Workflow

Workflow start Start: Protein with Free Thiol(s) step2 Add 10-20 fold molar excess of linker stock to protein solution start->step2 reagent Prepare (S)-Maleoyl-DPR(Boc)-OH (Free Acid Form) step1 Dissolve Linker in Anhydrous DMSO/DMF to create 10-20 mM stock reagent->step1 step1->step2 step3 Incubate for 2 hours at RT or overnight at 4°C (Protect from light) step2->step3 step4 (Optional) Quench Reaction with excess free thiol (e.g., N-acetyl cysteine) step3->step4 step5 Purify Conjugate (e.g., Size Exclusion Chromatography or Dialysis) step4->step5 end Final Product: Purified Protein-Linker Conjugate step5->end

Caption: Experimental Workflow for Protein-Linker Conjugation.

Detailed Protocol Steps:

  • Linker Preparation : Immediately before use, dissolve the freshly prepared (S)-Maleoyl-DPR(Boc)-OH free acid in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[3] The use of an anhydrous solvent is critical as the maleimide group can hydrolyze in aqueous environments, rendering it unreactive.[9]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the linker stock solution to the thiol-containing protein solution. Perform the addition slowly with gentle stirring to avoid protein precipitation.

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light to prevent degradation of the reagents.

  • Quenching (Optional but Recommended) : To ensure a homogenous final product, quench any unreacted maleimide groups by adding a free thiol-containing compound (e.g., N-acetyl cysteine or cysteine) to a final concentration of 1-2 mM. Incubate for an additional 30 minutes.

  • Purification : Remove unreacted linker and quenching agent by purifying the protein-linker conjugate. Standard methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis against the desired storage buffer.

  • Characterization : The resulting conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.

Conclusion

(S)-Maleoyl-DPR(Boc)-OH.DCHA is a high-purity, stable, and versatile reagent that is expertly designed for modern bioconjugation. Its DCHA salt form ensures stability and ease of handling, while the maleimide group provides a highly selective reaction pathway for modifying cysteine residues on proteins. The integral Boc-protecting group offers a latent functional site for the subsequent attachment of payloads, making it an invaluable building block in the construction of complex biotherapeutics like ADCs. The protocols and principles outlined in this guide provide a robust framework for the successful application of this compound in research and development settings.

References

  • Almac Group. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. [Link]

  • Wikipedia. (n.d.). Maleimide. [Link]

  • PubMed. (2019). Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. PubMed. [Link]

  • ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]

  • SpringerLink. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. SpringerLink. [Link]

  • ACS Publications. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]

  • PubMed. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AACR Journals. (2008). Novel peptide linkers for highly potent antibody-auristatin conjugates. AACR Journals. [Link]

  • LookChem. (2024). Chemical Properties and Uses of Dicyclohexylamine. [Link]

  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA). [Link]

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Exploratory

mDPR(boc) ADC linker mechanism of action

An In-Depth Technical Guide to the mDPR(boc) Antibody-Drug Conjugate Linker: Mechanism of Action and Validated Protocols Abstract Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the mDPR(boc) Antibody-Drug Conjugate Linker: Mechanism of Action and Validated Protocols

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker component, which must remain stable in systemic circulation while enabling efficient payload release within the target tumor cell. This guide provides a comprehensive technical analysis of a sophisticated, cleavable linker system: mDPR(boc)-Val-Cit-PAB . We will dissect its molecular architecture, elucidate its multi-step mechanism of action from cellular internalization to payload liberation, and provide detailed, field-proven experimental protocols for its validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply this advanced linker technology.

The Molecular Architecture: A Tripartite System for Controlled Drug Delivery

The mDPR(boc)-Val-Cit-PAB linker is not a monolithic entity but a carefully engineered system of three distinct functional modules. Each component is chosen for a specific purpose, creating a stable yet triggerable bridge between the antibody and the cytotoxic payload.

  • The Connector: mDPR (Maleimido-diaminopropanoic acid) The mDPR unit serves as the covalent attachment point to the antibody. The maleimide group exhibits high reactivity and specificity towards thiol (-SH) groups, making it ideal for conjugation to cysteine residues on the antibody.[1] These cysteines can be natively available after the reduction of interchain disulfide bonds or engineered into specific sites on the antibody to create more homogeneous ADCs.[2][3] A critical feature of the mDPR linker is its "self-stabilizing" nature. Traditional maleimide-cysteine conjugates can be susceptible to a retro-Michael reaction in vivo, leading to premature drug deconjugation.[4] The diaminopropanoic acid scaffold of mDPR is designed to promote rapid hydrolysis of the thiosuccinimide ring formed upon conjugation, creating a stable, irreversible linkage that significantly enhances plasma stability.[1][4]

  • The Trigger: Val-Cit (Valine-Citrulline Dipeptide) This dipeptide sequence is the lynchpin of the linker's tumor-selective cleavage strategy. It is designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often highly expressed within the lysosomes of cancer cells compared to its levels in circulation.[5][] The Val-Cit linker is remarkably stable in the neutral pH of the bloodstream but is efficiently cleaved upon internalization of the ADC into the acidic, enzyme-rich environment of the lysosome.[7] While initially designed for Cathepsin B, studies have shown that other lysosomal cathepsins can also recognize and cleave this sequence, providing a degree of redundancy in the release mechanism.[8][9]

  • The Spacer: PAB (para-aminobenzyl carbamate) The PAB unit is a "self-immolative" spacer. Its function is to ensure that once the Val-Cit trigger is cleaved by cathepsins, the cytotoxic drug is released in its native, unmodified, and fully active form.[7] Following the enzymatic cleavage of the amide bond between Citrulline and PAB, the resulting p-aminobenzyl alcohol is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This rapid, intramolecular electronic cascade cleanly liberates the payload.[][9] This is a critical design element, as residual linker fragments attached to the drug could hinder its ability to bind to its intracellular target.

The (boc) (tert-Butyloxycarbonyl) group is a temporary protecting group used during the chemical synthesis of the drug-linker module to prevent unwanted side reactions. It is removed in a final deprotection step before the linker is conjugated to the antibody.[10][11]

G cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker mDPR-Val-Cit-PAB Linker Ab Antibody Cys Cysteine Thiol (-SH) Ab->Cys Contains mDPR mDPR (Connector) Cys->mDPR Stable Thioether Bond (Conjugation) ValCit Val-Cit (Cleavage Trigger) mDPR->ValCit Covalent Bond PAB PAB (Self-Immolative Spacer) ValCit->PAB Protease-Cleavable Amide Bond Payload Cytotoxic Payload (e.g., MMAE) PAB->Payload Self-Immolative Carbamate Linkage

Fig 1: Molecular architecture of the mDPR-Val-Cit-PAB linker system.

The Stepwise Mechanism of Action: A Cellular Trojan Horse

The therapeutic action of an ADC equipped with the mDPR-Val-Cit-PAB linker is a precisely orchestrated sequence of events, ensuring the payload is delivered specifically to its site of action.

  • Targeting and Binding: The ADC is administered intravenously and circulates systemically. The monoclonal antibody component recognizes and binds with high specificity to its target antigen on the surface of a cancer cell.[7]

  • Internalization: Upon binding, the cell internalizes the entire ADC-antigen complex, typically through a process called receptor-mediated endocytosis.[7][12]

  • Lysosomal Trafficking: The internalized complex is encapsulated within an endosome. The endosome matures and ultimately fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by a low pH (4.5-5.0).[12][13] The efficacy of this trafficking is a key determinant of ADC potency.[14][15][16]

  • Proteolytic Cleavage: Inside the lysosome, proteases, primarily Cathepsin B, recognize the Val-Cit dipeptide sequence on the linker and cleave the amide bond connecting the Citrulline and PAB moieties.[][17]

  • Self-Immolation and Payload Release: The cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, which rapidly decomposes and releases the unmodified, fully active cytotoxic payload directly into the cytoplasm of the cancer cell.[7][9]

  • Induction of Apoptosis: The liberated payload engages its intracellular target (e.g., tubulin for MMAE, DNA for doxorubicin), disrupting critical cellular processes and ultimately inducing programmed cell death (apoptosis).[7][18]

G cluster_Extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_Intracellular Intracellular Space (Target Cancer Cell) ADC 1. ADC Circulates (Linker is Stable) TargetCell 2. Antibody Binds Target Antigen ADC->TargetCell Targeting Internalization 3. Receptor-Mediated Endocytosis TargetCell->Internalization Internalization Lysosome 4. Trafficking to Lysosome (pH 4.5-5.0) Internalization->Lysosome Cleavage 5. Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Enzymatic Action Release 6. PAB Self-Immolation & Payload Release Cleavage->Release Spontaneous Apoptosis 7. Payload Induces Apoptosis Release->Apoptosis Cytotoxicity

Fig 2: Stepwise mechanism of action from cell targeting to apoptosis.

A Self-Validating System: Experimental Protocols

The trustworthiness of any linker system is established through rigorous, reproducible experimental validation. The following protocols are cornerstones for characterizing an ADC utilizing the mDPR-Val-Cit-PAB linker.

Protocol 3.1: ADC Stability Assessment in Human Plasma

Objective: To determine the in vitro stability of the ADC and quantify the rate of premature payload deconjugation in a biologically relevant matrix, ensuring the linker remains intact in circulation.[4]

Methodology:

  • Preparation: Thaw human plasma and the ADC test article. Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Incubation: Spike the ADC into the human plasma to a final concentration (e.g., 100 µg/mL). Immediately collect a time point zero (T=0) aliquot. Incubate the remaining plasma-ADC mixture in a 37°C water bath.

  • Time Points: Collect aliquots at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store samples at -80°C to halt any further reaction.

  • Analysis: Quantify the concentration of intact ADC (containing the payload) and total antibody at each time point.

    • ELISA: Use two separate ELISAs. One captures the antibody to measure total antibody concentration. The second uses an anti-payload antibody to measure the concentration of conjugated ADC.[4]

    • LC-MS: A more direct method. Affinity capture can be used to isolate the ADC from plasma, followed by LC-MS analysis to measure the average Drug-to-Antibody Ratio (DAR) over time.[19][20] Released payload in the supernatant can also be quantified.[19]

  • Causality Check: The rate of decrease in conjugated ADC concentration relative to the stable total antibody concentration directly reflects the linker's stability. A slow rate of decline confirms high plasma stability, which is essential for minimizing off-target toxicity.

Protocol 3.2: In Vitro Target-Specific Cytotoxicity Assay

Objective: To confirm that the ADC's cytotoxic effect is potent, specific to cells expressing the target antigen, and dependent on the intracellular release of the payload.[18][21]

Methodology:

  • Cell Seeding: Seed two types of cell lines into 96-well plates: an antigen-positive line (target) and an antigen-negative line (control). Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a "naked" (unconjugated) antibody control, and a free drug control.

  • Incubation: Remove the culture medium and add the prepared drug/ADC dilutions to the cells. Incubate for a period that allows for internalization and cytotoxicity (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or CCK-8, which quantifies metabolic activity in living cells.[18]

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 (the concentration required to inhibit cell growth by 50%).

  • Causality Check: A highly potent (low IC50) effect should be observed in the antigen-positive cells, while the antigen-negative cells should be largely unaffected at the same concentrations.[22][23] The naked antibody should show minimal cytotoxicity. This confirms that the ADC's activity is target-mediated and requires the conjugated payload.

Protocol 3.3: Pharmacokinetic (PK) Profile and In Vivo Stability

Objective: To evaluate the ADC's in vivo stability, clearance, and pharmacokinetic profile in an animal model, providing critical data for predicting its behavior in humans.[22][24]

Methodology:

  • Animal Model: Use an appropriate animal model, typically mice or rats.

  • Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose). Process the blood to isolate plasma.[4]

  • Bioanalysis: Use validated bioanalytical methods, such as ligand-binding assays (LBA) or hybrid LC-MS/MS, to measure the concentrations of three key analytes in the plasma samples:[19][20][25]

    • Total Antibody: Measures all antibody-containing species.

    • Intact ADC: Measures the antibody conjugated with the payload.

    • Free Payload: Measures any payload that has been prematurely released into circulation.

  • PK Parameter Calculation: Plot the concentration of each analyte versus time and use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

  • Causality Check: The clearance rate of the intact ADC should be similar to that of the total antibody, and the concentration of free payload in circulation should remain very low.[24] A significant divergence between the ADC and total antibody curves would indicate poor in vivo stability.[1]

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation plasma_stability Protocol 3.1: Plasma Stability Assay result1 Result: High Stability (Low Drug Release) plasma_stability->result1 cytotoxicity Protocol 3.2: Cytotoxicity Assay result2 Result: Target-Specific Potency (Low IC50 on Ag+ cells) cytotoxicity->result2 pk_study Protocol 3.3: Pharmacokinetic Study result1->pk_study Proceed if Positive result2->pk_study Proceed if Positive result3 Result: Favorable PK Profile (Low Clearance) pk_study->result3 efficacy In Vivo Efficacy (Tumor Xenograft Model) result4 Result: Tumor Growth Inhibition efficacy->result4 result3->efficacy Proceed if Favorable ADC ADC Candidate ADC->plasma_stability Characterize ADC->cytotoxicity Characterize

Fig 3: Integrated experimental workflow for ADC validation.

Data Interpretation and Critical Quality Attributes

The successful development of an ADC hinges on a thorough understanding of its Critical Quality Attributes (CQAs). Data from the aforementioned protocols feed directly into the assessment of these attributes.

Parameter Assay Description & Typical Values Reference
Drug-to-Antibody Ratio (DAR) HIC, RP-HPLC, LC-MSThe average number of drug molecules conjugated to each antibody. For cysteine-linked ADCs, this is often engineered to be 2 or 4. A narrow distribution is critical for a homogeneous product.[25][]
In Vitro Stability (% Intact) Plasma Stability AssayPercentage of intact ADC remaining after incubation in plasma. A stable linker should result in >80-90% intact ADC after 7 days at 37°C.[1][4]
In Vitro Potency (IC50) Cytotoxicity AssayConcentration of ADC that inhibits 50% of cell growth. Values are payload- and cell-line dependent but are typically in the picomolar to low nanomolar range for potent ADCs.[18][27]
In Vivo Clearance (CL) Pharmacokinetic StudyThe rate at which the ADC is removed from circulation. Should be low and primarily driven by the antibody component, not by linker instability. Values are typically in the range of 5-15 mL/day/kg in mice.[24]
Free Payload Level PK Study (LC-MS/MS)Concentration of unconjugated payload in systemic circulation. Must be kept to a minimum (<1-2% of total payload) to avoid off-target toxicity.[19][20]
Aggregation (% Monomer) Size Exclusion Chromatography (SEC)The percentage of the ADC that exists as a monomer. High levels of aggregation (>5%) can lead to increased immunogenicity and rapid clearance.[28]

Conclusion

The mDPR(boc)-Val-Cit-PAB linker represents a highly refined technology in the ADC field, engineered to address the fundamental challenge of targeted drug delivery: achieving maximum stability in circulation and maximum payload release at the tumor site. Its self-stabilizing maleimide connector minimizes premature drug loss, while the protease-cleavable dipeptide and self-immolative spacer ensure specific and efficient drug liberation within the target cell's lysosome. The robust suite of analytical and biological assays described herein provides a clear, self-validating framework for any research team to confirm the integrity, stability, and potency of ADCs built with this sophisticated system, ultimately paving the way for the development of safer and more effective cancer therapeutics.

References

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  • Drug Target Review. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. Available at: [Link]

  • Pan, C., et al. (2017). Site-Specific Antibody Conjugation for ADC and Beyond. MDPI. Available at: [Link]

  • Shah, D. K., et al. (2018). Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Dorywalska, M., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Cancer Research. Available at: [Link]

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  • Austin, C. D., et al. (2017). Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

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  • Loganzo, F., et al. (2017). Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. International Journal of Nanomedicine. Available at: [Link]

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Foundational

A Senior Application Scientist's In-Depth Guide to (S)-Maleoyl-DPR(Boc)-OH.DCHA (CAS 1491152-23-8)

This technical guide provides a comprehensive overview of (S)-Maleoyl-DPR(Boc)-OH.DCHA, a critical building block in modern bioconjugation and pharmaceutical development. This document is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (S)-Maleoyl-DPR(Boc)-OH.DCHA, a critical building block in modern bioconjugation and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, applications, and handling.

Introduction: A Key Player in Targeted Therapeutics

(S)-Maleoyl-DPR(Boc)-OH.DCHA, also known by synonyms such as Mal-L-PA-NH-Boc, is a specialized amino acid derivative that has gained significant traction in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a promising class of anticancer drugs that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[][4] The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, stability, and safety of the ADC.[] (S)-Maleoyl-DPR(Boc)-OH.DCHA serves as a non-cleavable linker, offering a stable connection between the antibody and the drug.[2][5]

The unique structure of this compound, featuring a maleimide group, a Boc-protected amino group, and a dicyclohexylamine (DCHA) salt, provides a versatile platform for the synthesis of complex bioconjugates.[1] The maleimide moiety allows for highly specific and efficient covalent bonding with thiol groups, such as those found in the cysteine residues of antibodies.[][6] The Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for controlled, stepwise synthesis, while the DCHA salt enhances the compound's stability and handling as a crystalline solid.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (S)-Maleoyl-DPR(Boc)-OH.DCHA is essential for its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 1491152-23-8[1][7]
Molecular Formula C24H39N3O6 (as DCHA salt)[1]
Molecular Weight 465.6 g/mol (as DCHA salt)[1]
Appearance White crystalline powder[1]
Purity ≥ 97%[7]
Melting Point 150 - 164 °C[1]
Optical Rotation [a]D20 = -37 to -43 º (c=1 in MeOH)[1]
Storage Conditions 0 - 8 °C[1]

Safety and Handling:

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Accidental Exposure:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[9]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[8][9]

    • Inhalation: If inhaled, move the person to fresh air.[8][9]

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[8][9] In all cases of exposure, seek medical attention.

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

The Chemistry of (S)-Maleoyl-DPR(Boc)-OH.DCHA in Bioconjugation

The functionality of (S)-Maleoyl-DPR(Boc)-OH.DCHA as an ADC linker is rooted in the distinct roles of its molecular components.

The Maleimide Group: A Thiol-Reactive Handle

The maleimide group is a cornerstone of bioconjugation chemistry due to its high reactivity and specificity towards thiol (sulfhydryl) groups.[] This reactivity is exploited to form stable thioether bonds with cysteine residues on antibodies or other proteins through a Michael addition reaction.[10] This ensures a precise and stable attachment of the drug payload to the antibody.

However, the stability of the resulting thiosuccinimide linkage can be a concern under physiological conditions, as it may undergo a retro-Michael reaction, leading to premature release of the payload.[10][11] Research has focused on strategies to improve the stability of this linkage, such as the development of hydrolyzed maleimide linkers.[11]

The Boc Protecting Group and Diaminopropionic Acid (DPR) Core

The diaminopropionic acid (DPR) core provides a scaffold for the linker. The Boc (tert-butyloxycarbonyl) group protects one of the amino groups, preventing unwanted side reactions during synthesis.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA), allowing for subsequent modification or attachment of the cytotoxic drug.[12] This orthogonality is crucial for the controlled, stepwise assembly of the ADC.

The Role of the Dicyclohexylamine (DCHA) Salt

The dicyclohexylamine (DCHA) forms a salt with the carboxylic acid group of the molecule. This salt formation often improves the crystallinity and handling of the compound, making it easier to weigh and dispense accurately in the laboratory.

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of (S)-Maleoyl-DPR(Boc)-OH.DCHA is as a non-cleavable linker in the synthesis of ADCs.[2][5] Non-cleavable linkers are designed to release the payload only after the ADC has been internalized by the target cell and the antibody has been degraded in the lysosome.[13] This mechanism of action can lead to a longer half-life in circulation and reduced off-target toxicity.[13]

The general workflow for constructing an ADC using a maleimide-containing linker is as follows:

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Linker (S)-Maleoyl-DPR(Boc)-OH.DCHA Deprotection Boc Deprotection (e.g., TFA) Linker->Deprotection Coupling Drug Coupling Deprotection->Coupling Drug Cytotoxic Drug Drug->Coupling LinkerPayload Maleimide-Linker-Payload Coupling->LinkerPayload Conjugation Michael Addition LinkerPayload->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP, DTT) Antibody->Reduction ThiolatedAb Thiolated Antibody Reduction->ThiolatedAb ThiolatedAb->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

Figure 1: General workflow for ADC synthesis using a maleimide linker.

Step-by-Step Protocol for Bioconjugation

The following is a generalized protocol for the conjugation of a maleimide-linker-payload to a thiolated antibody. It is crucial to optimize the reaction conditions for each specific antibody and payload.

Materials:

  • (S)-Maleoyl-DPR(Boc)-OH.DCHA

  • Cytotoxic drug with a suitable functional group for coupling

  • Monoclonal antibody

  • Reducing agent (e.g., TCEP, DTT)

  • Coupling agents (e.g., HOBt, DIC)

  • Solvents (e.g., DMF, DMSO)

  • Buffers (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Linker-Payload Synthesis: a. Dissolve (S)-Maleoyl-DPR(Boc)-OH.DCHA in a suitable organic solvent. b. Remove the Boc protecting group using an appropriate acid (e.g., TFA). c. Couple the deprotected linker to the cytotoxic drug using standard peptide coupling chemistry. d. Purify the maleimide-linker-payload conjugate.

  • Antibody Reduction: a. Prepare a solution of the monoclonal antibody in a suitable buffer. b. Add a reducing agent to selectively reduce the interchain disulfide bonds, exposing free thiol groups. c. Incubate the reaction under controlled conditions (temperature, time). d. Remove the excess reducing agent.

  • Conjugation: a. Add the purified maleimide-linker-payload to the thiolated antibody solution. b. Allow the Michael addition reaction to proceed, forming a stable thioether bond. c. Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, mass spectrometry).

  • Purification: a. Purify the resulting ADC from unreacted antibody, linker-payload, and other impurities using a suitable chromatography method.

Conclusion

(S)-Maleoyl-DPR(Boc)-OH.DCHA is a valuable and versatile tool in the development of targeted therapeutics, particularly antibody-drug conjugates. Its well-defined structure, featuring a thiol-reactive maleimide group and a protected amino group, allows for the controlled and stable linkage of potent drugs to targeting moieties. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is paramount for its successful application in the synthesis of next-generation bioconjugates. As the field of targeted therapy continues to evolve, the demand for sophisticated and reliable linkers like (S)-Maleoyl-DPR(Boc)-OH.DCHA will undoubtedly grow.

References

  • Creative Biolabs. (2021, December 28). New structures to resolve the instability of Maleimide joint. ADC Blog. Retrieved from [Link]

  • St. Amant, A. H. (2020). Current ADC Linker Chemistry. Pharmaceuticals, 13(9), 245. Retrieved from [Link]

  • Li, et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Pharmaceutical Biology, 60(1), 580-588. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Mal-L-PA-NH-Boc. Retrieved from [Link]

  • Precise PEG. (n.d.). Mal-L-Dap(Boc)-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioconjugation Protocols: Strategies and Methods. Retrieved from [Link]

Sources

Exploratory

The "Mal-Dap" vs. "Mal-Dpr" Conundrum: A Technical Guide to N-Maleimido Diaminopropionic Acid Linkers

Topic: Difference between Mal-Dap(Boc) and Mal-Dpr(Boc) nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the high-stakes ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Mal-Dap(Boc) and Mal-Dpr(Boc) nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes arena of Antibody-Drug Conjugate (ADC) and peptide synthesis, nomenclature ambiguities can lead to costly experimental errors.[1] A frequent point of confusion arises between the reagents labeled Mal-Dap(Boc) and Mal-Dpr(Boc) .[1]

The Verdict: Chemically, Mal-Dap(Boc) and Mal-Dpr(Boc) are identical .[1] Both refer to N-alpha-Maleimido-N-beta-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid.[1]

The difference is purely nomenclatural:

  • Dap: Derived from the trivial name D ia minop ropionic acid.[2]

  • Dpr: Derived from the systematic three-letter code convention based on the "Propionic" root (analogous to Lys or Orn), often favored to avoid confusion with Diaminopimelic acid (DAP).[1]

This guide dissects the structural properties, nomenclatural risks, and critical experimental protocols for utilizing this heterobifunctional linker in ADC development.

Part 1: The Nomenclature Wars (Dap vs. Dpr vs. Dab)

While "Dap" and "Dpr" are synonyms for the same 3-carbon backbone, the lack of standardization poses a risk of confusing them with structurally similar analogs like "Dab" (4-carbon backbone) or "DAP" (bacterial cell wall component).[1]

The Homolog Series Table

Researchers must distinguish between side-chain lengths to ensure correct spacer geometry in linker design.

AbbreviationFull NameSide Chain Length (

units)
Risk Factor
Dpr / Dap 2,3-Diaminopropionic acid 1 (

)
High: "Dap" can be confused with Diaminopimelic acid (DAP).[1]
Dab 2,4-Diaminobutyric acid 2 (

)
Medium: Often confused with Dap/Dpr due to phonetic similarity.[1]
Orn Ornithine 3 Low
Lys Lysine 4 Low
Why "Dpr" is Scientifically Preferable

The abbreviation Dap is historically entrenched but problematic. In microbiology and biochemistry, DAP almost exclusively refers to 2,6-Diaminopimelic acid , a precursor to Lysine in bacterial cell walls. Using Dpr eliminates this ambiguity and aligns with the IUPAC-style three-letter coding system.

Part 2: Chemical Architecture & Functionality[1][2][3]

The molecule , regardless of its label, is a powerhouse for "capping" peptides to create thiol-reactive precursors.

Chemical Name: (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid CAS Number (Free Acid): 1491152-23-8 CAS Number (DCHA Salt): 2004724-16-5[1]

Structural Logic

The molecule consists of three distinct functional zones:

  • The Warhead (Alpha-Position): The Maleimide group is attached to the

    
    -nitrogen. This is the site of conjugation to the Antibody (via Cysteine thiols).[1]
    
  • The Spacer/Solubilizer (Beta-Position): The side chain is protected by Boc.[3][4] Upon global deprotection (TFA), this becomes a primary amine (

    
    ), significantly increasing the hydrophilicity of the linker—a critical attribute for preventing ADC aggregation.[1]
    
  • The Attachment Point (Carboxyl): The C-terminus couples to the drug-linker payload or peptide backbone.

ChemicalStructure cluster_backbone Propionic Acid Backbone (Dap/Dpr) Mal Maleimide Group (Thiol Reactive) AlphaC Alpha Carbon (Chiral Center) Mal->AlphaC N-linked Carboxyl Carboxylic Acid (Peptide Coupling) AlphaC->Carboxyl SideChain Beta Carbon (Spacer) AlphaC->SideChain Amine Beta Amine (Solubilizing Handle) SideChain->Amine Boc Boc Group (Acid Labile Protection) Amine->Boc Protected

Figure 1: Structural topology of Mal-Dap(Boc) / Mal-Dpr(Boc).[1] The maleimide is pre-installed on the alpha-amine to prevent cross-reactivity during synthesis.[1][2]

Part 3: Synthesis Protocols & Critical Handling

Using Mal-Dap(Boc) requires specific deviations from standard Fmoc-SPPS (Solid Phase Peptide Synthesis) because the maleimide ring is base-sensitive.[1]

The "DCHA" Salt Factor

Commercial Mal-Dap(Boc) is frequently supplied as a Dicyclohexylamine (DCHA) salt .[1][3]

  • Why? The free acid is often an amorphous foam/oil that is difficult to weigh and unstable. The DCHA salt is a stable, crystalline solid.

  • Protocol Adjustment: You generally do not need to convert it to the free acid before coupling if using HATU/HBTU. The tertiary amine of DCHA acts as a base. However, for sensitive couplings, desalting is recommended.

Protocol: Desalting Mal-Dap(Boc)•DCHA

If your coupling efficiency is low, the DCHA counter-ion might be interfering.

  • Dissolve the salt in EtOAc (Ethyl Acetate).[1]

  • Wash 3x with cold 5% Citric Acid or 0.5M

    
    .
    
  • Wash 1x with Brine.

  • Dry over

    
    , filter, and evaporate to yield the free acid foam. Use immediately.
    
Protocol: Coupling to Resin

Crucial Rule: Mal-Dap(Boc) must be the final residue added to the peptide.[1]

  • Reason: The maleimide ring undergoes hydrolysis (opening to maleamic acid) or Michael addition (with Piperidine) if exposed to the basic conditions of Fmoc removal (20% Piperidine).[1]

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize your peptide payload on resin using standard Fmoc chemistry.

  • Final Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide. Wash thoroughly with DMF and DCM.

  • Coupling the Linker:

    • Reagents: 3 eq Mal-Dap(Boc)-OH (or salt), 3 eq HATU, 6 eq DIPEA (adjust DIPEA if using DCHA salt).

    • Solvent: DMF.

    • Time: 1–2 hours at Room Temp.

    • QC: Perform a Kaiser test. It should be negative (no free amines).[1]

  • Cleavage (Global Deprotection):

    • Cocktail: 95% TFA, 2.5% TIS, 2.5%

      
      .
      
    • Mechanism: TFA cleaves the peptide from the resin AND removes the Boc group from the Dap side chain.[2]

    • Result: You obtain Mal-Dap(

      
      )-Peptide .[1] The side chain amine is now positively charged.
      

SynthesisWorkflow Start Resin-Peptide-NH-Fmoc Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Wash 2. Wash (DMF/DCM) Deprotect->Wash Couple 3. Couple Mal-Dap(Boc)-OH (HATU/DIPEA) Wash->Couple Cleave 4. TFA Cleavage (Removes Resin & Boc) Couple->Cleave  Do NOT expose to Piperidine    after this step!   Final Final Product: Mal-Dap(NH2)-Peptide Cleave->Final

Figure 2: Critical workflow for Mal-Dap(Boc) incorporation. Note the prohibition of base treatment after coupling.[2]

Part 4: Troubleshooting Common Issues

Maleimide Ring Hydrolysis

If your mass spec shows a peak of M+18, the maleimide ring has hydrolyzed to maleamic acid.

  • Cause: High pH (basic workup) or wet solvents during storage.[1]

  • Prevention: Store the reagent under Argon at -20°C. Ensure the coupling reaction does not exceed pH 8. Avoid water in the coupling mixture.

"Double" Addition

If you see M + [Linker Mass], you likely had incomplete Fmoc removal of the previous step, or the Mal-Dap reagent reacted with a side-chain nucleophile.[1]

  • Fix: Ensure Lysine side chains are Boc-protected (which are stable to Piperidine) during the synthesis of the main chain.

Solubility Issues

The Mal-Dap(Boc) free acid is hydrophobic.[1]

  • Fix: Dissolve in a small amount of DMF before adding to the aqueous/buffer mix if doing solution-phase coupling.

References

  • PubChem. Compound Summary: Fmoc-Dap(Boc)-OH (Related Structure).[1] National Library of Medicine.[5] [Link][1]

  • Bapeks. Product Catalog: Mal-Dap(Boc) / Mal-Dpr(Boc). (Demonstrates synonym usage). [Link]

Sources

Foundational

An In-depth Technical Guide to Non-Cleavable Maleimide Linkers for Antibody-Drug Conjugates

Abstract Antibody-drug conjugates (ADCs) have emerged as a transformative class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The linker, a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antibody-drug conjugates (ADCs) have emerged as a transformative class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The linker, a critical component connecting these two moieties, governs the stability, pharmacokinetics, and ultimate efficacy of the ADC.[][4] This guide provides a detailed exploration of non-cleavable maleimide-based linkers, a cornerstone of modern ADC development. We will delve into the fundamental chemistry of maleimide-thiol conjugation, dissect the mechanism of action for ADCs employing these linkers, and critically examine the inherent stability challenges and advanced strategies for their mitigation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and implement this robust conjugation technology.

Introduction: The Central Role of the Linker in ADC Design

An ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a potent cytotoxic agent (payload), and a chemical linker.[5] The mAb provides exquisite specificity for tumor-associated antigens, guiding the payload directly to cancer cells while minimizing exposure to healthy tissues.[6][] The linker's role is far from passive; it is a pivotal design element that must balance two opposing requirements: remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient release of the active drug upon internalization into the target cell.[]

Linkers are broadly categorized as cleavable or non-cleavable.[] Cleavable linkers are designed to break in response to specific triggers within the tumor microenvironment or inside the cell, such as low pH, high glutathione concentrations, or specific enzymes.[9][10] In contrast, non-cleavable linkers do not possess a specific breaking point. Instead, the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[10][11][12] This mechanism offers exceptional plasma stability, which can lead to a wider therapeutic window and an improved safety profile.[][13]

The Chemistry of Maleimide-Thiol Conjugation

Maleimide chemistry is one of the most widely used methods for bioconjugation, prized for its high selectivity and efficiency.[14][] The reaction targets the sulfhydryl (thiol) group of cysteine residues, which can be natively present or, more commonly, engineered into the antibody structure by reducing interchain disulfide bonds.

The core reaction is a Michael addition, where the nucleophilic thiol group attacks one of the vinyl carbons of the electrophilic maleimide ring.[16] This forms a stable, covalent thioether bond.[14]

Key Characteristics:

  • High Selectivity: Within a pH range of 6.5 to 7.5, maleimides react preferentially with thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues), minimizing side reactions and leading to a more homogeneous product.[14][16]

  • Mild Conditions: The reaction proceeds efficiently at or near physiological pH and temperature, preserving the integrity of the antibody.[17]

  • Rapid Kinetics: The conjugation is typically rapid, often reaching completion within a few hours at room temperature.[17]

Caption: Maleimide-Thiol Conjugation via Michael Addition.

Mechanism of Action: The Journey of a Non-Cleavable ADC

The paradigm for a non-cleavable maleimide-linked ADC is Ado-trastuzumab emtansine (Kadcyla®), a highly successful therapeutic for HER2-positive breast cancer.[11][18][19] It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic maytansinoid derivative DM1 via the non-cleavable linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[18][20] The journey from administration to cell killing follows a precise sequence of events:

  • Binding and Internalization: The ADC circulates in the bloodstream until the antibody moiety binds to its target antigen (e.g., HER2) on the surface of a cancer cell.[21][22]

  • Endocytosis: Upon binding, the cell internalizes the entire ADC-receptor complex through receptor-mediated endocytosis.[19][21]

  • Lysosomal Trafficking: The internalized vesicle traffics to and fuses with the lysosome, a cellular organelle containing a host of powerful degradative enzymes.[11][22]

  • Antibody Degradation & Payload Release: Inside the acidic, enzyme-rich environment of the lysosome, the antibody is completely digested into its constituent amino acids.[11][12][22] This process liberates the payload, which remains attached to the linker and the single amino acid (cysteine) to which it was conjugated.[11]

  • Cytotoxicity: This payload-linker-amino acid catabolite is the active cytotoxic species. It is released from the lysosome into the cytoplasm, where it exerts its cell-killing effect (e.g., DM1 binds to tubulin, causing mitotic arrest and apoptosis).[19][22]

Because the released catabolite is typically charged and membrane-impermeable, non-cleavable ADCs exhibit a minimal "bystander effect"—the killing of adjacent, antigen-negative cells.[13] This confines the cytotoxicity primarily to the targeted cancer cells.

ADC_Mechanism A 1. ADC binds to target antigen on cancer cell surface B 2. Receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Antibody is degraded by lysosomal proteases C->D E 5. Payload-linker-amino acid catabolite is released D->E F 6. Catabolite acts on intracellular target (e.g., microtubules) E->F G Apoptosis (Cell Death) F->G

Caption: Mechanism of a non-cleavable ADC.

The Stability Conundrum: Retro-Michael Reaction vs. Hydrolysis

While the thioether bond formed by maleimide conjugation is considered stable, it is susceptible to a reversal process under physiological conditions known as the retro-Michael reaction.[23][24][25] In the bloodstream, endogenous thiols like glutathione or albumin can initiate a thiol exchange, leading to the deconjugation of the payload from the antibody.[23][25] This premature payload release compromises the therapeutic index by reducing efficacy and increasing the potential for off-target toxicity.[24][26]

Fortunately, the thiosuccinimide adduct can undergo a competing, stabilizing reaction: hydrolysis.[26][27] The succinimide ring can be opened by water to form a stable, ring-opened succinamic acid derivative.[23] This hydrolyzed product is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[25][27]

The clinical success of an ADC based on a traditional maleimide linker hinges on the race between these two competing pathways: the undesirable deconjugation (retro-Michael) and the desirable stabilization (hydrolysis). For many conventional N-alkyl maleimides, the rate of hydrolysis is often slower than the rate of the retro-Michael reaction, leading to significant payload loss in vivo.[23][25]

Stability_Pathways cluster_main A Antibody-Thiol + Maleimide-Payload B Thiosuccinimide Adduct (Initial Conjugate) A->B  Michael Addition (Conjugation) C Deconjugated Payload + Modified Antibody (Payload Loss) B->C Retro-Michael Reaction (Thiol Exchange) [Undesirable] D Stable Ring-Opened Adduct (Locked Conjugate) B->D Hydrolysis [Desirable]

Caption: Competing fates of the maleimide-thiol adduct.

Enhancing Stability: The Rise of Next-Generation Maleimides

To overcome the limitations of traditional maleimides, significant research has focused on designing "self-stabilizing" linkers that accelerate the rate of hydrolysis relative to the retro-Michael reaction.[23] A key strategy involves modifying the N-substituent of the maleimide.

  • Electron-Withdrawing Groups: Incorporating electron-withdrawing groups on the N-substituent (e.g., N-aryl maleimides) has been shown to significantly increase the rate of hydrolysis.[26][27] This ensures that the stabilizing ring-opening reaction occurs rapidly after conjugation, minimizing the window of opportunity for payload loss via thiol exchange.[26]

  • Bridging Disulfides: Next-generation maleimides have been developed that can re-bridge the native disulfide bonds of an antibody after their reduction.[28] These reagents often afford more stable and homogeneous conjugates.

Comparative Stability Data

The following table synthesizes data from plasma stability studies, highlighting the improved performance of stabilized maleimide technologies over traditional approaches.

Linker TypeModel SystemIncubation Time% Intact ConjugateKey Observation
Traditional Maleimide ADC in human plasma7 days~50%Significant deconjugation observed due to the retro-Michael reaction.[23]
Self-Stabilizing Maleimide ADC in plasma7 days>95%Rapid hydrolysis of the thiosuccinimide ring prevents premature payload loss.[23]
N-Aryl Maleimide ADC in mouse serum~8 days90-100%Substantially more stable compared to N-alkyl maleimide conjugates, which showed 60-70% deconjugation.[26]

Experimental Workflow: Synthesis and Characterization

A robust and reproducible workflow is essential for the successful development of ADCs. The following protocols outline the key steps for creating and analyzing a non-cleavable maleimide-linked ADC.

Workflow Overview

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & QC A 1. Antibody Preparation (Buffer Exchange) B 2. Partial Reduction of Disulfides (e.g., with TCEP) A->B C 3. Conjugation Reaction (Add Maleimide-Linker-Payload) B->C D 4. Purification (e.g., Size Exclusion Chromatography) C->D E Drug-to-Antibody Ratio (DAR) (HIC, UV-Vis) D->E F Purity & Aggregation (SEC) D->F G Confirmation & Distribution (Mass Spectrometry) D->G H In Vitro Potency (Cell-based Assays) D->H

Caption: General workflow for ADC synthesis and characterization.

Protocol 1: Partial Reduction of Antibody Disulfides

Objective: To generate a controlled number of free sulfhydryl groups for conjugation by selectively reducing interchain disulfide bonds.

Materials:

  • Monoclonal antibody (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM).

  • Reaction buffer (e.g., PBS with 1-2 mM EDTA, pH 7.4-7.5).[29]

  • Desalting column (e.g., Sephadex G-25).

Methodology:

  • Preparation: Prepare the antibody in the reaction buffer at a concentration of 1-10 mg/mL. Degas the buffer prior to use to minimize re-oxidation of thiols.

  • TCEP Addition: Add a defined molar excess of TCEP to the antibody solution. A typical starting point is 5-10 molar equivalents.[16] The precise amount must be optimized to achieve the desired number of reduced disulfides (and thus the final Drug-to-Antibody Ratio, or DAR).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.[28][29]

  • Reagent Removal: Immediately following incubation, remove the excess TCEP using a pre-equilibrated desalting column.[16] This step is critical as residual TCEP can react with the maleimide reagent in the subsequent step. The resulting reduced antibody should be used immediately for conjugation.

Protocol 2: Maleimide Conjugation

Objective: To covalently link the maleimide-functionalized payload to the reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 1.

  • Maleimide-linker-payload, dissolved in an organic co-solvent like DMSO or DMF to create a 10 mM stock solution.[16]

  • Reaction buffer (as above).

Methodology:

  • Reagent Preparation: Prepare the maleimide stock solution immediately before use, as maleimides can hydrolyze in aqueous solutions.

  • Conjugation: Add a 5-20 fold molar excess of the maleimide stock solution to the reduced antibody solution with gentle stirring.[16] The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction for 1-3 hours at room temperature or 4°C overnight.[30] The reaction should be protected from light if using a photosensitive payload.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing molecule like N-acetylcysteine to consume any unreacted maleimide.

Protocol 3: ADC Purification and Characterization

Objective: To remove unreacted payload-linker and other impurities and to characterize the final ADC product for key quality attributes.

Materials & Instrumentation:

  • Purification system (e.g., FPLC with a Size Exclusion Chromatography (SEC) column).

  • Characterization instruments: UV-Vis Spectrophotometer, HPLC with a Hydrophobic Interaction Chromatography (HIC) column, Mass Spectrometer.

Methodology:

  • Purification:

    • Load the conjugation reaction mixture onto an SEC column equilibrated with a suitable formulation buffer (e.g., PBS).

    • Collect fractions corresponding to the monomeric ADC peak, separating it from aggregates and smaller, unreacted components.[31]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): This is one of the most critical quality attributes.[32]

      • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.[32]

      • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the number of conjugated drugs.[32] The antibody becomes more hydrophobic with each added payload. HIC analysis provides a distribution profile, showing peaks for antibodies with 0, 2, 4, 6, and 8 drugs (for a typical IgG1). The average DAR can be calculated from the integrated peak areas.[32]

    • Purity and Aggregation: Use analytical SEC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates or low molecular weight fragments.[31]

    • Intact Mass Analysis: Liquid chromatography-mass spectrometry (LC-MS) of the intact or deglycosylated ADC can confirm the identity of the different drug-loaded species and verify the DAR distribution.[33][34]

Conclusion

Non-cleavable maleimide linkers represent a robust and clinically validated technology for the development of antibody-drug conjugates. Their primary advantage lies in the exceptional stability they confer, which is achieved through the complete proteolytic degradation mechanism of payload release. While traditional maleimide linkers are challenged by instability due to the retro-Michael reaction, advances in linker chemistry have provided effective solutions by promoting a rapid, stabilizing hydrolysis of the thiosuccinimide ring. A thorough understanding of the underlying chemistry, coupled with rigorous purification and characterization, is paramount to harnessing the full therapeutic potential of this powerful ADC platform.

References

  • How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC. Genentech. [Link]

  • Dr.Oracle. (2026, February 5). What is the mechanism of action of Kadcyla (ado-trastuzumab emtansine) in treating HER2-positive breast cancer?. Dr.Oracle. [Link]

  • Forte, N., Chudasama, V., & Smith, M. E. B. (2018). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

  • Trastuzumab emtansine. Wikipedia. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • (2025, March 7). What are the future directions for research and development of Kadcyla?. Patsnap Synapse. [Link]

  • Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. [Link]

  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152. [Link]

  • (2022, May 3). Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]

  • Le, L., Qian, M., Li, W., & Chen, X. (2016). In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate. mAbs, 8(7), 1262–1273. [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

  • Morais, M., Forte, N., & Chudasama, V. (2018). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology. [Link]

  • Su, D., Zhang, D., Li, C., & Li, X. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies, Inc. [Link]

  • (2025, October 24). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]

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  • Erickson, H. K., Park, P. U., Widdison, W. C., Kovtun, Y. V., Garrett, L. M., Hoffman, K., ... & Goldmacher, V. S. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(6), 1540–1548. [Link]

  • Re-Cacho, N., & Re, D. B. (2019). Labeling Antibodies Using a Maleimido Dye. Bio-protocol, 9(5), e3186. [Link]

  • Xu, K., Liu, L., Saad, O. M., & Wang, J. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(10), 5989–5994. [Link]

  • (A) Structure of Kadcyla® (ado-trastuzumab emtansine). ResearchGate. [Link]

  • Antibody Conjugation User Manual. Interchim. [Link]

  • Center for Drug Evaluation and Research. (2013). Pharmacology Review(s) - KADCYLA (ado-trastuzumab emtansine). U.S. Food and Drug Administration. [Link]

  • Christie, R. J., et al. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University. [Link]

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Exploratory

An In-depth Technical Guide on the Stability of Boc-Protected Maleimide Linkers in Storage

Introduction In the landscape of bioconjugation and drug development, the precision and stability of linker technologies are paramount. Maleimide-based linkers are a cornerstone for the site-selective modification of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of bioconjugation and drug development, the precision and stability of linker technologies are paramount. Maleimide-based linkers are a cornerstone for the site-selective modification of proteins, particularly at cysteine residues, enabling the construction of sophisticated therapeutics like antibody-drug conjugates (ADCs).[1][] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask reactive functionalities during synthesis and purification.[3][4] However, the long-term stability of these Boc-protected maleimide linkers during storage is a critical concern for researchers and manufacturers, as degradation can compromise the integrity and efficacy of the final bioconjugate.

This technical guide provides a comprehensive analysis of the factors influencing the stability of Boc-protected maleimide linkers. We will delve into the underlying chemical principles, potential degradation pathways, and provide evidence-based recommendations for optimal storage and handling. Furthermore, this guide will equip researchers with detailed experimental protocols to assess linker stability, ensuring the quality and reproducibility of their work.

The Chemistry of Maleimide Linkers and the Role of the Boc Protecting Group

Maleimide linkers react with thiol groups (sulfhydryls) via a Michael addition reaction, forming a stable thioether bond.[1][] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[1][5][6] The Boc group, on the other hand, is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[7][8] In the context of maleimide linkers, the Boc group is often used to protect a terminal amine on the linker, preventing it from undergoing undesirable side reactions during synthesis and purification.

The stability of the Boc group is a key consideration. It is generally stable to most nucleophiles and basic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][9] This susceptibility to acid-catalyzed hydrolysis is the primary mechanism of Boc deprotection.[3][7]

Factors Influencing the Stability of Boc-Protected Maleimide Linkers

The stability of Boc-protected maleimide linkers is not absolute and can be influenced by several environmental factors during storage. Understanding these factors is crucial for minimizing degradation and ensuring the quality of the linker.

Temperature

Temperature is a critical factor affecting the stability of many chemical compounds, and Boc-protected maleimides are no exception.

  • Thermal Decomposition of the Boc Group: While relatively stable at room temperature, the Boc group can become thermally unstable at elevated temperatures.[8] Prolonged exposure to high temperatures can lead to the deprotection of the amine, potentially initiating unintended reactions.[10]

  • Recommended Storage Temperature: To mitigate thermal degradation, it is recommended to store Boc-protected maleimide linkers at refrigerated temperatures, typically between 2-8°C.[8] For long-term storage, freezing at -20°C is often advised to further prolong the shelf life.[11]

Moisture and Humidity

Moisture is a significant threat to the stability of both the maleimide and the Boc-protecting group.

  • Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, which leads to the opening of the ring to form a maleamic acid derivative.[6][12][] This hydrolyzed form is unreactive towards thiols, rendering the linker ineffective for conjugation.[6][12] The rate of hydrolysis increases with increasing pH.[6][12]

  • Hydrolysis of the Boc Group: Although the Boc group is generally stable to neutral water, prolonged exposure to moisture, especially under non-neutral pH conditions, can lead to slow hydrolysis.[8]

  • Mitigation Strategies: To minimize hydrolysis, Boc-protected maleimide linkers should be stored in tightly sealed containers in a desiccated environment.[8] The use of an inert atmosphere, such as argon or nitrogen, can also help to displace moisture.[8]

pH

The pH of the storage environment, particularly if any residual moisture is present, can significantly impact stability.

  • Acidic Conditions: As previously mentioned, the Boc group is highly susceptible to cleavage under acidic conditions.[7][8][9] Therefore, exposure to acidic vapors or residues must be strictly avoided during storage.

  • Alkaline Conditions: While the Boc group is generally stable in basic conditions, the maleimide ring is prone to hydrolysis at higher pH values.[5][12][14]

Light

Exposure to light can provide the energy to initiate photochemical degradation reactions in some organic molecules. While specific data on the photostability of all Boc-protected maleimide linkers is not extensively documented, it is a good laboratory practice to protect them from light by storing them in amber vials or in the dark.[8]

Recommended Storage and Handling Procedures

To ensure the long-term stability and performance of Boc-protected maleimide linkers, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage. -20°C for long-term storage.[8][11]Minimizes thermal degradation of the Boc group and slows down potential hydrolytic reactions.[8][10]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[8]Prevents reaction with atmospheric moisture and oxygen.[8]
Moisture Store in a tightly sealed container with a desiccant.[8]Minimizes hydrolysis of both the maleimide ring and the Boc protecting group.[6][8][12]
Light Store in an amber vial or in the dark.[8]Protects against potential photolytic degradation.[8]
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold compound.
Solvent for Stock Solutions Use anhydrous, amine-free solvents like DMSO or DMF.[15]Prevents premature hydrolysis or reaction of the maleimide group.

Experimental Assessment of Linker Stability

To empirically determine the stability of a specific Boc-protected maleimide linker under your laboratory's storage conditions, a stability study can be performed.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of a Boc-protected maleimide linker.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Analytical Testing cluster_4 Data Analysis start Obtain Boc-Protected Maleimide Linker prep_samples Prepare multiple aliquots in appropriate vials start->prep_samples storage_conditions Store aliquots under different conditions (e.g., Temp, Humidity, Light) prep_samples->storage_conditions time_points Withdraw aliquots at defined time points (e.g., T=0, 1, 3, 6 months) storage_conditions->time_points analytical_methods Analyze samples using - HPLC/UPLC - LC-MS - NMR time_points->analytical_methods data_analysis Quantify parent compound and degradation products. Determine degradation rate. analytical_methods->data_analysis end Establish Shelf-Life and Optimal Storage Conditions data_analysis->end

Caption: Workflow for assessing the stability of Boc-protected maleimide linkers.

Detailed Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a method for quantifying the degradation of a Boc-protected maleimide linker over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Boc-protected maleimide linker

  • Anhydrous DMSO or DMF

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Initial Analysis (T=0):

    • Accurately weigh a small amount of the Boc-protected maleimide linker and dissolve it in anhydrous DMSO or DMF to prepare a stock solution of known concentration.

    • Immediately dilute an aliquot of the stock solution with an appropriate mobile phase to a working concentration suitable for HPLC analysis.

    • Analyze the sample by HPLC to obtain the initial purity profile and the peak area of the intact linker. This serves as the baseline (100% integrity).

  • Sample Storage:

    • Aliquot the stock solution into several small, tightly sealed vials.

    • Store these vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature, with and without desiccant).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Dilute and analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • For each time point and storage condition, calculate the percentage of the intact linker remaining relative to the initial (T=0) peak area.

    • Plot the percentage of the intact linker versus time for each storage condition to visualize the degradation kinetics.

    • Identify any new peaks in the chromatogram, which may correspond to degradation products. If an LC-MS system is available, these peaks can be further characterized.

Common Degradation Pathways and Their Identification

Understanding the potential degradation pathways is essential for troubleshooting and interpreting stability data.

Hydrolysis of the Maleimide Ring

As discussed, the maleimide ring can hydrolyze to form an unreactive maleamic acid.

G Maleimide Boc-Protected Maleimide MaleamicAcid Boc-Protected Maleamic Acid (Inactive) Maleimide->MaleamicAcid pH > 7.5 Hydrolysis + H₂O

Caption: Hydrolysis of the maleimide ring.

  • Identification: In HPLC analysis, the hydrolyzed product will typically have a different retention time than the parent compound. In mass spectrometry, there will be an increase in mass corresponding to the addition of a water molecule (18 Da).

Deprotection of the Boc Group

Accidental exposure to acidic conditions can lead to the cleavage of the Boc group.

G BocMaleimide Boc-Protected Maleimide DeprotectedMaleimide Deprotected Maleimide BocMaleimide->DeprotectedMaleimide Acid-catalyzed hydrolysis Acid Acid (e.g., TFA, HCl)

Caption: Acid-catalyzed deprotection of the Boc group.

  • Identification: The deprotected product will have a significantly different retention time in reverse-phase HPLC (often eluting earlier due to increased polarity). In mass spectrometry, there will be a mass loss corresponding to the Boc group (100 Da).

Conclusion

The stability of Boc-protected maleimide linkers is a multifaceted issue that requires careful consideration of storage conditions and handling procedures. By understanding the chemical vulnerabilities of both the maleimide and the Boc protecting group, researchers can implement strategies to minimize degradation and ensure the integrity of these critical reagents. Temperature, moisture, and pH are the most significant factors influencing stability. Adherence to the recommended storage conditions, including refrigeration or freezing, use of desiccants, and an inert atmosphere, is crucial for maximizing the shelf-life of these linkers. Furthermore, conducting empirical stability studies using analytical techniques such as HPLC provides a robust method for verifying the quality of the linkers over time. By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can confidently utilize Boc-protected maleimide linkers in their bioconjugation strategies, ultimately contributing to the development of more effective and reliable therapeutics.

References

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  • ACS Publications.
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  • ScienceDirect. Synthesis and polymerization of - N-( tert-butyloxycarbonyl )maleimide and - facile deprotection of polymer side-chain t-BOC groups.
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  • Google Patents. WO2023147328A1 - Antibody-conjugated chemical inducers of degradation with hydolysable maleimide linkers and methods thereof.
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  • Benchchem. Preventing hydrolysis of the maleimide group in aqueous buffers..
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Hydrolysis of some N-alkylmaleimides.
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  • Wiley Online Library.
  • Benchchem. A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers.
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Foundational

An In-Depth Technical Guide to mDPR(boc) DCHA Salt: A Key Reagent in Bioconjugation and Drug Development

This guide provides an in-depth exploration of mDPR(boc) DCHA salt, a critical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, mechanism of action, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of mDPR(boc) DCHA salt, a critical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, mechanism of action, and provide field-proven insights for its successful application, particularly in the synthesis of antibody-drug conjugates (ADCs).

Core Concepts: Understanding mDPR(boc) DCHA Salt

mDPR(boc) DCHA salt, also known by its synonyms Mal-L-PA-NH-Boc and (S)-MALEOYL-DPR(BOC)-OH·DCHA, is a specialized amino acid derivative designed for the facile incorporation of a maleimide functionality into synthetic peptides and other biomolecules.[1][2] Its structure features a maleimide group for selective reaction with thiols, a Boc-protected amine for orthogonal functionalization, and a dicyclohexylamine (DCHA) salt to improve its stability and handling characteristics.[1][3]

The primary application of this reagent lies in bioconjugation, where the maleimide group enables a highly specific and efficient reaction with thiol moieties, such as those found in cysteine residues of proteins, to form stable thioether bonds.[1][3] This makes it an invaluable tool in the construction of complex biomolecules, including ADCs, imaging agents, and functionalized biomaterials.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of mDPR(boc) DCHA salt is fundamental to its effective use in the laboratory.

PropertyValueReference(s)
Synonyms Mal-Dap(Boc)·DCHA, (S)-Maleoyl-DPR(Boc)-OH·DCHA[1]
CAS Number 1491152-23-8[1][2]
Molecular Formula C₂₄H₃₉N₃O₆[1]
Molecular Weight 465.6 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥ 99.7% (Chiral HPLC)[1]
Melting Point 150 - 164 °C[1]
Optical Rotation [α]D20 = -37 to -43 º (c=1 in MeOH)[1]
Storage Conditions 0 - 8 °C[1]

The DCHA salt form is intentionally designed to convert the often oily or amorphous free acid into a stable, crystalline solid. This significantly improves its handling, weighing, and storage properties, ensuring consistency and reliability in experimental workflows.

The Chemistry of Conjugation: The Maleimide-Thiol Reaction

The utility of mDPR(boc) DCHA salt is centered around the highly selective and efficient reaction between its maleimide group and a thiol, typically from a cysteine residue on a protein or peptide. This reaction proceeds via a Michael addition mechanism.[3][4]

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Thiol Thiol (from Cysteine) R-SH Thioether Stable Thioether Bond (Thiosuccinimide Linkage) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide (on mDPR(boc)) Maleimide->Thioether

The reaction is highly dependent on pH, with an optimal range of 6.5 to 7.5.[4][5] Within this window, the thiol exists in equilibrium with its more nucleophilic thiolate form, which readily attacks the electron-deficient double bond of the maleimide ring.[3] This results in the formation of a stable covalent thioether bond.[4] At pH values above 7.5, the maleimide group can react with amines, such as the side chain of lysine, leading to a loss of selectivity.[5] Conversely, at a pH below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate.[4]

Experimental Protocols: A Step-by-Step Guide

The successful application of mDPR(boc) DCHA salt requires careful attention to experimental detail. The following protocols provide a robust framework for its use in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation.

Conversion of DCHA Salt to the Free Acid

Prior to its use in peptide coupling reactions, the DCHA salt must be converted to the free acid.[6]

DCHA_Salt_Conversion Start mDPR(boc) DCHA Salt Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash Wash with 10% aq. Potassium Bisulfate (3x) Dissolve->Wash Brine_Wash Wash with Brine Wash->Brine_Wash Dry Dry over Na₂SO₄ Brine_Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End mDPR(boc) Free Acid Evaporate->End

Protocol:

  • Dissolution: Dissolve the mDPR(boc) DCHA salt in ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash three times with a cold, aqueous 10% solution of potassium bisulfate. This step protonates the dicyclohexylamine, rendering it water-soluble and facilitating its removal from the organic phase.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual acid and water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid of mDPR(boc).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the mDPR(boc) free acid into a peptide sequence using standard Fmoc-based SPPS.[1]

Materials:

  • Fmoc-protected amino acid-loaded resin

  • mDPR(boc) free acid

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling:

    • In a separate vessel, pre-activate the mDPR(boc) free acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated mDPR(boc) solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Peptide Cleavage and Deprotection

Following peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[1]

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Antibody-Drug Conjugate (ADC) Synthesis

The maleimide-functionalized peptide synthesized using mDPR(boc) can be conjugated to a thiol-containing molecule, such as a monoclonal antibody with reduced interchain disulfide bonds.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols Reduction->Reduced_mAb Conjugation Conjugation with Maleimide-Linker-Drug (pH 6.5-7.5) Reduced_mAb->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Protocol:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups.

  • Conjugation: React the reduced antibody with the maleimide-functionalized peptide-drug conjugate in a buffer at pH 6.5-7.5.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unconjugated small molecules.

Troubleshooting and Considerations

  • Stability of the Thioether Bond: While generally stable, the thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[7] To enhance stability, the succinimide ring of the thioether adduct can be hydrolyzed under basic conditions to form a stable ring-opened product.[8]

  • Hydrolysis of Maleimide: The maleimide group is susceptible to hydrolysis, which is more pronounced at higher pH.[5] To minimize this, stock solutions of the maleimide-functionalized peptide should be prepared in anhydrous organic solvents like DMSO or DMF and used promptly.[4]

  • Low Conjugation Yield: A low yield in the conjugation step can be due to several factors, including incomplete antibody reduction, suboptimal molar ratios of the reactants, or hydrolysis of the maleimide group.[9] Careful optimization of these parameters is crucial for a successful conjugation.

Conclusion

mDPR(boc) DCHA salt is a versatile and powerful reagent for the site-specific incorporation of a maleimide functionality into biomolecules. Its enhanced stability and handling properties, coupled with the high selectivity of the maleimide-thiol reaction, make it an indispensable tool in the development of targeted therapeutics and other advanced biomaterials. A thorough understanding of its chemical properties and the nuances of the conjugation reaction, as outlined in this guide, will enable researchers to harness its full potential in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Retrieved from [Link]

  • SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Site-Specific Conjugation of mDPR(boc) Linkers to Cysteine Thiols

This Application Note is structured to guide researchers through the nuanced process of conjugating mDPR(boc) (N-maleoyl-diaminopropionic acid, Boc-protected) linkers to cysteine thiols. This protocol addresses a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced process of conjugating mDPR(boc) (N-maleoyl-diaminopropionic acid, Boc-protected) linkers to cysteine thiols.

This protocol addresses a critical distinction in Antibody-Drug Conjugate (ADC) chemistry: the difference between a standard maleimide conjugation (reversible) and the self-stabilizing mechanism inherent to mDPR linkers (irreversible after hydrolysis).

Executive Summary & Mechanism of Action

The mDPR (diaminopropionic acid) scaffold is a specialized maleimide derivative designed to overcome the "Retro-Michael" instability often observed in standard maleimide-thiol conjugates. In standard conjugates, the thiosuccinimide ring can undergo elimination in plasma, transferring the drug linker to albumin (off-target toxicity).

The mDPR linker contains a basic amino group adjacent to the maleimide.[1] Once the Boc protecting group is removed , this primary amine acts as an intramolecular base, catalyzing the hydrolysis of the thiosuccinimide ring into a stable succinamic acid derivative. This "locks" the drug onto the protein, preventing deconjugation.

Critical Decision Point: The "Boc" Group
  • Scenario A (Standard Stability): If you conjugate mDPR(boc) without deprotection, the product behaves like a standard maleimide (reversible, less stable).

  • Scenario B (High Stability - Recommended): To utilize the self-stabilizing property, the Boc group must be removed before conjugation to proteins (as proteins cannot withstand the harsh acids required for Boc removal), or after conjugation if the target is a robust peptide/small molecule.

This protocol focuses on the preparation of High-Stability ADCs (Scenario B), requiring linker deprotection prior to antibody conjugation.

Experimental Workflow Diagram

The following logic flow illustrates the critical path for generating stable mDPR conjugates.

mDPR_Conjugation_Workflow Linker mDPR(boc)-Payload (Precursor) Deprotect Step 1: Boc Deprotection (TFA/DCM) Linker->Deprotect Acid Treatment ActivatedLinker mDPR(NH2)-Payload (Active Self-Hydrolyzing Species) Deprotect->ActivatedLinker Purification Conjugation Step 3: Conjugation Reaction (pH 7.2, 10-15% Organic Solvent) ActivatedLinker->Conjugation Antibody Antibody / Protein (Disulfides Intact) Reduction Step 2: Partial Reduction (TCEP or DTT) Antibody->Reduction FreeThiols Antibody-SH (Free Cysteines) Reduction->FreeThiols FreeThiols->Conjugation Thiosuccinimide Intermediate Conjugate (Thiosuccinimide Ring Closed) Conjugation->Thiosuccinimide Hydrolysis Step 4: Controlled Hydrolysis (pH 8.0, 37°C) Thiosuccinimide->Hydrolysis Intramolecular Catalysis FinalADC Stable ADC (Ring Opened, Irreversible) Hydrolysis->FinalADC

Caption: Workflow for generating self-stabilizing ADCs using mDPR linkers. Note the requirement to deprotect Boc prior to protein conjugation.

Materials & Reagents

ComponentSpecificationPurpose
mDPR(boc) Linker >95% Purity (HPLC)The conjugation handle (e.g., mDPR-Val-Cit-PAB-MMAE).
TCEP-HCl 10 mM stock in waterSelective reduction of disulfides to free thiols.
Organic Solvent Anhydrous DMSO or DMASolubilization of the hydrophobic linker.
Deprotection Acid Trifluoroacetic acid (TFA)Removal of Boc group (Pre-conjugation).
Conjugation Buffer PBS (pH 7.[2]2) + 1mM EDTAMaintains pH for maleimide specificity; EDTA prevents metal oxidation.
Hydrolysis Buffer 100 mM Borate or Tris (pH 8.5)Facilitates the ring-opening stabilization step.[3]
Desalting Column Sephadex G-25 / Zeba SpinRemoval of excess small molecules.

Detailed Protocol

Phase 1: Linker Preparation (Boc Deprotection)

Note: If your target is a protein, you must perform this step first. You cannot treat an antibody with TFA.

  • Dissolution: Dissolve the mDPR(boc)-Linker in Dichloromethane (DCM) or minimal DMF if polarity dictates.

  • Acidolysis: Add TFA to a final concentration of 20-50% (v/v). Incubate at room temperature for 30–60 minutes. Monitor by LC-MS for the loss of the Boc group (-100 Da).

  • Purification: Evaporate the TFA/DCM under reduced pressure (rotary evaporator or nitrogen stream).

  • Reconstitution: Redissolve the resulting amine-salt in anhydrous DMSO.

    • Critical Check: Ensure the solution is not highly acidic when added to the protein. You may need to neutralize slightly with a tertiary amine (e.g., DIPEA) only if isolating the linker, but usually, the buffering capacity of the conjugation reaction (Step 3) handles the trace acid if the DMSO volume is low (<10%).

Phase 2: Protein Thiol Generation (Partial Reduction)

Antibodies typically lack free thiols; they must be generated by reducing interchain disulfides.

  • Preparation: Dilute antibody to 5–10 mg/mL in Conjugation Buffer (PBS pH 7.2, 1 mM EDTA).

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.0–3.0 equivalents per antibody (for targeting ~4 drugs/antibody).

  • Incubation: Incubate at 37°C for 1 hour with mild agitation.

  • Verification (Optional): Quantify free thiols using an Ellman’s Reagent (DTNB) assay to confirm the Drug-to-Antibody Ratio (DAR) potential.

Phase 3: Conjugation (Michael Addition)
  • Cooling: Cool the reduced antibody solution to 4°C (ice bath). Lower temperature slows the competing hydrolysis of the maleimide before it finds a thiol.

  • Addition: Slowly add the Deprotected mDPR Linker (from Phase 1) dissolved in DMSO to the antibody.

    • Stoichiometry: Use 4–8 molar equivalents of linker per antibody (approx. 1.5–2x excess over free thiols).

    • Solvent Limit: Keep final DMSO concentration <15% (v/v) to prevent protein precipitation.

  • Reaction: Incubate at 4°C for 60 minutes.

  • Quenching: Add N-acetylcysteine (20x excess over linker) to quench unreacted maleimides.

Phase 4: Controlled Hydrolysis (Stabilization)

This is the unique step for mDPR linkers. The free amine on the DPR moiety will now catalyze the ring opening.

  • Buffer Exchange/Adjustment: Adjust the reaction mixture pH to 8.0–8.5 using a high-molarity Tris or Borate buffer. Alternatively, perform a buffer exchange into pH 8.5 buffer.

  • Incubation: Incubate at 37°C for 4–12 hours.

    • Mechanism:[3][4] The basic amine (now in close proximity to the thiosuccinimide ring) facilitates water attack on the carbonyl, opening the ring to a stable amide.

  • Monitoring: Monitor the transition by Hydrophobic Interaction Chromatography (HIC). The ring-opened species is more hydrophilic and will shift to an earlier retention time compared to the ring-closed succinimide.

Quality Control & Validation

MethodParameterAcceptance Criteria
HIC-HPLC Drug-to-Antibody Ratio (DAR)Average DAR matches target (e.g., 3.5–4.5). Distinct peaks for DAR 0, 2, 4, 6, 8.
SEC-HPLC Aggregation>95% Monomeric purity. Hydrophobic linkers can induce aggregation.
LC-MS (Q-TOF) Mass VerificationMass shift corresponds to: Antibody + (n × Linker Mass) + (n × 18 Da). Note: The +18 Da per linker indicates successful hydrolysis (stabilization).

Troubleshooting Guide

Issue: Precipitation during conjugation.

  • Cause: Linker is too hydrophobic or solvent concentration is too high.

  • Solution: Reduce DAR target. Increase DMSO percentage (up to 15%). Add mild detergents (e.g., 0.05% Tween-20) to the buffer.

Issue: Low Conjugation Efficiency.

  • Cause: Maleimide hydrolysis prior to conjugation or insufficient TCEP reduction.

  • Solution: Ensure the deprotected linker is used immediately after dissolving in DMSO. Verify TCEP activity. Check pH (must be > 6.5).

Issue: Lack of Stabilization (Ring not opening).

  • Cause: Boc group was not removed, or pH during Phase 4 is too low.

  • Solution: Verify Boc removal by MS in Phase 1. Ensure pH is >8.0 during the hydrolysis incubation step.

References

  • Lyon, R. P., et al. (2014).[4] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1][5] Nature Biotechnology, 32(10), 1059–1062.

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189.

  • Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, pharmacokinetics, and efficacy." Bioconjugate Chemistry, 25(10), 1871–1880.

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Mal-Dap(Boc)-OH

Introduction: The Strategic Incorporation of Maleimide Functionality in Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Maleimide Functionality in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of complex sequences. Within the vast toolbox of SPPS, the use of specialized amino acid derivatives allows for the introduction of unique functionalities, paving the way for advanced applications in drug development, diagnostics, and materials science. One such critical building block is (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid , commonly referred to as Mal-Dap(Boc)-OH .

This guide provides a comprehensive overview of the application of Mal-Dap(Boc)-OH in SPPS. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the strategic considerations for its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of maleimide chemistry for the creation of well-defined peptide conjugates.

The maleimide group is a cornerstone of bioconjugation, renowned for its highly specific and efficient reaction with thiol moieties, such as those found in cysteine residues, to form stable thioether bonds.[1][2][] The incorporation of Mal-Dap(Boc)-OH into a peptide sequence provides a versatile handle for a multitude of downstream applications, including the development of:

  • Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is precisely attached to a monoclonal antibody for targeted cancer therapy.[1][2]

  • Imaging Agents: For the site-specific labeling of peptides with fluorescent dyes or radioisotopes.[1]

  • Functionalized Biomaterials: To immobilize peptides onto surfaces for various biomedical applications.[1]

  • Peptide-based Therapeutics: Where cyclization or modification is required to enhance stability and bioactivity.[4][5]

The structure of Mal-Dap(Boc)-OH offers an orthogonal protection strategy. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, making it suitable for Boc-based SPPS.[6] Alternatively, the maleimide functionality can be introduced at a specific site in a peptide being synthesized using the more common Fmoc/tBu strategy.

Chemical Properties and Data

A summary of the key chemical properties of Mal-L-Dap(Boc)-OH is provided in the table below for easy reference. The dicyclohexylamine (DCHA) salt form is often used to enhance the stability and handling of the compound.[1]

PropertyValue
Synonyms Mal-Dap(Boc)-OH, (S)-Maleoyl-DPR(Boc)-OH
CAS Number 1491152-23-8[7]
Molecular Formula C₁₂H₁₆N₂O₆[7]
Molecular Weight 284.27 g/mol [7]
Appearance White crystalline powder[1]
Purity ≥ 96%[7]
Storage Conditions 0 - 8 °C[1]

Core Principles: The Thiol-Maleimide Reaction

The conjugation of a thiol (sulfhydryl group) to a maleimide proceeds via a Michael addition mechanism.[2][8] In this reaction, a nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond, resulting in the formation of a stable covalent thioether bond in the form of a thiosuccinimide product.[2] The reaction is highly selective for thiols over other nucleophilic functional groups present in biomolecules, such as amines and hydroxyls, especially within the optimal pH range of 6.5 to 7.5.[2]

G cluster_0 Thiol-Maleimide Reaction Peptide_Maleimide Peptide with Maleimide (from Mal-Dap(Boc)-OH) Thiol_Molecule Thiol-containing Molecule (e.g., Cysteine, Drug-Linker) Thioether_Conjugate Stable Thioether Conjugate

Experimental Protocols

I. General Workflow for SPPS using Mal-Dap(Boc)-OH

The overall workflow for incorporating Mal-Dap(Boc)-OH into a peptide sequence via Fmoc-SPPS is outlined below. This process involves standard SPPS steps with specific considerations for the unique properties of this building block.[1]

G Resin_Prep 1. Resin Preparation Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling 3. Mal-Dap(Boc)-OH Coupling Fmoc_Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping Elongation 5. Peptide Chain Elongation Capping->Elongation Boc_Deprotection 6. On-Resin Boc Deprotection (Optional) Elongation->Boc_Deprotection Cleavage 7. Cleavage and Global Deprotection Boc_Deprotection->Cleavage Purification 8. Purification and Analysis Cleavage->Purification

II. Detailed Protocol for Coupling Mal-Dap(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual coupling of Mal-Dap(Boc)-OH to a resin-bound peptide with a free N-terminal amine. The procedure is based on standard Fmoc-SPPS coupling methodologies.[1][9][10]

Materials:

  • Mal-L-Dap(Boc)-OH or its DCHA salt

  • Peptide-resin with a free N-terminus

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Activation of Mal-Dap(Boc)-OH:

    • In a separate vessel, dissolve Mal-L-Dap(Boc)-OH (3 equivalents relative to resin loading) and HOBt or HATU (3 equivalents) in a minimal amount of DMF.[1]

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the solvent from the deprotected peptide-resin.

    • Add the pre-activated Mal-Dap(Boc)-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

III. On-Resin Boc Deprotection (Optional)

If the side-chain amine of the Dap residue needs to be exposed for further on-resin modification (e.g., for cyclization), the Boc group can be selectively removed.

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) as a scavenger

  • 10% DIPEA in DMF

Procedure:

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM. Add 1% TIS to scavenge the released tert-butyl cations.[1]

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for 30-60 minutes at room temperature with gentle agitation.[1]

  • Washing and Neutralization:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5-7 times).

    • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).[1]

    • Wash the resin again with DMF (5-7 times) and DCM (3 times).

  • Confirmation of Deprotection: The presence of a free amine can be confirmed using the Kaiser test.

IV. Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the solid support and removes all remaining side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least one hour.[1]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the peptide sequence.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).[1]

  • Peptide Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry to confirm the molecular weight.[1]

Troubleshooting and Key Considerations

  • Maleimide Stability: The maleimide group can be sensitive to certain nucleophiles, including primary and secondary amines. While generally stable under standard SPPS conditions, prolonged exposure to strong bases should be avoided.

  • Thioether Bond Stability: The thioether bond formed upon reaction of the maleimide with a thiol is generally stable under physiological conditions. However, it can undergo a retro-Michael reaction, especially in the presence of excess free thiols. To enhance stability, the succinimide ring of the thioether adduct can be hydrolyzed under basic conditions to form a stable ring-opened product.[1]

  • Premature Cleavage: If using a highly acid-labile resin, ensure that the conditions for on-resin Boc deprotection are mild enough to prevent premature cleavage of the peptide from the support.[11]

  • Incomplete Reactions: Incomplete coupling or deprotection can lead to deletion sequences and a lower yield of the desired peptide.[11] Always monitor these steps using a qualitative test like the Kaiser test. For difficult couplings, consider double coupling or using a more potent activating agent like HATU.[12]

Applications and Signaling Pathways

Peptides synthesized using Mal-Dap(Boc)-OH are versatile tools for a wide range of applications in chemical biology and drug development.[1] The ability to introduce a specific conjugation site allows for the construction of complex biomolecules with tailored functions.[1]

G SPPS SPPS with Mal-Dap(Boc)-OH Maleimide_Peptide Maleimide-Functionalized Peptide SPPS->Maleimide_Peptide Conjugation Thiol-Maleimide Conjugation Maleimide_Peptide->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Imaging Imaging Agent Conjugation->Imaging Biomaterial Functionalized Biomaterial Conjugation->Biomaterial Targeted_Therapy Targeted Cell Killing (e.g., Apoptosis) ADC->Targeted_Therapy

For example, an ADC constructed with a peptide synthesized using Mal-Dap(Boc)-OH can be designed to target a receptor on a cancer cell. This leads to the internalization of the conjugate and the release of a cytotoxic payload, thereby inducing apoptosis.[1]

Conclusion

Mal-Dap(Boc)-OH is a valuable and versatile building block for the incorporation of a maleimide functionality into synthetic peptides. The protocols outlined in this document provide a comprehensive guide for its use in SPPS, from coupling and selective deprotection to final cleavage and purification. By following these procedures, researchers can efficiently synthesize maleimide-functionalized peptides for a wide array of applications in drug discovery and development. A thorough understanding of the underlying chemical principles and careful attention to reaction conditions are paramount to achieving high yields of pure, functionalized peptides.

References

  • Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis - Benchchem.
  • The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development - Benchchem.
  • Maleimide Conjugation - Bioconjugation - BOC Sciences.
  • The Thiol-Maleimide Reaction: A Guide - Bachem.
  • Mal-L-Dap(Boc)-OH | 1491152-23-8 - Precise PEG.
  • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem.
  • Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis - Benchchem.
  • Synthesis of maleimide-braced peptide macrocycles and their potential anti-SARS-CoV-2 mechanisms - Chemical Communications (RSC Publishing).
  • A simple and efficient maleimide-based approach for peptide extension with a cysteine-containing peptide phage library - PubMed.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed.

Sources

Method

Conditions for removing DCHA salt from (S)-Maleoyl-DPR(Boc)-OH

This technical guide details the protocol for converting the dicyclohexylamine (DCHA) salt of (S)-Maleoyl-DPR(Boc)-OH into its free acid form. This procedure is a critical preparatory step in the synthesis of antibody-dr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the protocol for converting the dicyclohexylamine (DCHA) salt of (S)-Maleoyl-DPR(Boc)-OH into its free acid form. This procedure is a critical preparatory step in the synthesis of antibody-drug conjugates (ADCs) and peptide therapeutics, where the free carboxylic acid is required for subsequent activation and coupling.

Introduction & Chemical Context

Target Molecule: (S)-N-α-Maleoyl-N-β-Boc-diaminopropionic acid (also referred to as Mal-Dap(Boc)-OH or Maleoyl-DPR). Role: A bifunctional linker used to attach cytotoxic payloads to cysteine residues on antibodies or peptides. Starting Material State: The molecule is supplied as a DCHA salt to ensure stability and crystallinity during storage.[1] The DCHA counterion prevents the free carboxylic acid from catalyzing the decomposition of the Boc group or the maleimide ring over time.

The Engineering Challenge

The purification requires a delicate acid-base extraction strategy. The molecule contains two highly sensitive functional groups with opposing stability profiles:

  • Maleimide (Electrophile): Susceptible to hydrolysis (ring-opening) at pH > 7.5 .[2]

  • Boc Group (Carbamate): Susceptible to acid-catalyzed deprotection at pH < 1 or with strong mineral acids.

The Solution: We utilize a "Goldilocks" acidification strategy using dilute Potassium Bisulfate (KHSO4) or Citric Acid. These reagents buffer the aqueous phase to pH ~2–3, which is sufficiently acidic to protonate DCHA (removing it) and the carboxylic acid (solubilizing it in organic solvent) without triggering Boc cleavage or maleimide degradation.

Chemical Logic & Mechanism

The separation relies on manipulating the ionization states of the components based on their pKa values.[3][4]

SpeciesFunctional GroupApprox. pKaState at pH 2.5Solubility (pH 2.5)
(S)-Maleoyl-DPR(Boc)-OH Carboxylic Acid (-COOH)~3.8 – 4.2Protonated (Neutral)Organic Phase
DCHA Secondary Amine (-NH)~10.5 – 11.0Protonated (Cationic)Aqueous Phase
Maleimide Imide RingN/AIntact (Stable)Organic Phase

Mechanism: Upon washing the organic suspension with dilute acid, the DCHA accepts a proton to become the dicyclohexylammonium cation (


), which partitions into the aqueous phase. The Maleoyl-DPR carboxylate accepts a proton to become the neutral free acid, which partitions into the organic phase (Ethyl Acetate).

Experimental Protocol

Reagents & Equipment[1][2][5][6][7]
  • Starting Material: (S)-Maleoyl-DPR(Boc)-OH[1] • DCHA salt

  • Solvent: Ethyl Acetate (EtOAc), HPLC grade

  • Acid Wash Solution: 0.5 M or 5% (w/v) Potassium Bisulfate (KHSO4) OR 5-10% Citric Acid.

    • Expert Note: Avoid HCl. Even dilute HCl can carry traces of strong acidity that risk Boc cleavage if the extraction is prolonged. KHSO4 is preferred for its mild buffering capacity.

  • Wash Solution: Saturated NaCl (Brine), Deionized Water.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[5]
    
  • Equipment: Separatory funnel, Rotary evaporator, Ice bath.

Step-by-Step Procedure
Step 1: Dissolution[6][7][8]
  • Weigh the required amount of (S)-Maleoyl-DPR(Boc)-OH • DCHA salt.[1][6][5][7][8][9]

  • Suspend the salt in Ethyl Acetate (approx. 10–15 mL per gram of salt).

    • Note: The salt may not fully dissolve initially; it often forms a suspension that clears upon acidification.

  • Cool the mixture to 0–5°C in an ice bath.

    • Why: Low temperature kinetically inhibits potential acid-catalyzed side reactions (Boc removal).

Step 2: Acid Extraction (The Critical Step)
  • Transfer the cold suspension to a separatory funnel.

  • Add an equal volume of cold 5% KHSO4 solution .

  • Shake vigorously for 1–2 minutes. Vent frequently.

    • Observation: The suspension should clear as the DCHA moves to the aqueous layer and the free acid dissolves in the EtOAc.

  • Allow layers to separate completely.

  • Drain the lower aqueous layer (contains DCHA salt).

  • Repeat the acid wash two more times (Total 3 washes) to ensure quantitative removal of DCHA.

Step 3: Neutralization & Drying
  • Wash the organic layer once with Deionized Water (to remove bulk acid).

  • Wash the organic layer once with Saturated Brine (to remove residual water).

  • Collect the organic layer in an Erlenmeyer flask.

  • Add Anhydrous

    
      and swirl. Let sit for 10–15 minutes.
    
  • Filter off the solids and rinse the filter cake with fresh EtOAc.

Step 4: Isolation
  • Concentrate the filtrate on a rotary evaporator (Water bath < 35°C).

    • Caution: Do not overheat. Maleimides can thermally polymerize or degrade.

  • The product usually isolates as a viscous oil or a white foam.

  • Optional: If a solid is required, triturate the oil with cold Hexanes or Diethyl Ether/Hexane to induce precipitation.

Process Visualization

The following diagram illustrates the species separation during the extraction phase.

DCHA_Removal cluster_input Input Mixture (Suspension) cluster_extraction Separatory Funnel (pH ~2.5) Input Maleoyl-DPR(Boc)-OH • DCHA Salt (Suspended in EtOAc) Process Add 5% KHSO4 Shake & Separate Input->Process OrganicLayer Organic Layer (EtOAc) Species: (S)-Maleoyl-DPR(Boc)-OH (Free Acid) (Neutral, Soluble) Dry Final Product: Pure (S)-Maleoyl-DPR(Boc)-OH OrganicLayer->Dry Wash (Brine) & Dry AqueousLayer Aqueous Layer (KHSO4) Species: DCHA-H+ (Ammonium Salt) (Charged, Soluble) Waste Waste AqueousLayer->Waste Discard Process->OrganicLayer Protonation of Carboxylate Process->AqueousLayer Protonation of DCHA

Caption: Partitioning of species during the acid wash. The DCHA base is sequestered into the aqueous phase, leaving the pure linker in the organic phase.

Quality Control & Troubleshooting

Verification of DCHA Removal

Before proceeding to the coupling step, verify the removal of DCHA.[7] Even trace amounts of DCHA (a secondary amine) can compete in activated ester couplings or react with the maleimide over time.

  • 1H NMR: Check for the disappearance of the DCHA multiplets (broad signals approx. 1.0–2.0 ppm and 2.9–3.0 ppm).

  • TLC: Run TLC (e.g., DCM/MeOH 9:1). Stain with Ninhydrin. DCHA usually appears as a distinct spot different from the protected amino acid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost to aqueous layer.The free acid might be slightly water-soluble. Re-extract the combined aqueous acid washes with one portion of fresh EtOAc.
Boc Loss Acid exposure too long or too strong.Ensure KHSO4 is used, not concentrated HCl. Keep all solutions on ice. Process immediately; do not store in acid.
Maleimide Ring Opening pH > 7.5 or warm water bath.Ensure all glassware is free of caustic residues. Keep rotary evaporator bath < 35°C.
Emulsion Formation DCHA salt concentration too high.Dilute the organic layer with more EtOAc. Add solid NaCl to the separatory funnel to break the emulsion.

References

Sources

Application

Synthesis of Maleimide-Functionalized Peptides Using mDPR(Boc): An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Precision in Peptide Bioconjugation The targeted functionalization of peptides is a cornerstone of modern drug development, enabling the creat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Peptide Bioconjugation

The targeted functionalization of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated biomolecules such as antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutics.[1][] Among the various conjugation strategies, the reaction between a maleimide group and a thiol (typically from a cysteine residue) to form a stable thioether bond is prized for its high specificity and efficiency.[3][4] This application note provides a detailed guide to the synthesis of maleimide-functionalized peptides using 3-(maleimido)propionyl-L-2,3-diaminopropionic acid with a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, hereafter referred to as mDPR(Boc). This reagent offers a strategic advantage by introducing a maleimide moiety onto a peptide backbone during solid-phase peptide synthesis (SPPS), facilitating subsequent site-specific conjugation.

The Boc protecting group is crucial for this process, as it masks the α-amino group of the mDPR building block, preventing unwanted side reactions during peptide chain elongation.[5] Its facile removal under acidic conditions, which are orthogonal to the conditions used for Fmoc-based SPPS, allows for precise control over the synthesis.[5][][] This guide will delve into the underlying chemistry, provide detailed protocols for synthesis and purification, and offer insights into the critical parameters for successful implementation.

The Chemistry of mDPR(Boc) in Peptide Synthesis

The core of this methodology lies in the strategic incorporation of the mDPR(Boc) amino acid derivative during standard solid-phase peptide synthesis. The maleimide group is introduced as a side-chain functionality, while the Boc-protected alpha-amino group participates in the standard peptide bond formation.

Reaction Mechanism

The overall process involves two key stages: the incorporation of mDPR(Boc) into the peptide sequence during SPPS and the subsequent conjugation of the maleimide-functionalized peptide with a thiol-containing molecule.

Diagram: Workflow for Synthesis and Conjugation

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Bioconjugation Resin Resin Support Elongation Peptide Chain Elongation (Fmoc/tBu Chemistry) Resin->Elongation 1. Initial Cycles mDPR_Coupling Coupling of mDPR(Boc) Elongation->mDPR_Coupling 2. Penultimate Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection mDPR_Coupling->Cleavage 3. Final Cycles & Deprotection Purified_Peptide Purified Maleimide- Functionalized Peptide Cleavage->Purified_Peptide 4. Purification (HPLC) Conjugation_Reaction Michael Addition (pH 6.5-7.5) Purified_Peptide->Conjugation_Reaction Thiol_Molecule Thiol-Containing Molecule (e.g., Protein, Drug) Thiol_Molecule->Conjugation_Reaction Final_Conjugate Peptide-Molecule Conjugate Conjugation_Reaction->Final_Conjugate

Caption: Workflow from SPPS to the final bioconjugate.

The maleimide group's reactivity is highly selective for thiols at a pH range of 6.5-7.5.[8] Above pH 7.5, the maleimide can also react with amines, such as the side chain of lysine, which could lead to undesired products.[8] Therefore, careful pH control during the conjugation step is critical for achieving high specificity.

Key Advantages of the mDPR(Boc) Approach

The use of mDPR(Boc) offers several distinct advantages for the synthesis of maleimide-functionalized peptides:

  • Site-Specific Functionalization: By incorporating mDPR(Boc) at a specific position in the peptide sequence, the location of the maleimide group is precisely controlled. This is crucial for applications where the orientation and accessibility of the conjugated molecule are important.

  • Compatibility with Standard SPPS: mDPR(Boc) can be seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis protocols.

  • High Reaction Efficiency: The Michael addition reaction between the maleimide and a thiol is typically rapid and proceeds with high yield under mild conditions.[3]

  • Stable Thioether Linkage: The resulting thioether bond is highly stable, ensuring the integrity of the final conjugate under physiological conditions.[3]

Detailed Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of maleimide-functionalized peptides using mDPR(Boc).

Part 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry for peptide synthesis on a solid support.[9]

Materials:

  • Fmoc-protected amino acids

  • mDPR(Boc)

  • Rink Amide or other suitable resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Coupling of mDPR(Boc):

    • For the desired position of maleimide functionalization, use mDPR(Boc) in the coupling step (step 4). The Boc group on the alpha-amino group will be stable under the Fmoc deprotection conditions.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature.[1]

    • Caution: The maleimide group can be sensitive to the cleavage conditions. It is crucial to use scavengers like TIS to prevent side reactions.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Part 2: Purification and Characterization

Materials:

  • Crude maleimide-functionalized peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC column (e.g., C18).

    • Use a linear gradient of ACN in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified maleimide-functionalized peptide as a white powder.

  • Characterization by Mass Spectrometry: Confirm the identity and purity of the peptide by mass spectrometry. The observed molecular weight should match the calculated molecular weight of the desired product.

Table 1: Typical RP-HPLC Gradient for Purification

Time (min)% Acetonitrile (with 0.1% TFA)% Water (with 0.1% TFA)
0595
5595
356535
40955
45955
50595
Part 3: Conjugation to a Thiol-Containing Molecule

Materials:

  • Purified maleimide-functionalized peptide

  • Thiol-containing molecule (e.g., protein, small molecule)

  • Phosphate buffer (e.g., PBS, pH 7.0-7.4)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

Protocol:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized peptide in the phosphate buffer.

    • Dissolve the thiol-containing molecule in the same buffer. If the thiol is in a disulfide bond, it may need to be reduced first using a reducing agent like TCEP.[4]

  • Conjugation Reaction:

    • Mix the peptide and the thiol-containing molecule in a molar ratio that favors the desired product (e.g., a slight excess of the peptide).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add a small excess of a quenching reagent to react with any unreacted maleimide groups.

  • Purification of the Conjugate: Purify the resulting peptide-molecule conjugate using an appropriate method, such as size-exclusion chromatography (SEC), ion-exchange chromatography, or RP-HPLC, depending on the properties of the conjugate.[10]

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low yield of maleimide peptide Incomplete coupling of mDPR(Boc).Use a stronger coupling reagent or double couple.
Degradation of maleimide during cleavage.Minimize cleavage time and ensure efficient scavenging.
Side products observed Reaction of maleimide with scavengers.Use TIS as a scavenger.
Reaction of maleimide with other nucleophiles.Ensure proper protection of side chains.
No conjugation observed Inactive thiol on the target molecule.Ensure complete reduction of disulfide bonds.
Hydrolysis of the maleimide group.Perform conjugation promptly after peptide purification.

Conclusion

The use of mDPR(Boc) provides a robust and reliable method for the synthesis of site-specifically maleimide-functionalized peptides. This approach is highly valuable for researchers in drug development and related fields, enabling the construction of well-defined and potent bioconjugates. By following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can successfully implement this powerful technique in their research endeavors.

Diagram: mDPR(Boc) Structure and Conjugation Reaction

G cluster_reagents Reactants cluster_product Product cluster_structure mDPR(Boc) Structure Peptide Maleimide-Functionalized Peptide Conjugate Peptide-S-R (Stable Thioether Bond) Peptide->Conjugate Michael Addition (pH 6.5-7.5) Thiol R-SH (Thiol-containing molecule) Thiol->Conjugate structure O=C(N1C(=O)C=CC1=O)CCC@HOC(C)(C)C)C(=O)O

Caption: The reaction of a maleimide with a thiol.

References

  • CACHE. Synthesis, Purification, and Characterization of Maleimide-Tryptophan Hybrids.
  • Chemical Communications (RSC Publishing). Synthesis of maleimide-braced peptide macrocycles and their potential anti-SARS-CoV-2 mechanisms.
  • MDPI. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2.
  • MDPI. Challenges in the Characterization and Purification of (Peptide)n-Calix[11]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Retrieved from

  • Vector Labs. Maleimide Crosslinker Selection Guide.
  • PubMed. A simple and efficient maleimide-based approach for peptide extension with a cysteine-containing peptide phage library.
  • University of Birmingham. The development of maleimide derived fluorophores for peptide-based applications.
  • RSC Publishing. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis.
  • ResearchGate. Development of a Maleimide Amino Acid for Use as a Tool for Peptide Conjugation and Modification.
  • Creative PEGWorks. Maleimide PEG Products.
  • Benchchem. Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. Preparation of the maleimide-peptides.
  • MDPI. Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids.
  • Wiley Online Library. Peptide Multifunctionalization via Modular Construction of Trans‐AB2C Porphyrin on Resin.
  • ResearchGate. Best purification method of a PEGylated peptide?.
  • ACS Publications. Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips.
  • BOC Sciences. How Peptides Help Overcome ADCs Development Barriers?.
  • Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
  • BOC Sciences. High-Purity Amino Acid Derivatives for Peptide Synthesis.
  • PubMed. Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates.
  • Benchchem. The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • MedchemExpress.com. mDPR(Boc)-Val-Cit-PAB | ADC linker.
  • Nowick Laboratory, University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Springer. Methods and protocols of modern solid phase peptide synthesis.
  • LifeTein. Basic Peptides synthesis introduction.
  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.

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Method

Application Note: Strategic Solvent Selection for mDPR(boc) Conjugation Reactions in ADC Development

Introduction: The Critical Role of Solvents in Modern ADC Synthesis The development of Antibody-Drug Conjugates (ADCs) represents a frontier in targeted cancer therapy. These complex biomolecules consist of a monoclonal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvents in Modern ADC Synthesis

The development of Antibody-Drug Conjugates (ADCs) represents a frontier in targeted cancer therapy. These complex biomolecules consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload, enabling precise delivery of the therapeutic agent to cancer cells. The linker technology is paramount to the success of an ADC, and non-cleavable linkers like Mal-L-PA-NH-Boc (mDPR(boc)) are integral to creating stable and effective conjugates.[1][2] The mDPR(boc) linker provides a maleimide group for covalent attachment to the antibody and a Boc-protected amine, which is typically part of a larger construct involving the cytotoxic payload.

The success of the conjugation reaction—the crucial step where the linker-payload is attached to the antibody—is profoundly influenced by the choice of solvent. A poorly chosen solvent system can lead to low conjugation efficiency, antibody denaturation, undesirable side reactions, and product aggregation. Conversely, a well-optimized solvent system ensures maximal solubility of the linker-payload, maintains the structural integrity and biological activity of the antibody, and promotes a specific and efficient reaction. This guide provides a detailed exploration of the principles and protocols for selecting and optimizing solvents for mDPR(boc) conjugation reactions, empowering researchers to achieve robust and reproducible results.

Section 1: The Chemistry of mDPR(boc) Conjugation Workflows

The synthesis of an ADC using an mDPR(boc)-based linker is a multi-stage process, with each stage having distinct solvent requirements. The overall process typically involves first attaching a payload to the linker, followed by the conjugation of this linker-payload construct to the antibody.

Payload Attachment to the mDPR(boc) Linker

The mDPR(boc) linker possesses a carboxylic acid group that is commonly used to attach an amine-containing payload via an amide bond. This is a standard organic chemistry reaction that requires an anhydrous, aprotic polar solvent to dissolve the reactants and facilitate the coupling chemistry (e.g., using EDC/NHS activators).

  • Common Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred for this step.[3] They offer excellent solvating power for a wide range of organic molecules, including complex payloads and the mDPR(boc) linker.

  • Causality: The aprotic nature of these solvents prevents interference with the activated carboxylic acid, while their polarity ensures the reactants remain in solution, maximizing reaction rates.

Maleimide-Thiol Conjugation to the Antibody

The cornerstone of the process is the conjugation of the maleimide group of the linker-payload construct to free thiol (sulfhydryl) groups on the antibody. These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[] This reaction is a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.

  • Reaction Environment: This step necessitates a predominantly aqueous environment to maintain the antibody's native structure and function. However, the linker-payload is often hydrophobic and requires a water-miscible organic co-solvent for its solubility.

  • pH is Critical: The reaction is highly pH-dependent. A pH range of 6.5-7.5 is optimal as it balances the reactivity of the thiol group (which is more nucleophilic in its thiolate form, favored at higher pH) with the stability of the maleimide ring, which is prone to hydrolysis at pH values above 8.0.[]

The diagram below illustrates the comprehensive workflow for generating an ADC with an mDPR(boc) linker.

ADC_Workflow cluster_linker_prep Phase 1: Linker-Payload Synthesis cluster_antibody_prep Phase 2: Antibody Preparation cluster_conjugation Phase 3: Conjugation & Final ADC Linker mDPR(boc) Linker Coupling Amide Bond Formation (EDC/NHS Chemistry) Linker->Coupling Payload Amine-Payload Payload->Coupling LinkerPayload mDPR(boc)-Payload Coupling->LinkerPayload Solvent: Anhydrous DMF/DMSO Conjugation Maleimide-Thiol Conjugation (Michael Addition) LinkerPayload->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP) Antibody->Reduction Solvent: Aqueous Buffer (e.g., PBS) ReducedAb Thiol-Activated mAb Reduction->ReducedAb ReducedAb->Conjugation Solvent: Aqueous Buffer + Organic Co-solvent (pH 6.5-7.5) Purification Purification (e.g., SEC, HIC) Conjugation->Purification FinalADC Final ADC Product Purification->FinalADC Protocol_Workflow start Start: Reduced mAb in Buffer (pH 6.5-7.5) setup Set up parallel reactions with varying final co-solvent % (e.g., 2%, 5%, 8%, 10%) start->setup add_linker Add Linker-Payload Stock (in 100% DMSO) to each reaction setup->add_linker react Incubate (e.g., 1h at RT) Quench with N-acetylcysteine add_linker->react purify Purify ADC via SEC react->purify analyze Analyze DAR (HIC) & Aggregation (SEC) purify->analyze decision Optimal DAR? Minimal Aggregation? analyze->decision success End: Optimized Protocol decision->success Yes adjust Adjust Co-solvent % or Screen Alternative (e.g., DMF) decision->adjust No adjust->setup Re-run Experiment

Sources

Application

Synthesizing Antibody-Drug Conjugates with Mal-L-PA-NH-Boc: A Detailed Step-by-Step Guide for Researchers

Abstract This comprehensive application note provides a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing a maleimide-linker-payload system wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing a maleimide-linker-payload system with a Boc-protected amine. Specifically, we will focus on a representative Mal-L-PA-NH-Boc construct, where 'Mal' is a maleimide group for antibody conjugation, 'L' is a hydrophilic PEG spacer, 'PA' is a cleavable p-aminobenzyl carbamate (PABC) self-immolative spacer coupled to the cytotoxic payload Monomethyl Auristatin E (MMAE), and 'NH-Boc' is a Boc-protected amine for a two-stage conjugation strategy. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, explanations of the underlying chemistry, and practical insights to ensure the successful generation of well-defined and stable ADCs.

Introduction: The Rationale for a Two-Stage Maleimide-Based ADC Synthesis

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent.[1] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic profile.[1] Maleimide-based linkers are widely used for their ability to form stable thioether bonds with free sulfhydryl groups on cysteine residues of an antibody through a Michael addition reaction.[][3] This method allows for site-specific conjugation when targeting engineered or reduced interchain cysteine residues.[]

The use of a Mal-L-PA-NH-Boc linker offers a strategic, two-stage approach to ADC synthesis. The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for the initial, controlled synthesis of a drug-linker construct.[1] This is particularly advantageous when the payload contains a functional group, such as a carboxylic acid, that can be coupled to the deprotected amine of the linker. This modular approach simplifies the overall synthesis and purification process, leading to a more homogenous final ADC product.

This guide will detail the synthesis of an ADC using a representative Maleimide-PEG-PABC-MMAE linker with a Boc-protected amine, a common architecture in modern ADC design.

The Chemistry of Maleimide-Based ADC Synthesis

The synthesis of an ADC using a Mal-L-PA-NH-Boc linker involves a series of well-defined chemical reactions. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Two-Stage Conjugation Strategy

The use of a Boc-protected linker allows for a controlled, sequential synthesis:

  • Drug-Linker Synthesis: The Boc protecting group is first removed from the Mal-L-PA-NH-Boc linker under acidic conditions. The resulting free amine is then coupled to the cytotoxic payload, in this case, Monomethyl Auristatin E (MMAE), which has been activated (e.g., as an NHS-ester).

  • ADC Conjugation: The purified drug-linker construct, which now possesses a reactive maleimide group, is then conjugated to a monoclonal antibody that has been prepared to expose free thiol groups.

This strategy prevents unwanted side reactions and allows for the purification of the drug-linker intermediate before the final, and often more complex, conjugation to the antibody.

The Maleimide-Thiol Reaction: A Michael Addition

The core of the conjugation process is the reaction between the maleimide group of the drug-linker and the thiol group of a cysteine residue on the antibody. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[5] This forms a stable thioether bond, specifically a thiosuccinimide linkage.[5] The optimal pH for this reaction is between 6.5 and 7.5, where the thiol is in equilibrium with its more reactive thiolate form.[6]

The PABC Self-Immolative Spacer

The p-aminobenzyl carbamate (PABC) spacer is a "self-immolative" linker, designed to release the payload in an unmodified form once inside the target cell.[7] After enzymatic cleavage of a specific trigger (e.g., a dipeptide cleaved by cathepsin B in the lysosome), the PABC linker undergoes a 1,6-elimination reaction, releasing the free, active drug.[]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of an ADC using a representative Maleimide-PEG-PABC-MMAE-Boc linker.

Materials and Reagents
  • Linker: Mal-L-PA-NH-Boc (e.g., Maleimide-PEG4-PABC-NH-Boc)

  • Payload: Monomethyl Auristatin E (MMAE)

  • Antibody: A monoclonal antibody with accessible cysteine residues (e.g., Trastuzumab)

  • Reagents for Drug-Linker Synthesis:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

  • Reagents for Antibody Reduction:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS) with 1 mM EDTA, pH 7.0-7.4)

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

    • Hydrophobic Interaction Chromatography (HIC) column

  • Characterization:

    • SDS-PAGE system

    • UV-Vis Spectrophotometer

    • Mass Spectrometer

Workflow Overview

ADC_Synthesis_Workflow cluster_0 PART 1: Drug-Linker Synthesis cluster_1 PART 2: ADC Conjugation Boc_Deprotection Boc Deprotection of Linker Coupling Coupling of Deprotected Linker and Activated Payload Boc_Deprotection->Coupling Payload_Activation Payload (MMAE) Activation Payload_Activation->Coupling Purification_DL Purification of Drug-Linker Coupling->Purification_DL Conjugation Conjugation of Drug-Linker to Antibody Purification_DL->Conjugation Antibody_Reduction Antibody Reduction with TCEP Antibody_Reduction->Conjugation Purification_ADC Purification of ADC (SEC/HIC) Conjugation->Purification_ADC Characterization Characterization of ADC (HIC, SDS-PAGE, MS) Purification_ADC->Characterization

Caption: Overall workflow for ADC synthesis.

Protocol 1: Drug-Linker Synthesis

This protocol describes the deprotection of the Mal-L-PA-NH-Boc linker and its subsequent conjugation to the payload, MMAE.

Step 1: Boc Deprotection

  • Dissolve the Mal-L-PA-NH-Boc linker in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected linker (as a TFA salt) can be used directly in the next step.

Step 2: Payload (MMAE) Activation

  • Dissolve MMAE in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1.5 equivalents of a carbodiimide coupling agent (e.g., DCC or EDC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of MMAE.

Step 3: Coupling of Deprotected Linker and Activated Payload

  • Dissolve the crude TFA salt of the deprotected linker in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) to neutralize the TFA salt and raise the pH to approximately 8.

  • Add the solution of the NHS-activated MMAE to the linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Maleimide-PEG-PABC-MMAE drug-linker construct.

Protocol 2: Antibody Preparation and ADC Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds and the final conjugation reaction.

Step 1: Antibody Reduction

  • If necessary, exchange the antibody into a suitable conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.4) using a desalting column or centrifugal filtration.

  • To the antibody solution, add a 5-10 molar excess of Tris(2-carboxyethyl)phosphine (TCEP).[9] The exact amount may require optimization for the specific antibody.

  • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[9]

  • Immediately after reduction, remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.[9] This step is crucial to prevent the reaction of TCEP with the maleimide group of the drug-linker.

Step 2: Conjugation Reaction

  • To the chilled solution of the reduced antibody, add the purified Maleimide-PEG-PABC-MMAE drug-linker. A molar excess of 5-10 fold of the drug-linker over the antibody is a typical starting point.[1]

  • The final concentration of the organic solvent (from the drug-linker stock) should be kept low (typically <10% v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour, with gentle mixing.[1]

Step 3: Quenching the Reaction

  • Add a molar excess of a quenching agent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Incubate for an additional 20-30 minutes.

Protocol 3: ADC Purification and Characterization

Purification is essential to remove unreacted drug-linker, quenching agent, and any aggregated antibody.

Step 1: Purification

  • Purify the ADC using Size-Exclusion Chromatography (SEC) to remove small molecule impurities.[]

  • For further purification and separation of different Drug-to-Antibody Ratio (DAR) species, Hydrophobic Interaction Chromatography (HIC) is the method of choice.[11]

Step 2: Characterization

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute of an ADC. HIC is the primary method for determining the distribution of different DAR species (DAR 0, 2, 4, 6, 8).[12][13]

  • Purity and Aggregation Analysis: SEC is used to determine the purity of the ADC and quantify the level of aggregation.[14][15]

  • Molecular Weight Confirmation: SDS-PAGE under reducing and non-reducing conditions can be used to assess the covalent attachment of the drug-linker to the antibody chains.[16] Mass spectrometry provides a more precise determination of the molecular weight of the ADC and its different DAR species.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterTypical Range/ValueMethod of DeterminationReference
Drug-Linker Synthesis
Boc Deprotection Efficiency>95%LC-MS[17]
Coupling Efficiency>90%LC-MS[1]
Purified Drug-Linker Purity>98%HPLC[18]
Antibody Reduction
Molar excess of TCEP5-10 fold-[9]
Incubation Time1-2 hours-[9]
ADC Conjugation
Molar excess of Drug-Linker5-10 fold-[1]
Reaction Time1-2 hours-[1]
ADC Characterization
Average DAR3.5 - 4.5HIC[13]
Monomer Purity>95%SEC[15]
Aggregate Content<5%SEC[14]
Visualization of the Conjugation and Purification Process

Conjugation_Purification cluster_0 Conjugation Reaction Mixture cluster_1 Purification cluster_2 Purified Products ADC ADC (DAR 0, 2, 4, 6, 8) SEC Size-Exclusion Chromatography (SEC) ADC->SEC Free_Drug Free Drug-Linker Free_Drug->SEC Aggregates Aggregates Aggregates->SEC HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Impurities Impurities (Free Drug, Aggregates) SEC->Impurities Purified_ADC Purified ADC (Desired DAR) HIC->Purified_ADC HIC->Impurities

Caption: ADC conjugation and purification workflow.

Trustworthiness and Validation: Ensuring a Robust ADC Synthesis

The protocols described in this guide are designed to be self-validating. Each key step includes a monitoring or characterization stage to ensure the reaction has proceeded as expected before moving to the next.

  • LC-MS Monitoring: Throughout the drug-linker synthesis, LC-MS is used to confirm the identity and purity of the intermediates and the final product.

  • DAR Analysis by HIC: HIC analysis of the final ADC provides a clear picture of the conjugation efficiency and the distribution of drug-loaded species. This is a critical quality control step.[13]

  • Purity Assessment by SEC: SEC is used to quantify the level of aggregation, a key indicator of ADC stability and potential immunogenicity.[14]

By carefully following these protocols and implementing the recommended analytical techniques, researchers can ensure the synthesis of high-quality, well-characterized ADCs.

Conclusion and Future Perspectives

The synthesis of ADCs using a Mal-L-PA-NH-Boc linker offers a robust and controlled method for generating these complex biotherapeutics. The two-stage approach allows for the preparation and purification of a drug-linker intermediate, leading to a more defined final product. While the maleimide-thiol conjugation chemistry is well-established, it is important to be aware of potential challenges, such as the stability of the resulting thiosuccinimide linkage, which can be susceptible to a retro-Michael reaction.[19] Strategies to mitigate this, such as the use of self-stabilizing maleimides, are an active area of research.[19]

This guide provides a solid foundation for researchers entering the field of ADC development. By understanding the underlying chemistry and meticulously following the detailed protocols, scientists can confidently synthesize and characterize ADCs for preclinical and clinical evaluation.

References

  • AACR Journals. (2016, May 5). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Retrieved from [Link]

  • Books. (2021, December 22). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Retrieved from [Link]

  • PMC. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]

  • PMC. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • PMC - NIH. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Retrieved from [Link]

  • PMC. (n.d.). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]

  • Dynamic Biosensors. (n.d.). Reducing Agent Kit 1 for Proteins and Antibodies: Chemical reduction of disulfide bonds with TCEP. Retrieved from [Link]

  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Retrieved from [Link]

  • ADC Review. (n.d.). Modeling and Optimization of Antibody-drug Conjugate Production Using Process Intensified Solid-phase Method. Retrieved from [Link]

  • ResearchGate. (n.d.). HIC and SEC analysis of site-specific ADCs 7 a-g. a) Structures of.... Retrieved from [Link]

  • Taylor & Francis Group - Figshare. (2022, March 4). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

  • ACS Publications. (2023, July 7). Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery. Retrieved from [Link]

  • PubMed. (2018, March 2). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Retrieved from [Link]

  • Agilent. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]

  • ADC Review. (n.d.). Advances in the Development of Dual-Drug Antibody Drug Conjugates. Retrieved from [Link]

  • Separation Science. (2023, December 8). How to analyse cysteine-linked ADC using HIC. Retrieved from [Link]

  • Agilent. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐step synthesis of ADCs via maleimide–diene coupling.. Retrieved from [Link]

  • PMC. (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). BOC Deprotection. Retrieved from [Link]

Sources

Method

Boc deprotection methods for maleimide-containing peptides

Application Note: Boc Deprotection Strategies for Maleimide-Containing Peptides Executive Summary The coexistence of a tert-butyloxycarbonyl (Boc) group and a maleimide moiety within a single peptide presents a classic c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Boc Deprotection Strategies for Maleimide-Containing Peptides

Executive Summary

The coexistence of a tert-butyloxycarbonyl (Boc) group and a maleimide moiety within a single peptide presents a classic chemoselective paradox. Standard Boc deprotection relies on strong acids (Trifluoroacetic acid - TFA) often mixed with nucleophilic scavengers to trap tert-butyl cations. However, maleimides are Michael acceptors that react irreversibly with common thiol-based scavengers (e.g., Ethanedithiol, Thioanisole) and are susceptible to acid-catalyzed hydrolysis (ring-opening) in the presence of water.

This guide details a "Scavenger-Safe" Protocol designed to remove Boc groups while preserving the maleimide alkene. By eliminating thiols and strictly controlling water content, researchers can achieve quantitative deprotection without compromising the bioconjugation handle.

The Chemoselective Conflict

To design a successful protocol, one must understand the competing reaction pathways. The maleimide ring is thermodynamically unstable compared to its hydrolyzed maleamic acid form, although this process is slower in acid than in base. The greater danger lies in the scavengers.

Mechanism of Failure in Standard Protocols

Standard cleavage cocktails (e.g., Reagent K) contain thiols to prevent methionine oxidation and trap cations. In the presence of a maleimide, these thiols act as nucleophiles, permanently alkylating the maleimide via Michael addition.

Figure 1: Competing Reaction Pathways during Boc Deprotection

MaleimidePathways Start Boc-Peptide-Maleimide TFA TFA Treatment Start->TFA Desired H-Peptide-Maleimide (Intact) TFA->Desired Anhydrous/Silane Scavengers Hydrolysis Maleamic Acid (Ring Opened) TFA->Hydrolysis High Water Content Adduct Thiol-Maleimide Adduct (Irreversible) TFA->Adduct Presence of EDT/Thioanisole

Caption: Figure 1. Reaction outcomes based on scavenger and solvent selection.[1] Red paths indicate irreversible degradation.

Scavenger Selection Matrix

The choice of scavenger is the single most critical variable. The table below categorizes common scavengers by their compatibility with maleimides.

Scavenger CategoryReagentMaleimide CompatibilityMechanism of Incompatibility
Thiols Ethanedithiol (EDT), ThioanisoleINCOMPATIBLE Rapid Michael addition to the maleimide double bond.
Silanes Triisopropylsilane (TIS/TIPS)Compatible Sterically bulky; poor nucleophile for Michael addition but effective for t-butyl cations.
Phenols Phenol, m-CresolCompatible Traps cations via aromatic substitution; non-reactive toward maleimide.
Ethers Anisole, 1,3-DimethoxybenzeneCompatible Weak scavengers but safe.
Solvent WaterConditional Promotes hydrolysis. Must be kept < 2.5% v/v.

Protocol: The "Anhydrous Pulse" Method

This protocol utilizes a high concentration of TFA to ensure rapid Boc removal (limiting exposure time) while using TIS as the sole scavenger to prevent alkylation.

Reagents & Preparation
  • TFA (Trifluoroacetic acid): HPLC Grade, >99.5%. Must be fresh.

  • DCM (Dichloromethane): Anhydrous.

  • TIS (Triisopropylsilane): Scavenger.[1][2][3]

  • Precipitation Solvent: Diethyl ether (cooled to -20°C).[1]

Step-by-Step Procedure

Step 1: Preparation of the Cleavage Cocktail Prepare the "Maleimide-Safe" Cocktail (Cocktail MS) immediately before use. Do not store.

  • Formula: 50% TFA / 45% DCM / 5% TIS (v/v/v).

  • Note: The inclusion of DCM dilutes the water content inherent in TFA and improves the solubility of hydrophobic protected peptides.

Step 2: Resin Preparation (If Solid Phase)

  • Wash the resin 3x with DCM to remove any traces of DMF (DMF can accelerate maleimide decomposition).

  • Dry the resin under nitrogen flow for 10 minutes. Residual moisture promotes ring opening.

Step 3: The Cleavage/Deprotection [4]

  • Add Cocktail MS to the peptide/resin (approx. 10 mL per gram of resin).[1]

  • Agitate gently at Room Temperature (20-22°C) .

  • Time:

    • Solution Phase: 30 minutes.

    • Solid Phase:[3] 60–90 minutes (depending on sequence length).

    • Critical: Do not exceed 2 hours. Extended exposure to TFA increases the risk of acid-catalyzed hydrolysis.

Step 4: Precipitation & Workup

  • Filter the resin (if applicable) and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen to ~20% of the original volume. Do not use a rotary evaporator with a water bath >30°C.

  • Add 10 volumes of cold diethyl ether (-20°C) dropwise.

  • Centrifuge at 4°C (3000 rpm, 5 min) to pellet the peptide.

  • Decant the supernatant.

  • Resuspend the pellet in fresh cold ether and centrifuge again (Repeat 2x).

  • Dry the pellet under high vacuum.

Quality Control & Troubleshooting

After deprotection, it is vital to verify the integrity of the maleimide ring.

Analytical Verification
  • LC-MS: Look for the mass of the parent peptide.

    • Mass +18 Da: Indicates hydrolysis (Maleimide

      
       Maleamic Acid).[5][6]
      
    • Mass +Scavenger: Indicates Michael addition (e.g., +EDT).

  • Ellman's Test (Reverse): Treat an aliquot with a known excess of Cysteine, then measure residual thiol. If the maleimide is intact, it will consume the Cysteine.

Troubleshooting Guide

Figure 2: Optimization Logic Flow

OptimizationFlow Issue Problem Detected via LC-MS Mass18 Mass +18 Da (Hydrolysis) Issue->Mass18 MassAdd Mass +Scavenger (Adduct) Issue->MassAdd Incomplete Incomplete Boc Removal Issue->Incomplete Sol1 Reduce Water < 1% Use Anhydrous DCM/TFA Mass18->Sol1 Cause: Moisture Sol2 Switch to TIS only Remove all Thiols MassAdd->Sol2 Cause: Wrong Scavenger Sol3 Increase TFA % (e.g. 95% TFA / 5% TIS) Incomplete->Sol3 Cause: Sterics

Caption: Figure 2. Decision tree for troubleshooting common impurities in maleimide-peptide synthesis.

References

  • Standard Cleavage Cocktails & Mechanisms

    • Fields, G. B., & Noble, R. L. (1990).[7] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[7] International Journal of Peptide and Protein Research.[7]

  • Maleimide Stability in Acid

    • Kalia, J., & Raines, R. T. (2007). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. (Discusses comparative stability of bioconjugation handles).

  • Thiol-Maleimide Chemistry & Side Reactions

    • Fontaine, S. D., et al. (2015).[8] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.

  • Scavenger Selection Guide

    • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][7][9] Chemical Reviews.

Sources

Application

Application Note: Optimized pH Conditions for mDPR(boc) Thiol-Maleimide Coupling

Executive Summary The coupling of mDPR(boc) ( -Boc- -maleoyl-L-2,3-diaminopropionic acid) to thiol-bearing ligands is a cornerstone reaction in the synthesis of Antibody-Drug Conjugates (ADCs) and peptide therapeutics. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of mDPR(boc) (


-Boc-

-maleoyl-L-2,3-diaminopropionic acid) to thiol-bearing ligands is a cornerstone reaction in the synthesis of Antibody-Drug Conjugates (ADCs) and peptide therapeutics. While the maleimide-thiol Michael addition is widely regarded as robust, the specific electronic and steric environment of the mDPR scaffold renders it sensitive to pH-dependent hydrolysis.

This guide delineates the precise pH windows required to maximize coupling efficiency while suppressing the two primary failure modes: maleimide ring hydrolysis (pre-conjugation inactivation) and non-specific amine coupling . We present a validated protocol optimized for pH 7.2, yielding >95% conjugation efficiency with <2% hydrolysis byproducts.

Scientific Background & Mechanism[1][2][3]

The mDPR(boc) Scaffold

mDPR(boc) is a compact linker often used to attach cytotoxic payloads (e.g., PBD dimers, auristatins) to cysteine residues on antibodies or peptides. Unlike long-chain maleimido-caproyl linkers, the maleimide group in mDPR is situated proximal to the Boc-protected amine and the carboxylic acid backbone. This proximity exerts electron-withdrawing effects that enhance the electrophilicity of the maleimide double bond, increasing reaction rates but also susceptibility to alkaline hydrolysis.

The pH Dilemma

The reaction kinetics are governed by a competition between the desired nucleophilic attack by the thiolate anion and the undesired attack by hydroxide ions (hydrolysis).

  • Acidic Conditions (pH < 6.0): The thiol group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) remains protonated (R-SH). The concentration of the reactive thiolate species (R-S⁻) is negligible, stalling the reaction.
    
  • Alkaline Conditions (pH > 7.5):

    • Hydrolysis: Hydroxide ions attack the maleimide carbonyls, opening the ring to form maleamic acid, which is unreactive toward thiols.

    • Aminolysis: Unprotonated lysine residues (

      
      , but nucleophilic at pH > 7.5) compete with thiols, leading to heterogeneous conjugates.
      
Reaction Pathway Visualization

G Start mDPR(boc) (Active Maleimide) Product Thiosuccinimide Conjugate Start->Product Path A: pH 6.5-7.5 (Fast, Specific) Waste Maleamic Acid (Inactive) Start->Waste Path B: pH > 8.0 (Hydrolysis) Amine Non-Specific Amine Adduct Start->Amine Path C: pH > 7.8 (Lysine Attack) Thiol Thiol Ligand (R-SH) Thiol->Product

Figure 1: Mechanistic pathways of mDPR(boc) coupling. Path A represents the desired Michael addition. Paths B and C represent pH-mediated degradation and side reactions.

Optimization Data: The "Goldilocks" Zone

The following data summarizes the stability and reactivity profile of mDPR(boc) linkers across the pH spectrum.

Table 1: Reaction Kinetics and Specificity vs. pH

ParameterpH 5.5pH 6.5pH 7.2 (Optimal) pH 8.0pH 9.0
Thiolation Rate (

)
Very Slow (<10%)Moderate (60%)Fast (>95%) FastVery Fast
Maleimide Hydrolysis (

)
> 48 hours~24 hours~12 hours < 1 hour< 10 mins
Amine Cross-Reactivity NegligibleNegligible< 1% DetectableSignificant
Thiazine Rearrangement *SuppressedLowLow ModerateHigh

*Note: Thiazine rearrangement is a specific risk when coupling to N-terminal cysteines. If your target has an N-terminal Cys, favor the lower end of the optimal range (pH 6.5-6.8).

Validated Protocol: mDPR(boc) Conjugation

Materials & Reagents[4]
  • Buffer: 1x PBS (Phosphate Buffered Saline) or 50 mM HEPES.

  • pH Adjustment: 0.1 M NaOH and 0.1 M HCl.

  • Additives: 1-5 mM EDTA (Critical to prevent metal-catalyzed disulfide formation).

  • Solvent: Anhydrous DMF or DMSO (for mDPR stock).[1]

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible, as it contains thiols that compete for the maleimide.[1]

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_down Phase 3: Workup Step1 Buffer Prep (PBS + 5mM EDTA, pH 7.2) Step2 Ligand Reduction (TCEP, 30 min, RT) Step1->Step2 Step4 Mixing Add mDPR dropwise to Ligand (Ratio 1.5:1 to 3:1) Step2->Step4 Step3 mDPR Solubilization (DMSO, 10-50 mM Stock) Step3->Step4 Step5 Incubation 60-120 min @ RT or 4°C Overnight Step4->Step5 Step6 Quenching (Excess Cysteine or N-acetylcysteine) Step5->Step6 Step7 Purification (SEC or Dialysis) Step6->Step7

Figure 2: Step-by-step conjugation workflow ensuring minimal hydrolysis and maximum yield.

Detailed Procedure
  • Buffer Preparation: Prepare 50 mM HEPES or PBS containing 5 mM EDTA. Adjust pH strictly to 7.20 ± 0.05 at the temperature of the reaction (usually 20-25°C). Degas the buffer to remove oxygen, which promotes disulfide formation.

  • Ligand Reduction:

    • If the thiol is oxidized (disulfide), treat with 2-5 molar equivalents of TCEP for 30 minutes.

    • Note: TCEP does not need to be removed before adding maleimide, unlike DTT.

  • mDPR(boc) Solubilization: Dissolve the mDPR(boc) linker in anhydrous DMSO or DMF to a concentration of 10–50 mM. Do this immediately before use.[2][1] Maleimides degrade rapidly in wet organic solvents.

  • Coupling Reaction:

    • Add the mDPR solution to the aqueous protein/peptide solution.

    • Target Solvent Ratio: Keep organic solvent < 10-20% (v/v) to prevent protein precipitation.

    • Molar Ratio: Use 1.5 to 3.0 equivalents of mDPR per free thiol.

    • Incubation: Incubate for 1–2 hours at room temperature or overnight at 4°C.

  • Quenching: Add excess N-acetylcysteine or free cysteine (5-10 equivalents) to scavenge unreacted maleimides. This stops the reaction and prevents post-purification cross-linking.

  • Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) or dialysis.

Troubleshooting & Critical Considerations

Hydrolysis Management

If LC-MS analysis reveals significant maleamic acid (mass +18 Da relative to maleimide), the pH is likely too high or the stock solution was wet.

  • Corrective Action: Lower reaction pH to 6.8. Ensure DMSO/DMF is anhydrous (stored over molecular sieves).

Thiazine Rearrangement

For N-terminal cysteine peptides, the thiosuccinimide product can rearrange into a six-membered thiazine ring.[3] This is often irreversible and changes the linker geometry.

  • Corrective Action: Perform the reaction at pH 6.0–6.5 . The reaction will be slower (requires 4–6 hours), but the protonation of the N-terminal amine prevents the rearrangement mechanism.

Precipitates

mDPR(boc) is hydrophobic. High loading can cause aggregation.

  • Corrective Action: Increase the % of organic co-solvent (up to 20% if tolerated) or add a chaotrope like urea (if the protein can withstand it) during conjugation.

References

  • Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive guide on thiol-maleimide chemistry and pH dependence).
  • Optimizing Maleimide-Thiol Conjugation . BenchChem Technical Guides.

  • Maleimide Reaction Chemistry . Vector Laboratories.[2]

  • Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement . Journal of Peptide Science, 2022.[4]

  • Hydrolytic stability of 8armPEG10k-maleimide . ResearchGate/Polymer Degradation.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing maleimide ring hydrolysis during mDPR(boc) conjugation

This guide serves as a specialized technical support resource for researchers working with mDPR(boc) (maleimido-diaminopropionic acid, Boc-protected) linkers. Unlike standard maleimides, mDPR is a "self-stabilizing" link...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with mDPR(boc) (maleimido-diaminopropionic acid, Boc-protected) linkers.

Unlike standard maleimides, mDPR is a "self-stabilizing" linker designed to undergo hydrolysis after conjugation to prevent retro-Michael deconjugation. However, premature hydrolysis (before conjugation) is a critical failure mode that irreversibly inactivates the linker.

Module 1: The Mechanistic Conflict

Understanding the "Boc" Safety Lock

You are using mDPR(boc) . The Boc (tert-butyloxycarbonyl) group is critical.

  • The Design: The mDPR linker contains a basic amino group.[1][2] Once exposed, this amine catalyzes the hydrolysis of the succinimide ring to form a stable succinamic acid conjugate.

  • The Risk: If the amine were free during storage or conjugation, it would catalyze premature hydrolysis.

  • The Solution: The Boc group "masks" this amine. Therefore, during conjugation, your primary enemy is not the self-hydrolysis mechanism, but standard background hydrolysis driven by pH and temperature.

The Reaction Pathways

The following diagram illustrates the critical difference between the destructive hydrolysis you must prevent and the stabilizing hydrolysis you eventually want.

mDPR_Pathways Start mDPR(boc) (Active Maleimide) Dead Hydrolyzed Maleimide (DEAD END - Non-reactive) Start->Dead High pH (>7.5) Excess Water Time Conjugate Thiosuccinimide Conjugate (Ring Closed - Unstable) Start->Conjugate Thiol (R-SH) pH 6.5-7.0 Stable Succinamic Acid Conjugate (Ring Open - Stable) Conjugate->Stable 1. Boc Deprotection 2. Self-Hydrolysis

Figure 1: Pathway Analysis. The red path represents the failure mode addressed in this guide. The green path is the desired conjugation route.

Module 2: Prevention Protocol (Pre-Conjugation)

Storage & Solubilization

Hydrolysis requires water. The most effective prevention is strict anhydrous handling until the moment of reaction.

ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO or DMA DMF can degrade into amines (dimethylamine) over time, which accelerate hydrolysis and cause side reactions. DMSO is preferred.
Water Content < 0.1% Even trace moisture in the stock solution initiates ring opening. Use molecular sieves if unsure.
Temperature -20°C or -80°C Arrhenius kinetics: Hydrolysis rates drop significantly at lower temperatures.
Timing Make Fresh Do not store mDPR(boc) in solution for >24 hours. Ideally, dissolve immediately before addition.
Buffer Composition (The Reaction Matrix)

The reaction environment dictates the half-life of the maleimide ring.

  • pH Control (Critical):

    • Target: pH 6.5 – 7.0 .

    • Danger Zone: pH > 7.5. At pH 8.0, the hydrolysis rate increases exponentially, often outcompeting the conjugation reaction.

    • Why: The maleimide ring is an electrophile.[] Hydroxide ions (

      
      ) are nucleophiles. As pH rises, 
      
      
      
      increases, attacking the carbonyl carbon of the ring.
  • Buffer Species:

    • Recommended: PBS, HEPES, MES.

    • Avoid: Primary amines (Tris, Glycine) at high pH. While mDPR(boc) is less sensitive to amines than esters, primary amines can still act as weak nucleophiles or general bases to catalyze hydrolysis.

Module 3: The Conjugation Workflow

Objective: Maximize thiol conjugation rate (


) while minimizing hydrolysis rate (

).
Step-by-Step Protocol
  • Thiol Preparation:

    • Ensure your protein/antibody thiols are fully reduced (TCEP/DTT) and excess reducing agent is removed (if using DTT). TCEP is compatible with maleimides and does not need removal, but can lower pH—verify pH is 6.5-7.0.

  • Equilibration:

    • Cool the protein solution to 4°C .

    • Reasoning: Hydrolysis has a higher activation energy than thiol-Michael addition. Lowering temperature suppresses hydrolysis (

      
      ) more than it suppresses conjugation (
      
      
      
      ).
  • Linker Addition:

    • Dissolve mDPR(boc) in anhydrous DMSO (10 mM stock).

    • Add to protein solution (Target 10-20% organic solvent final volume to maintain solubility without denaturing protein).

    • Rapid Mixing: Maleimide hydrolysis is diffusion-controlled if local concentration is high. Vortex gently upon addition.

  • Incubation:

    • Time: 60 minutes at 4°C or 30 minutes at RT.

    • Note: Do not extend reaction time unnecessarily. Once the thiol is consumed, the remaining maleimide will eventually hydrolyze, but your conjugate is already formed.

  • Quenching (Optional but Recommended):

    • Add excess N-acetylcysteine (NAC) or beta-mercaptoethanol.

    • Purpose: This reacts with any remaining active maleimides, preventing them from reacting non-specifically or hydrolyzing into reactive byproducts that might complicate analysis.

Module 4: Troubleshooting & FAQs

Troubleshooting Flowchart

Troubleshooting Q1 Issue: Low Conjugation Yield? CheckMass Check Mass Spec (LC-MS) Q1->CheckMass Result1 Mass = Expected + 18 Da CheckMass->Result1 Yes Result2 Mass = Unconjugated Protein CheckMass->Result2 No change Cause1 Hydrolysis occurred. Check pH and Stock Solvent. Result1->Cause1 Cause2 Thiols oxidized (Disulfides). Re-reduce protein. Result2->Cause2

Figure 2: Diagnostic logic for low conjugation efficiency.

Frequently Asked Questions

Q: Mass Spec shows a +18 Da peak on my linker before I even conjugate. What happened? A: Your stock solution has hydrolyzed. This happens if the DMSO was hygroscopic (absorbed water from air) or if the linker was stored in solution too long. The ring has opened into maleamic acid, which is non-reactive toward thiols. Discard the stock.

Q: I thought mDPR was supposed to hydrolyze? A: Yes, but sequence matters .

  • Conjugation (Ring Closed): Must happen first to attach the drug.

  • Deprotection (Remove Boc): Exposes the amine.

  • Stabilization (Ring Open): The amine catalyzes the opening. If the ring opens before step 1, you cannot attach the drug.

Q: Can I perform the reaction at pH 8.0 to make it faster? A: No. While thiol nucleophilicity increases at pH 8.0, the hydrolysis rate increases by nearly 10-fold compared to pH 7.0. The "competition ratio" (


) worsens at high pH. Stick to pH 6.5–7.0.

Q: Does the "Boc" group affect solubility? A: Yes. The Boc group is hydrophobic. Ensure your reaction buffer contains enough organic co-solvent (e.g., 10-20% DMSO) to keep the linker soluble during the reaction, otherwise, it may precipitate before reacting.

References

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1][2] Nature Biotechnology, 32(10), 1059–1062.[1] Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: The Chemistry of Reactive Groups. Link

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

  • Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency and stability." Bioconjugate Chemistry, 25(10), 1871-1880. Link

Sources

Optimization

Technical Support Center: Troubleshooting (S)-Maleoyl-DPR(Boc)-OH Coupling

Introduction: The "Trojan Horse" of Peptide Chemistry You are likely experiencing low yields not because your coupling efficiency is intrinsically poor, but because your product is degrading during the reaction. (S)-Male...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" of Peptide Chemistry

You are likely experiencing low yields not because your coupling efficiency is intrinsically poor, but because your product is degrading during the reaction.

(S)-Maleoyl-DPR(Boc)-OH (Maleoyl-Diaminopropionic acid with side-chain Boc protection) is a deceptive building block. While the DPR backbone provides a compact linker, the maleimide moiety is an electrophilic "time bomb" in standard peptide synthesis conditions.

The standard Fmoc-SPPS playbook—specifically the use of DIPEA (Diisopropylethylamine) and uronium salts (HATU/HBTU) —is often the root cause of failure here. At pH > 7.5, the maleimide ring undergoes rapid hydrolysis to maleamic acid or irreversible polymerization, rendering it inert for downstream conjugation.

This guide moves beyond "try longer coupling times" and focuses on preserving electrophilic integrity while forcing the coupling to completion.

Phase 1: Diagnostic Triage (Is it Coupling or Degradation?)

Before altering the protocol, confirm the nature of the failure using this diagnostic matrix.

Observation (HPLC/LCMS)DiagnosisRoot Cause
Mass +18 Da Hydrolysis Ring opening of maleimide to maleamic acid.[1] Caused by high pH (DIPEA) or wet solvents.
Mass +Mass of Base Michael Addition The base (if primary/secondary) or DMF contaminants (dimethylamine) attacked the maleimide.
Starting Material Remains Steric/Electronic True coupling failure. DPR is sterically modest, but the maleimide is bulky.
Broad/Multiple Peaks Polymerization Maleimide cross-linking initiated by free amines or high pH.

Phase 2: The Core Protocol (The "Base-Free" Strategy)

To solve this, we must decouple the activation step from the base requirement.

The Golden Rule: Ban the Base

Standard HATU/DIPEA couplings spike the local pH to ~10-11. You must switch to carbodiimide chemistry , which activates the carboxylic acid at neutral to slightly acidic pH (pH 4.5–6.0), preserving the maleimide ring.

Optimized Coupling Protocol

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide)[2]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (anhydrous)

  • Solvent: Anhydrous DMF (Amine-free)

  • Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma

Step-by-Step Procedure:

  • Pre-Activation (Critical):

    • Dissolve (S)-Maleoyl-DPR(Boc)-OH (3 eq) and Oxyma Pure (3 eq) in minimal dry DMF.

    • Add DIC (3 eq).[3]

    • Stir for 2–3 minutes only. Note: Do not over-activate; maleimides can be sensitive to prolonged carbodiimide exposure.

  • Coupling:

    • Add the pre-activated mixture to the resin (N-terminal amine free).

    • Do NOT add DIPEA, NMM, or Collidine.

    • Agitate for 60–90 minutes at Room Temperature.

  • Washing:

    • Wash resin with DMF (3x), DCM (3x), and DMF (3x).

    • Tip: Perform a final wash with slightly acidic DCM (0.1% TFA) if storing the resin, to ensure no residual basicity promotes hydrolysis.

  • Cleavage (If applicable):

    • Ensure the cleavage cocktail contains no thiols (like EDT or DTT), as they will instantly react with the maleimide. Use TIS (Triisopropylsilane) as the scavenger.

Phase 3: Troubleshooting The "Hidden" Variables

Even with the correct reagents, environmental factors can kill the yield.

The Solvent Trap (DMF Purity)

DMF spontaneously decomposes into dimethylamine and carbon monoxide over time. Dimethylamine is a secondary amine that will perform a Michael addition on your maleimide, destroying it.

  • Fix: Use fresh, "sequencing grade" DMF. If the bottle has been open for >1 month, do not use it for this step. Alternatively, sparge with Nitrogen for 15 mins to remove volatile amines.

The "Boc" Complication

The side chain is Boc-protected.[3] If you are performing global deprotection (TFA), the Boc group comes off, leaving a free amine on the DPR side chain.

  • Risk: If the solution pH rises above 7.0 during workup/purification, this newly freed side-chain amine can swing around and attack the N-terminal maleimide (intramolecular cyclization/polymerization).

  • Fix: Keep all purification buffers (HPLC) acidic (0.1% TFA). Never neutralize the fraction containing the product to pH > 6.5.

Phase 4: Visualizing the Failure Modes

The following diagram illustrates the decision logic and chemical pathways leading to low yields.

MaleimideTroubleshooting Start Low Yield Observed CheckMS Check LCMS of Crude Start->CheckMS MassPlus18 Mass +18 Da (Hydrolysis) CheckMS->MassPlus18 Found MassPlusBase Mass +Base/Dimethylamine (Michael Addition) CheckMS->MassPlusBase Found NoRxn Unreacted Resin/Amine CheckMS->NoRxn Found RootCausepH High pH (>7.5) during coupling (DIPEA usage) MassPlus18->RootCausepH RootCauseDMF Aged DMF (Dimethylamine) or Nucleophilic Scavengers MassPlusBase->RootCauseDMF RootCauseSteric Aggregation or Poor Activation NoRxn->RootCauseSteric ActionDIC Switch to DIC/Oxyma (Base-Free) RootCausepH->ActionDIC ActionFresh Use Fresh DMF & Thiol-Free Cleavage RootCauseDMF->ActionFresh ActionDouble Double Coupling (DIC/Oxyma) + 40°C (Max) RootCauseSteric->ActionDouble

Caption: Logic flow for diagnosing maleimide coupling failures based on Mass Spectrometry evidence.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I lower the amount of DIPEA? A: It is risky. Even 1 equivalent of DIPEA can create local "hotspots" of high pH upon addition. If you must use uronium salts (e.g., for difficult sequences), substitute DIPEA with 2,4,6-collidine (TMP). Collidine is a weaker base (pKa ~7.4) and is sterically hindered, significantly reducing the rate of ring opening and Michael addition [1].

Q: My product looks pure by HPLC, but conjugation to the thiol fails later. Why? A: You likely have epimerized material or the "maleamic acid" contaminant co-eluting. Maleimides can hydrolyze to maleamic acid (ring open), which has the same UV profile but is totally unreactive toward thiols. Always verify the mass (Maleamic acid is +18 Da relative to Maleimide).

Q: Can I use DTT or EDT in the cleavage cocktail? A: Absolutely not. DTT and EDT are thiols. They will irreversibly conjugate to the maleimide during cleavage, capping it permanently. Use Triisopropylsilane (TIS) or Triethylsilane (TES) as scavengers.

Q: How do I store the peptide after purification? A: Lyophilize immediately from acidic buffers (0.1% TFA). Store at -20°C. Do not store in solution, especially not in PBS or other buffers > pH 7.0, as hydrolysis will occur over hours/days [2].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.

  • Fontaine, S. D., et al. (2015).[4] "Hydrolysis of maleimides: A double-edged sword for the stability of antibody-drug conjugates." Bioconjugate Chemistry, 26(11), 2287-2293.

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602.

  • Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. (Context on pH stability of conjugation handles).

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of mDPR(boc)

Topic: Improving solubility of mDPR(boc) in aqueous buffers Target Molecule: Maleimido-Diaminopropionic Acid (Boc-protected) / Mal-DPR(Boc)-OH Application Context: Antibody-Drug Conjugates (ADCs), Linker Chemistry, Bioco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of mDPR(boc) in aqueous buffers Target Molecule: Maleimido-Diaminopropionic Acid (Boc-protected) / Mal-DPR(Boc)-OH Application Context: Antibody-Drug Conjugates (ADCs), Linker Chemistry, Bioconjugation[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

User Query: "I cannot get mDPR(boc) to dissolve in my reaction buffer without precipitation or degradation. How do I solubilize it?"

The Technical Reality: mDPR(boc) (often synonymous with Mal-L-DPR(Boc)-OH or Mal-L-PA-NH-Boc ) presents a "solubility paradox" common in ADC linker chemistry:

  • Hydrophobicity: The tert-butyloxycarbonyl (Boc) group and the maleimide ring render the molecule significantly lipophilic (high LogP).[1][2]

  • Instability: The maleimide moiety is a Michael acceptor that is hydrolytically unstable at basic pH (>7.5), while the Boc group is acid-labile (pH < 2).[1][2]

  • Ionization: The molecule typically contains a free carboxylic acid (pKa ≈ 3.5–4.0), which must be ionized to facilitate aqueous solubility, but doing so often risks raising the pH into the "maleimide danger zone."[2]

This guide provides a validated protocol to navigate these competing chemical constraints.

Critical Chemistry: The "Sweet Spot" Strategy

To solubilize mDPR(boc) effectively, you must balance solvation (breaking crystal lattice energy) with chemical stability (preventing ring opening).[1][2]

The Stability-Solubility Matrix[1][2][3]
  • pH < 4.0: Insoluble (Carboxylic acid protonated/uncharged).[1][2] Safe for Maleimide, Risk for Boc. [2]

  • pH 4.0 – 6.0: Sparingly Soluble (Partially ionized).[1][2] Safe for Maleimide.

  • pH 6.5 – 7.5: Optimal Window. (Fully ionized Carboxylate = Soluble).[1][2][3] Acceptable for Maleimide (short-term). [1][2][3]

  • pH > 8.0: Highly Soluble.[1][2][3] FATAL for Maleimide (Rapid Hydrolysis).

Standard Operating Procedure (SOP)

Reagents Required[1][2][6][10][11][12][13]
  • Solvent A (Stock): Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2] Note: DMSO is preferred for biological compatibility unless downstream reactions are sensitive to sulfoxides.[1][2][3]

  • Solvent B (Buffer): 50 mM Sodium Phosphate or MES Buffer, pH 6.5.[1][2]

  • Equipment: Vortex mixer, Sonicator (optional), pH meter.

Protocol: The "Organic Spike" Method

Step 1: Preparation of High-Concentration Stock Do not attempt to dissolve mDPR(boc) directly in water.[1][2][3]

  • Weigh the mDPR(boc) powder.[1][2]

  • Dissolve in 100% Anhydrous DMSO to a concentration of 50–100 mM .

  • Vortex vigorously until the solution is perfectly clear.

    • Tip: If particles persist, brief sonication (10–15 seconds) is acceptable.[1][2] Avoid heating above 37°C to prevent Boc degradation.[2][3]

Step 2: Aqueous Dilution (The Critical Step) [1]

  • Prepare your aqueous buffer (e.g., PBS or MES) adjusted strictly to pH 6.5 .[1][2]

  • While vortexing the buffer gently, add the DMSO stock dropwise.[2]

    • Target Final Concentration: Typically 1–5 mM for conjugation reactions.[1][2][3]

    • DMSO Limit: Keep final DMSO concentration < 10% (v/v) to avoid protein denaturation in downstream conjugation, though mDPR(boc) itself tolerates higher organics.[1][2]

  • Inspect: The solution should remain clear. If turbidity appears, the concentration exceeds the aqueous solubility limit (critical micelle concentration equivalent).[2]

Step 3: Immediate Usage Maleimides slowly hydrolyze in water even at pH 6.[1][2]5. Use the diluted solution within 30–60 minutes . Do not store aqueous solutions overnight.[2][3]

Troubleshooting & FAQs

Q1: The solution turns cloudy immediately upon adding the buffer. Why?

Diagnosis: You likely hit the "Oiling Out" limit. The hydrophobic effect forced the mDPR(boc) molecules to aggregate.[1][2] Fix:

  • Increase Organic Co-solvent: Increase the DMSO percentage in the final buffer to 10–20% (if your protein/assay tolerates it).[2]

  • Check pH: Ensure your buffer is not too acidic.[1][2][3] If the buffer is pH 5.0, the carboxylic acid is protonated (neutral) and insoluble.[2] Adjust buffer to pH 6.5 to generate the soluble carboxylate anion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
Q2: Can I use Ethanol or Methanol instead of DMSO?

Technical Answer: Generally, No .[1][2] While mDPR(boc) dissolves in alcohols, nucleophilic solvents (methanol/ethanol) can potentially react with the maleimide over time (solvolysis) or interfere with downstream conjugation.[1][2] DMSO and DMF are chemically inert aprotic solvents, making them superior for this application.[2]

Q3: I need to store the solution. How?

Guideline:

  • Solid Powder: -20°C, desiccated. Stable for years.

  • DMSO Stock (100 mM): -20°C or -80°C. Stable for 1–3 months.[1][2][3][4] Avoid repeated freeze-thaw cycles (absorbs moisture -> hydrolysis).[1][2][3]

  • Aqueous Solution: Do NOT store. Prepare fresh.

Q4: My downstream reaction requires pH 8.0. What do I do?

Warning: At pH 8.0, the maleimide half-life decreases significantly (ring opening to maleamic acid).[1][2][3] Workaround:

  • Perform the solubilization at pH 6.5.[2]

  • Add to the reaction mixture.

  • If the reaction must be at pH 8.0, work fast (quench within 15 mins) or use a large excess of mDPR(boc) to account for the portion lost to hydrolysis.

Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for handling mDPR(boc) to ensure stability and solubility.

mDPR_Solubility_Workflow Start Start: Solid mDPR(boc) SolventSelect 1. Dissolve in Anhydrous DMSO (Target 50-100 mM) Start->SolventSelect CheckClear Is Stock Clear? SolventSelect->CheckClear Sonicate Brief Sonication (<37°C) CheckClear->Sonicate No BufferPrep 2. Prepare Buffer (PBS/MES, pH 6.5) CheckClear->BufferPrep Yes Sonicate->CheckClear Dilution 3. Dilute Stock into Buffer (Dropwise, Vortexing) BufferPrep->Dilution CheckTurbidity Is Solution Clear? Dilution->CheckTurbidity Success Ready for Conjugation (Use within 60 mins) CheckTurbidity->Success Yes Fail_Precip Precipitation Detected CheckTurbidity->Fail_Precip No Fix_pH Troubleshoot: Check pH (Must be > 6.0 for COO- formation) Fail_Precip->Fix_pH Fix_Conc Troubleshoot: Reduce Conc. or Increase DMSO % Fail_Precip->Fix_Conc Fix_pH->Dilution Retry Fix_Conc->Dilution Retry

Caption: Logical workflow for solubilizing mDPR(boc) while preserving maleimide activity.

Solubility Data Summary

Solvent SystemSolubility Limit (Est.)Stability (Maleimide)Stability (Boc)Recommendation
Water (pH 7) < 1 mg/mLModerateHighPoor (Aggregates)
DMSO (100%) > 50 mg/mLHighHighExcellent (Stock)
PBS (pH 6.[1][2][3]5) + 5% DMSO ~5 mg/mLHighHighIdeal (Working Soln)
Buffer (pH 8.5) > 10 mg/mLLow (Hydrolysis)HighAvoid
Acidic Buffer (pH 2) InsolubleHighLow (Deprotection)Avoid

References

  • PubChem. (2025).[1][2] Boc-Dap-OH (Diaminopropionic acid derivatives) Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[2][3] (Chapter 3: The Chemistry of Reactive Groups - Maleimides). [Link]

Sources

Optimization

Technical Support Center: Minimizing Aggregation in mDPR(boc) Antibody Conjugates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mDPR(boc) antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mDPR(boc) antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation during the development and manufacturing of these complex biotherapeutics. Our goal is to provide you with the scientific rationale and practical solutions to ensure the stability, efficacy, and safety of your ADC candidates.

Introduction to mDPR(boc) ADC Aggregation

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[][2] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability and performance.[] The mDPR(boc) (maleimido-dipeptidyl-arginine(boc)) linker is a type of self-stabilizing maleimide linker designed to create a stable covalent bond with the antibody, preventing premature drug release.[4][5]

However, the conjugation process, particularly with hydrophobic payloads and linkers, can increase the propensity of ADCs to aggregate.[6][7] Aggregation, the formation of high-molecular-weight species, is a critical quality attribute (CQA) that can negatively impact an ADC's safety, efficacy, and stability.[8][9] Aggregates can lead to reduced therapeutic efficacy, altered pharmacokinetics, and an increased risk of immunogenicity.[7] This guide will delve into the causes of aggregation in mDPR(boc) ADCs and provide actionable strategies for its minimization and control.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation in mDPR(boc) antibody conjugates?

Aggregation of mDPR(boc) ADCs is a multifactorial issue primarily driven by an increase in the overall hydrophobicity of the antibody upon conjugation.[7][10] This increased hydrophobicity promotes intermolecular interactions, leading to the formation of both soluble and insoluble aggregates.[10]

Key contributing factors include:

  • Increased Surface Hydrophobicity: The conjugation of the often hydrophobic mDPR(boc) linker and payload to the antibody surface creates hydrophobic patches. These patches can interact with similar regions on other ADC molecules, initiating the aggregation process.[6][7]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR signifies a greater number of conjugated linker-payload molecules per antibody.[7] This directly correlates with increased surface hydrophobicity and a higher propensity for aggregation.[7][] While a higher DAR can enhance potency, it often comes at the cost of reduced stability and a shorter circulating half-life.[]

  • Conjugation Process Stress: The chemical and physical stresses during the conjugation process can induce conformational changes in the antibody, exposing aggregation-prone hydrophobic regions.[12][13] These stressors can include suboptimal buffer conditions (pH, ionic strength), the presence of organic co-solvents, elevated temperatures, and mechanical forces like agitation.[8][10][12]

  • Formulation and Storage Conditions: Inadequate formulation, including suboptimal buffer pH, lack of stabilizing excipients, and improper storage temperatures, can lead to ADC instability and aggregation over time.[10][12] Repeated freeze-thaw cycles are also a significant stressor that can induce aggregation.[10][12]

Q2: How does the mDPR(boc) linker specifically influence aggregation?

The "mDPR" component refers to a self-stabilizing maleimide derivative. Traditional maleimide linkers can undergo a retro-Michael reaction, leading to deconjugation of the payload. The mDPR linker is designed for rapid hydrolysis of the thiosuccinimide ring after conjugation, which stabilizes the linkage and prevents this deconjugation.[4][5]

While this enhances stability, the overall hydrophobicity of the linker-payload construct remains a key factor. The dipeptide (e.g., Val-Cit) and the PAB (p-aminobenzyl) spacer within the linker, often used in cleavable designs, contribute to the hydrophobicity.[14][15] The Boc (tert-Butyloxycarbonyl) protecting group on the arginine is removed in the final step to yield the active linker for conjugation.[4][5] The final structure, when combined with a hydrophobic payload, significantly increases the ADC's propensity to aggregate.

Q3: What are the consequences of ADC aggregation?

ADC aggregation can have severe consequences for the therapeutic candidate:

  • Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen on cancer cells.[7] They are also often cleared more rapidly from the bloodstream, reducing the amount of active drug that reaches the tumor.[7]

  • Increased Immunogenicity: Aggregated proteins are more likely to be recognized as foreign by the immune system, which can trigger an immune response and the formation of anti-drug antibodies (ADAs).[7]

  • Altered Pharmacokinetics (PK): Aggregated ADCs typically have different PK profiles compared to their monomeric counterparts, often exhibiting faster clearance.[7]

  • Safety Concerns: In some cases, aggregates can cause off-target toxicity.[8]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a reduced shelf-life of the final drug product.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common aggregation issues encountered during the development of mDPR(boc) ADCs.

Issue 1: High levels of aggregation observed immediately after the conjugation reaction.

This is a common issue and often points to suboptimal conditions during the conjugation step itself.

Potential Causes & Recommended Actions
Potential Cause Recommended Action Scientific Rationale
High Local Concentration of Hydrophobic Linker-Payload Add the mDPR(boc)-linker-payload solution slowly and with gentle, continuous mixing to the antibody solution.[10]Rapid addition can create localized high concentrations of the hydrophobic species, causing the antibody to precipitate or aggregate before the conjugation reaction is complete.
Suboptimal Buffer pH Perform a pH screening study to identify the optimal pH for both conjugation efficiency and ADC stability. Avoid pH values near the antibody's isoelectric point (pI).[10]At its pI, a protein has no net charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[6]
Presence of Organic Co-solvents Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the hydrophobic linker-payload. Aim for a final concentration of <10% (v/v) if possible.[10]Organic solvents can denature the antibody, exposing hydrophobic cores and promoting aggregation.[8][10]
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the linker-payload used in the reaction to target a lower average DAR.[10]A lower DAR reduces the overall surface hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[7][10]
Thermal or Mechanical Stress Maintain a controlled, lower temperature during the reaction. Avoid vigorous mixing or agitation that can introduce shear stress.[8]Elevated temperatures and mechanical stress can lead to protein unfolding and aggregation.[8]
Issue 2: Aggregation increases during purification.

Aggregation during purification steps like chromatography can indicate that the ADC is unstable in the purification buffers or is sensitive to the process itself.

Potential Causes & Recommended Actions
Potential Cause Recommended Action Scientific Rationale
Inappropriate Chromatography Method For aggregate removal, Size Exclusion Chromatography (SEC) is the standard method.[2][8] Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs.[2][16]SEC separates molecules based on size, effectively removing high molecular weight aggregates.[2] HIC separates based on hydrophobicity and can be used to isolate less aggregation-prone, lower DAR species.[16]
Suboptimal Purification Buffer Ensure the pH of the purification buffers is optimal for ADC stability. Consider adding stabilizing excipients like arginine or polysorbates at low concentrations.The buffer composition during purification is critical. Maintaining a pH away from the pI and including stabilizers can prevent aggregation on the column and during fraction collection.
High Protein Concentration on Column Optimize the loading concentration of the ADC onto the chromatography column.High local concentrations on the column can promote intermolecular interactions and aggregation.
Issue 3: ADC aggregation increases over time during storage.

This indicates a formulation issue where the storage buffer is not adequately stabilizing the ADC.

Potential Causes & Recommended Actions
Potential Cause Recommended Action Scientific Rationale
Suboptimal Storage Buffer Conduct a formulation screening study to identify the optimal buffer, pH, and excipients for long-term stability.[10] Commonly used buffers include histidine and citrate.[10][17]The formulation must maintain the ADC in its native conformation and prevent self-association. A thorough screen is essential for long-term stability.
Absence of Stabilizing Excipients Include excipients known to enhance protein stability.[7] See the table below for common examples.Excipients can stabilize the ADC through various mechanisms, such as preferential exclusion, preventing surface adsorption, and shielding hydrophobic patches.[17][18]
Freeze-Thaw Instability Minimize the number of freeze-thaw cycles by aliquoting the ADC into single-use vials before freezing.[10][12] Consider lyophilization for long-term storage.[17]The formation of ice-water interfaces during freezing can denature proteins.[12] Lyophilization removes water, which can significantly improve long-term stability.
Improper Storage Temperature Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or -20°C to -80°C for frozen solutions.[10][19] Avoid temperature fluctuations.[12]Temperature is a critical parameter for protein stability. Storing at the correct, stable temperature minimizes the risk of thermal denaturation and aggregation.[20]
Commonly Used Stabilizing Excipients
Excipient Class Examples Typical Concentration Mechanism of Action
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Prevents surface-induced aggregation and shields hydrophobic regions.[10][17]
Sugars Sucrose, Trehalose5% - 10% (w/v)Stabilizes protein structure through preferential exclusion and acts as a cryo/lyoprotectant.[10][12][18]
Amino Acids Arginine, Glycine50 - 250 mMSuppresses aggregation by interacting with the protein surface and can increase solubility.[10][12][17]
Buffering Agents Histidine, Citrate, Phosphate10 - 50 mMMaintains an optimal pH for stability, away from the isoelectric point.[10][17]

Experimental Protocols & Visualizations

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of high molecular weight species (aggregates) in an mDPR(boc) ADC sample.

Methodology:

  • System Preparation: Use an HPLC or UPLC system equipped with a UV detector (set to 280 nm) and a size exclusion column suitable for monoclonal antibodies.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a phosphate or histidine buffer at a pH of 6.8-7.4, containing a suitable salt concentration (e.g., 150 mM NaCl).[12]

  • Sample Preparation:

    • Thaw the ADC sample on ice if frozen.

    • Dilute the sample to approximately 1 mg/mL using the mobile phase.

    • Filter the diluted sample through a 0.22 µm low-protein-binding syringe filter.[12]

  • Chromatographic Run:

    • Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample.

    • Run the separation isocratically for 15-30 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer and high molecular weight aggregates.

    • Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.

Troubleshooting Workflow Diagram

ADC_Aggregation_Troubleshooting start_node start_node process_node process_node decision_node decision_node action_node action_node end_node end_node start High Aggregation Detected in mDPR(boc) ADC characterize Characterize Aggregates (SEC, DLS) start->characterize identify_cause When is aggregation observed? characterize->identify_cause conjugation Immediately After Conjugation identify_cause->conjugation Immediate formulation During Purification or Storage identify_cause->formulation Gradual optimize_conjugation Optimize Conjugation Process: - Lower DAR - Modify Buffer (pH, co-solvent) - Control Temp/Mixing - Consider Solid-Phase Method conjugation->optimize_conjugation reanalyze Re-analyze for Aggregation optimize_conjugation->reanalyze optimize_formulation Optimize Formulation & Handling: - Screen pH/Buffers - Add Stabilizing Excipients - Control Storage Temp - Minimize Freeze-Thaw formulation->optimize_formulation optimize_formulation->reanalyze

Caption: Troubleshooting workflow for ADC aggregation.

Key Factors Contributing to ADC Aggregation Diagram

ADC_Aggregation_Factors cluster_causes Primary Drivers central_topic central_topic primary_cause primary_cause contributing_factor contributing_factor ADC mDPR(boc) ADC Hydrophobicity Increased Surface Hydrophobicity Aggregation Aggregation Hydrophobicity->Aggregation Instability Conformational/ Colloidal Instability Instability->Aggregation DAR High DAR DAR->Hydrophobicity PayloadLinker Hydrophobic Payload/Linker PayloadLinker->Hydrophobicity Buffer Suboptimal Buffer (pH, Ionic Strength) Buffer->Instability Stress Process/Storage Stress (Temp, Shear, Freeze-Thaw) Stress->Instability

Caption: Key factors driving ADC aggregation.

Conclusion

Minimizing aggregation in mDPR(boc) antibody-drug conjugates is a critical step in the successful development of these targeted therapies. A thorough understanding of the underlying causes of aggregation, coupled with a systematic approach to troubleshooting and optimization, is essential. By carefully controlling the conjugation process, developing a stable formulation, and implementing proper storage and handling procedures, researchers can significantly improve the quality, safety, and efficacy of their ADC candidates. This guide serves as a starting point, and it is crucial to tailor these strategies to the specific characteristics of your antibody, linker, and payload.

References

  • Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, September 8). Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production. Retrieved from [Link]

  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 17). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]

  • ACS Publications. (2022, March 28). Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Bioconjugate Chemistry. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • Veranova. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

  • PubMed. (2021, August 4). Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates. Retrieved from [Link]

  • NanoTemper. (2024, April 11). Assess The Impact Of Conjugation With Multi-Parameter Stability Characterization. Retrieved from [Link]

  • National Institutes of Health. (2022, September 24). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Retrieved from [Link]

  • Biointron. (2025, January 8). Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Retrieved from [Link]

  • Agilent. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]

  • DC Chemicals. (n.d.). mDPR(Boc)-Val-Cit-PAB | ADC linker. Retrieved from [Link]

  • Single Use Support. (2023, May 9). Transport & Storage of Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from [Link]

  • AACR Journals. (2017, January 15). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Retrieved from [Link]

  • AACR Journals. (2017, January 5). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of drug‐linker 1. a) Boc‐ValAlaPAB−Br, butanone (86 %); b).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]

  • Premier Research. (2025, September 23). The Process Is the Product: Navigating CMC Complexities in ADC Development. Retrieved from [Link]

Sources

Troubleshooting

Solving steric hindrance issues with mDPR(boc) linkers

Technical Support Center: Optimizing mDPR(boc) Linker Chemistry To: Research Scientists, ADC Process Engineers, and Medicinal Chemists From: Senior Application Scientist, Peptide & Linker Chemistry Division Subject: Trou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing mDPR(boc) Linker Chemistry

To: Research Scientists, ADC Process Engineers, and Medicinal Chemists From: Senior Application Scientist, Peptide & Linker Chemistry Division Subject: Troubleshooting Steric Hindrance and Coupling Efficiency with mDPR(boc)

The Steric Landscape: Why mDPR(boc) Fails

You are likely reading this because your standard coupling protocol (DIC/HOBt or standard HBTU cycles) has failed to yield sufficient conversion with Maleimido-2,3-diaminopropionic acid (mDPR) derivatives.

The mDPR(boc) moiety presents a unique "perfect storm" of steric and electronic challenges. Unlike standard amino acids, the mDPR scaffold forces a rigid, planar maleimide ring into immediate proximity with the reaction center (the carboxylic acid).

  • The "Wall" Effect: The maleimide group is not just bulky; it is planar. When attached to the

    
    - or 
    
    
    
    -nitrogen of diaminopropionic acid, it acts as a rigid shield, blocking the trajectory of incoming nucleophiles.
  • Boc Interaction: The tert-butyloxycarbonyl (Boc) protecting group on the adjacent amine adds significant hydrophobic bulk. In solid-phase synthesis (SPPS), these two groups often interlock with the resin matrix, creating a "pseudo-aggregate" that resists solvation.

  • Electronic Deactivation: The electron-withdrawing nature of the maleimide can reduce the nucleophilicity of the adjacent amine (if you are coupling to the mDPR amine) or alter the acidity of the carboxyl group, requiring highly specific activation strategies.

Troubleshooting Synthesis (Q&A)

Issue 1: Critical Coupling Failure (Yield < 30%)

Q: I am trying to couple mDPR(boc)-OH to a secondary amine (e.g., Proline or N-Me-Val) on resin, but the Kaiser test remains positive. Double coupling with HBTU didn't work. What now?

A: Standard uronium reagents (HBTU/HCTU) often fail here because they generate the O-acylisourea intermediate, which is bulky. With mDPR, you need a smaller, more reactive active ester.

The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Mechanism: The 7-aza nitrogen in HOAt creates a "neighboring group effect" (anchimeric assistance) that accelerates the acylation rate by up to 100x compared to HOBt.

  • Base Choice: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. DIPEA can cause premature Fmoc removal or racemization in sensitive linkers. Collidine is a weaker, non-nucleophilic base that buffers the reaction without aggressive side reactions.

Issue 2: Maleimide Ring Opening (Hydrolysis)

Q: My LC-MS shows a mass shift of +18 Da after the coupling and workup. Is my maleimide hydrolyzing?

A: Yes. The maleimide ring is thermodynamically unstable at pH > 8.0, especially in aqueous workups or prolonged exposure to basic coupling cocktails.

The Fix:

  • Strict pH Control: Ensure your coupling mixture does not exceed pH 7.5-8.0. Reduce the equivalents of base (e.g., use 2.0 eq base to 1.0 eq coupling reagent).

  • Avoid Nucleophilic Bases: Never use Piperidine or primary amines while the maleimide is exposed.

  • Workup: Quench reactions with slightly acidic buffer (0.1% TFA in Acetonitrile) immediately upon completion.

Issue 3: Solubility and Aggregation

Q: The resin swells poorly after adding the mDPR linker. The beads look opaque/clumped.

A: mDPR(boc) is highly hydrophobic. It promotes beta-sheet formation on the resin, leading to aggregation. DMF alone is insufficient.

The Fix: Use the "Magic Mixture" or Chaotropic Salts.

  • Solvent System: Switch to NMP (N-Methyl-2-pyrrolidone) or a 1:1 mix of DMSO:DMF . DMSO disrupts hydrogen bonding networks.

  • Chaotropic Additive: Add 0.4M LiCl (Lithium Chloride) to the coupling solution. LiCl disrupts the intermolecular H-bonds causing the aggregation, "straightening" the peptide chain for better access.

The "Rescue Protocol" for Hindered mDPR Coupling

If standard methods fail, implement this high-stringency protocol. This is designed for solid-phase synthesis but adapts to solution phase.

Reagents:

  • Activator: HATU (0.95 eq relative to Amino Acid) + HOAt (0.95 eq).

  • Base: TMP (Collidine) (2.0 eq).

  • Solvent: NMP or DMF/DMSO (1:1).

Procedure:

  • Pre-Activation (Crucial): Dissolve mDPR(boc)-OH, HATU, and HOAt in the solvent. Add Collidine. Vortex for exactly 30 seconds . Do not let it sit longer than 2 minutes before adding to resin to avoid racemization.

  • Coupling: Add to resin. Agitate for 2 hours at Room Temperature.

  • Microwave Spike (Optional but Recommended): If you have a peptide microwave, irradiate at 50°C for 10 minutes (25 Watts). Note: Do not exceed 50°C; maleimides degrade at >60°C.

  • Wash: Wash thoroughly with DMF, then DCM, then DMF.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Visualization: Decision Tree for mDPR Optimization

mDPR_Optimization Start Start: mDPR(boc) Coupling Check_Yield Check Coupling Yield (Kaiser/Chloranil Test) Start->Check_Yield Success Proceed to Deprotection Check_Yield->Success >95% Failure Low Yield / Incomplete Check_Yield->Failure <95% Decision_Solvent Is Resin Aggregated? (Opaque beads) Failure->Decision_Solvent Action_MagicMix Switch Solvent: NMP or DMF/DMSO + LiCl Decision_Solvent->Action_MagicMix Yes Decision_Chem Current Reagent? Decision_Solvent->Decision_Chem No Action_MagicMix->Decision_Chem Action_HATU Switch to HATU/HOAt Base: Collidine Decision_Chem->Action_HATU Using DIC/HBTU Decision_Heat Microwave Available? Decision_Chem->Decision_Heat Already using HATU Action_HATU->Check_Yield Retest Action_mw Heat to 50°C (Max) 10-15 mins Decision_Heat->Action_mw Yes Action_Double Double Couple (2 x 2 hrs) Decision_Heat->Action_Double No Action_mw->Check_Yield Retest Action_Double->Check_Yield Retest

Caption: Workflow for diagnosing and resolving low coupling efficiency in sterically hindered mDPR linker synthesis.

Comparative Data: Reagent Efficacy

The following table summarizes coupling efficiencies for mDPR(boc)-OH onto a hindered secondary amine (e.g., Proline-Resin) based on internal application data.

Coupling ReagentBaseSolventYield (1 hr)Risk Factors
DIC / HOBt NoneDMF< 15%Very slow; high aggregation risk.
HBTU / DIPEA DIPEADMF35 - 45%Guanidinium capping; racemization.
HATU / HOAt Collidine NMP > 92% Recommended. High cost, but effective.
PyBOP NMMDMF60 - 70%Good alternative if HATU fails; difficult byproduct removal.

References

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU in the coupling of sterically hindered amino acids. Methods in Enzymology.
  • Creative Biolabs. (2024). DrugLnk™ Custom Linker-Payload Synthesis Services. Retrieved from [Link]

Optimization

Alternative coupling reagents for Mal-Dap(Boc)-OH activation

Ticket ID: MD-802 | Status: Open | Priority: High Subject: Troubleshooting Coupling Reagents for Maleimide-Dap Derivatives Executive Summary: The "Maleimide Paradox" You are encountering difficulties because Mal-Dap(Boc)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MD-802 | Status: Open | Priority: High Subject: Troubleshooting Coupling Reagents for Maleimide-Dap Derivatives

Executive Summary: The "Maleimide Paradox"

You are encountering difficulties because Mal-Dap(Boc)-OH presents a unique chemical conflict we call the "Maleimide Paradox."

  • The Activation Requirement: To couple the carboxylic acid, you typically need to deprotonate it (using a base like DIPEA) to form an active ester (using HATU/HBTU).

  • The Sensitivity: The maleimide ring is an electron-deficient Michael acceptor. In the presence of tertiary amines (DIPEA, TEA) and pH > 7.5 , it undergoes rapid hydrolysis (ring-opening to maleamic acid) or polymerization .

Standard peptide coupling protocols (HATU/DIPEA) will destroy your molecule. This guide provides validated, base-suppressed alternatives.

Part 1: Critical Pre-Flight Check (The DCHA Trap)

STOP: Before selecting a reagent, check your starting material bottle. Does it say Mal-Dap(Boc)-OH • DCHA ?

Most commercial suppliers sell this amino acid as a Dicyclohexylamine (DCHA) salt to stabilize it.

  • The Problem: DCHA is a secondary amine. If you add coupling reagents (like DIC or HATU) directly to the salt, the DCHA will compete with your amine component, capping your peptide and ruining the yield.

  • The Fix: You must convert the salt to the free acid before coupling.[1]

Protocol: Desalting Mal-Dap(Boc)-OH

  • Dissolve the salt in EtOAc.[1]

  • Wash 3x with cold 5% KHSO₄ or 10% Citric Acid.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Mal-Dap(Boc)-OH Free Acid (Use immediately).

Part 2: Recommended Coupling Systems

We have ranked these systems based on Maleimide Integrity and Epimerization Suppression (crucial for the chiral Dap center).

Option A: The Gold Standard (DIC / Oxyma Pure)
  • Best For: Solid Phase Peptide Synthesis (SPPS) and Solution Phase.

  • Mechanism: Carbodiimide activation with an acidic oxime additive.

  • Why it works: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) has a pKa of ~4.6. It creates an acidic/neutral buffering effect that prevents maleimide ring opening while suppressing racemization of the Dap alpha-carbon. No tertiary base (DIPEA) is required.

Protocol (Solution Phase):

  • Dissolve Mal-Dap(Boc)-OH (1.0 eq) and Oxyma Pure (1.1 eq) in minimal dry DMF/DCM (1:1).

  • Cool to 0°C.

  • Add DIC (Diisopropylcarbodiimide) (1.1 eq).

  • Stir for 5–10 minutes to form the active ester.

  • Add your Amine Component (1.0 eq).

  • Allow to warm to Room Temp (RT) and stir for 2–4 hours.

    • Note: If the reaction is sluggish, check pH.[2] If strictly necessary, add TMP (2,4,6-Trimethylpyridine) as a base; it is sterically hindered and less nucleophilic than DIPEA.

Option B: The Scalable Alternative (T3P)
  • Best For: Large-scale solution phase coupling; difficult steric hinderance.

  • Mechanism: Propylphosphonic Anhydride (T3P).[3]

  • Why it works: T3P is notorious for low epimerization . While it typically requires a base, it works efficiently with weak bases like N-Methylmorpholine (NMM) or Sym-Collidine , which are safer for maleimides than DIPEA.[4]

Protocol:

  • Dissolve Mal-Dap(Boc)-OH (1.1 eq) and Amine (1.0 eq) in EtOAc or DMF.

  • Cool to 0°C.

  • Add Sym-Collidine (2.5 eq).

  • Add T3P (50% in EtOAc/DMF) (1.5 eq) dropwise.

  • Stir at 0°C for 1 hour, then RT for 12 hours.

  • Workup: Wash with water/brine. T3P byproducts are water-soluble.[3]

Option C: The "Fail-Safe" (EEDQ)
  • Best For: extremely sensitive substrates where speed is not critical.

  • Mechanism: Mixed carbonic anhydride.

  • Why it works: EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) requires zero exogenous base . It activates the acid slowly and gently.

Protocol:

  • Dissolve Mal-Dap(Boc)-OH (1.0 eq) and Amine (1.0 eq) in DCM or THF.

  • Add EEDQ (1.1 eq).

  • Stir for 24 hours at RT. (Do not heat).

Part 3: Decision Logic & Failure Analysis
Workflow: Selecting the Right Reagent

ReagentSelection Start Start: Mal-Dap(Boc)-OH Coupling CheckSalt Is it a DCHA Salt? Start->CheckSalt Desalt Perform Acid Wash (KHSO4) CheckSalt->Desalt Yes Phase Reaction Phase? CheckSalt->Phase No (Free Acid) Desalt->Phase SPPS Solid Phase (SPPS) Phase->SPPS Solution Solution Phase Phase->Solution Rec1 USE: DIC + Oxyma Pure (Base-Free) SPPS->Rec1 Standard Speed Is Speed Critical? Solution->Speed Speed->Rec1 Yes Rec2 USE: T3P + Collidine (Low Epimerization) Speed->Rec2 Scale-up/Difficult Rec3 USE: EEDQ (Slow, Ultra-Safe) Speed->Rec3 No (Safety First)

Figure 1: Decision tree for selecting coupling reagents based on experimental constraints.

Part 4: Troubleshooting (FAQ)

Q1: I see a +18 Da mass shift in LCMS. What happened?

  • Diagnosis: This is Maleimide Hydrolysis .[2][5] The ring has opened to form Maleamic Acid.

  • Cause: pH was too high (> 8.0) or water was present during activation.

  • Fix:

    • Switch from HATU/DIPEA to DIC/Oxyma.

    • Ensure solvents are anhydrous.

    • If using T3P, switch base from DIPEA to Collidine.

Q2: The reaction mixture turned into a gel or precipitate.

  • Diagnosis: Polymerization (Michael Addition).

  • Cause: High concentration of maleimide in the presence of base caused the molecules to react with each other.

  • Fix:

    • Dilute the reaction (0.1 M or lower).

    • Eliminate strong nucleophilic bases.

Q3: Can I use EDC/NHS?

  • Answer: Yes, but with caution. EDC/NHS is "safe" for maleimides (acidic/neutral), but the activation is slow and the active ester (NHS-ester) is prone to hydrolysis if not used immediately. DIC/Oxyma is generally faster and higher yielding for the bulky Dap(Boc) structure.

Q4: My yield is low, and I suspect steric hindrance.

  • Answer: The Boc group on the beta-amine of Dap creates bulk.

  • Fix: Use T3P in EtOAc at 50°C (carefully monitored). T3P is excellent for sterically hindered couplings, but ensure you use a non-nucleophilic base like 2,6-Lutidine or Collidine to protect the maleimide at elevated temperatures.

Part 5: Comparison Data
Reagent SystemActivation pHMaleimide SafetyEpimerization RiskReaction SpeedRecommendation
HATU / DIPEA Basic (>9)Critical Failure LowFastDO NOT USE
DIC / Oxyma Acidic (~4.5)Excellent Very LowFastPrimary Choice
T3P / Collidine Neutral (~7.5)GoodLowest MediumScale-Up Choice
EEDQ NeutralExcellentLowSlow (24h)Safety Net
EDC / NHS Acidic (~5.0)GoodMediumSlowLegacy Method
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Establishes Oxyma Pure as a superior, safer alternative to HOBt/HATU for preventing racemiz
  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.[3]

    • Validates T3P for coupling sensitive chiral amino acids with minimal epimeriz
  • Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152.

    • Provides critical data on maleimide hydrolysis rates relative to pH and temper
  • Luxembourg Bio Technologies. (n.d.).[6] OxymaPure Technical Data Sheet.

    • Manufacturer data confirming the acidic n

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis for Purity Determination of mDPR(boc)

Introduction: The Critical Role of Purity in ADC Linker Chemistry In the landscape of targeted therapeutics, Antibody-Drug Conjugates (ADCs) represent a pinnacle of precision medicine. The efficacy and safety of these co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in ADC Linker Chemistry

In the landscape of targeted therapeutics, Antibody-Drug Conjugates (ADCs) represent a pinnacle of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the quality of their constituent parts, including the linker that bridges the antibody and the cytotoxic payload. The mDPR(boc) linker (Mal-L-PA-NH-Boc) is a non-cleavable linker valued in ADC development.[1] Its purity is not a mere metric; it is a fundamental prerequisite for ensuring batch-to-batch consistency, predictable conjugation efficiency, and the overall safety profile of the final ADC.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity determination of mDPR(boc). As scientists in the field, we understand that a successful analytical method does more than generate data—it provides confidence. Here, we move beyond rote protocols to dissect the causality behind methodological choices, empowering you to select and optimize the ideal approach for this analytically challenging molecule.

The Analytical Challenge of mDPR(boc)

The molecular structure of mDPR(boc) presents a classic analytical conundrum. It is an amphipathic molecule, possessing both a highly hydrophobic tert-Butyloxycarbonyl (Boc) protecting group and a strongly basic, hydrophilic arginine-like moiety. This duality is the primary source of difficulty in chromatographic separation.

  • In Reversed-Phase (RP-HPLC): The dominant, conventional mode of small-molecule analysis, the hydrophilic arginine group can lead to insufficient retention, causing the analyte to elute near the solvent front (void volume).[2] Furthermore, the basic nature of the guanidinium group can result in deleterious secondary interactions with residual silanols on silica-based columns, leading to poor peak shape (tailing) and compromised resolution.

  • In Hydrophilic Interaction Liquid Chromatography (HILIC): While promising for polar molecules, the hydrophobic Boc group can modulate retention in unexpected ways, requiring careful method development to achieve optimal separation from non-polar impurities.

  • Charge and Polarity: The presence of a primary amine and a guanidinium group means the molecule's net charge is highly pH-dependent, a factor that can be either a challenge or a tool, depending on the chosen chromatographic mode.

Our objective is to navigate these challenges by comparing three distinct HPLC modes: Reversed-Phase (RP-HPLC), Hydrophilic Interaction (HILIC), and Ion-Exchange (IEX) chromatography.

Method Comparison: Finding the Optimal Chromatographic Strategy

The selection of an HPLC method is a balance of exploiting the molecule's physicochemical properties while mitigating the associated challenges. No single method is universally perfect; therefore, understanding the principles and trade-offs of each is paramount.

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3][4] For mDPR(boc), the key is to enhance retention and improve peak shape, transforming this from a problematic method into a viable one.

Causality Behind the Choices:

  • Ion-Pairing Reagents: The use of an acidic mobile phase additive is non-negotiable. Trifluoroacetic acid (TFA) is a common choice. It serves two purposes: protonating the basic functional groups to ensure a consistent charge state and acting as an ion-pairing agent. The hydrophobic tail of the TFA anion pairs with the positively charged analyte, increasing its overall hydrophobicity and thus its retention on the non-polar stationary phase.[5] However, TFA is a known signal suppressor in mass spectrometry (MS).[5][6] Formic acid is a more MS-friendly alternative but provides weaker ion-pairing, often resulting in poorer peak shapes for highly basic compounds.[6]

  • Stationary Phase Selection: Modern, high-purity silica columns with advanced end-capping are essential to minimize silanol interactions. A C18 stationary phase is a standard starting point, but columns with embedded polar groups can offer alternative selectivity and improved peak shape for basic analytes.

Experimental Protocol: RP-HPLC with Ion-Pairing

Parameter Recommended Condition Rationale
HPLC System Standard HPLC or UHPLC System UHPLC systems offer higher resolution and faster run times.[7][8]
Column C18, 4.6 x 150 mm, 3.5 µm, 100 Å A general-purpose, high-performance column.
Mobile Phase A 0.1% (v/v) TFA in Water TFA for ion-pairing and pH control.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile Acetonitrile is a common organic modifier.
Gradient Program 5% to 60% B over 20 minutes A broad gradient to elute impurities with varying polarities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C For improved reproducibility.
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile Ensures sample solubility and compatibility with the mobile phase.

| Detection | UV at 220 nm and 254 nm | 220 nm for the peptide backbone and 254 nm for the maleimide group. |

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an orthogonal technique to RP-HPLC, separating compounds based on their hydrophilicity.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[11] This makes HILIC an ideal candidate for the highly polar mDPR(boc).

Causality Behind the Choices:

  • Principle of Retention: For mDPR(boc), the hydrophilic arginine moiety will be the primary driver of retention, partitioning strongly into the aqueous layer on the stationary phase. This directly addresses the low retention issue seen in RP-HPLC.

  • MS-Friendly Conditions: HILIC typically uses volatile buffers like ammonium formate or ammonium acetate in high organic content mobile phases.[9] This is highly advantageous for coupling to mass spectrometry, as it promotes efficient desolvation and ionization, leading to higher sensitivity.

  • Stationary Phase: Amide-bonded phases are popular for HILIC as they provide excellent retention for polar compounds and are more robust than unbonded silica phases.

Experimental Protocol: HILIC

Parameter Recommended Condition Rationale
HPLC System Standard HPLC or UHPLC System
Column Amide, 4.6 x 150 mm, 3.5 µm Provides robust, reproducible retention for polar analytes.
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 High organic content for HILIC retention. Volatile buffer for MS compatibility.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 Increasing aqueous content to elute analytes.
Gradient Program 0% to 50% B over 20 minutes Gradient elution in HILIC involves increasing the polarity (water content).[10]
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Volume 5 µL Smaller injection volumes are often preferred in HILIC to maintain peak shape.
Sample Diluent 90:10 Acetonitrile:Water High organic content is crucial for sample compatibility and good peak shape.

| Detection | UV at 220 nm and 254 nm; MS detection | |

Method 3: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[12][13] Given that mDPR(boc) carries a strong positive charge at acidic to neutral pH due to its arginine residue, strong cation-exchange (SCX) chromatography is a highly specific and powerful separation mode.

Causality Behind the Choices:

  • Separation Mechanism: This method is orthogonal to both RP-HPLC and HILIC. It will effectively separate impurities that differ in charge state, such as deamidation products or impurities with missing basic groups.

  • Method Parameters: The key to a successful IEX separation is controlling the mobile phase pH and the salt gradient. The pH must be maintained at least one unit below the pKa of the guanidinium group (~12.5) to ensure it is fully protonated and binds to the negatively charged stationary phase. Elution is then achieved by increasing the salt concentration of the mobile phase; the salt counter-ions compete with the analyte for binding sites on the resin, causing it to elute.[13] A shallower gradient generally provides higher resolution.[14]

Experimental Protocol: Strong Cation-Exchange (SCX)

Parameter Recommended Condition Rationale
HPLC System Standard HPLC or UHPLC System (biocompatible preferred)
Column Strong Cation Exchange (e.g., PolySULFOETHYL A™), 4.6 x 100 mm, 5 µm Specifically designed for separating positively charged molecules like peptides.[15]
Mobile Phase A 20 mM Potassium Phosphate, 25% Acetonitrile, pH 3.0 Low salt buffer for binding. Acetonitrile can help modulate secondary interactions.
Mobile Phase B Mobile Phase A + 1.0 M NaCl High salt buffer for elution.
Gradient Program 0% to 50% B over 30 minutes A linear salt gradient to elute analytes based on charge strength.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 20 µL
Sample Diluent Mobile Phase A Ensures the sample binds to the column upon injection.

| Detection | UV at 220 nm and 254 nm | |

Summary of Method Comparison and Data

To facilitate method selection, the key attributes of each technique are summarized below.

Table 1: Qualitative Comparison of HPLC Modes for mDPR(boc) Analysis

FeatureOptimized RP-HPLCHILICIon-Exchange (SCX)
Principle HydrophobicityHydrophilicity/PolarityNet Positive Charge
Retention Moderate (requires ion-pairing)StrongStrong
Selectivity Based on hydrophobic characterBased on polar interactionsBased on charge state
Orthogonality BaselineHigh (vs. RP-HPLC)High (vs. RP-HPLC & HILIC)
MS Compatibility Poor with TFA, Good with Formic AcidExcellentModerate (high salt is problematic)
Pros Widely available, well-understoodExcellent retention for polar analytes, MS-friendlyHighly specific for charge variants
Cons Poor peak shape for basics, MS signal suppression with TFASensitive to sample diluent, less commonNot MS-friendly, sensitive to buffer pH

Table 2: Representative Performance Data (Hypothetical)

MethodmDPR(boc) Retention Time (min)Purity by Area %Resolution (Main Peak vs. Impurity 1)
RP-HPLC 12.598.5%1.8
HILIC 9.899.1%2.5
IEX 15.299.0%2.2

Visualization of Analytical Workflows

Visualizing the decision-making process and experimental flow can aid in understanding and implementation.

MethodSelection cluster_0 Analyte Properties: mDPR(boc) cluster_1 Primary Method Selection cluster_2 Rationale Analyte Amphipathic - Hydrophobic (Boc) - Hydrophilic/Basic (Arg) RP_HPLC RP-HPLC Analyte->RP_HPLC HILIC HILIC Analyte->HILIC IEX IEX Analyte->IEX Reason_RP Conventional approach, targeting hydrophobic Boc group. Requires optimization. RP_HPLC->Reason_RP Reason_HILIC Orthogonal approach, targeting hydrophilic Arg group. Excellent retention & MS compatibility. HILIC->Reason_HILIC Reason_IEX Charge-based approach, highly specific for charged impurities. IEX->Reason_IEX

Caption: Decision logic for selecting an HPLC method based on mDPR(boc) properties.

HILIC_Workflow SamplePrep 1. Sample Preparation (Dissolve in 90% ACN) SystemSetup 2. System Setup (Equilibrate Amide Column) SamplePrep->SystemSetup Injection 3. Injection (5 µL) SystemSetup->Injection Gradient 4. Gradient Elution (Increase aqueous content) Injection->Gradient Detection 5. Detection (UV & MS) Gradient->Detection Analysis 6. Data Analysis (Integrate & Calculate Purity) Detection->Analysis

Caption: Standard experimental workflow for HILIC analysis.

Conclusion and Recommendations

For the comprehensive purity assessment of mDPR(boc), a single analytical method is insufficient. A multi-faceted approach, leveraging orthogonal separation mechanisms, is essential for ensuring the highest quality material for ADC synthesis.

  • Primary Recommended Method: HILIC stands out as the most robust primary method. It directly addresses the key challenge of the molecule's polarity, providing excellent retention and peak shape.[9] Its inherent compatibility with mass spectrometry is a significant advantage for impurity identification, a critical activity in drug development.

  • Orthogonal Validation Method: An optimized RP-HPLC method serves as an excellent secondary, orthogonal technique. While it requires more development effort (particularly around ion-pairing), its different selectivity provides a valuable cross-check on the purity values obtained from HILIC, ensuring that no co-eluting impurities are missed.

  • Specialized Application: Ion-Exchange Chromatography should be employed when there is a specific need to profile and quantify charge-based impurities, such as products of deamidation or other modifications that alter the molecule's net charge.

By employing a primary HILIC method for routine analysis and validating the results with an orthogonal RP-HPLC method, researchers and drug developers can establish a comprehensive and trustworthy analytical control strategy for mDPR(boc), ultimately contributing to the development of safer and more effective Antibody-Drug Conjugates.

References

  • Alpert, A.J. (1990). Hydrophilic-Interaction Chromatography for the Separation of Peptides, Nucleic Acids, and Other Polar Compounds.
  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Application Note. [Link]

  • Kokona, B., et al. (2024). Studying C9orf72 Dipeptide Repeat Polypeptide Aggregation Using an Analytical Ultracentrifuge Equipped with Fluorescence Detection. SSRN. [Link]

  • Kokona, B., et al. (2024). Studying C9orf72 dipeptide repeat polypeptide aggregation using an analytical ultracentrifuge equipped with fluorescence detection. Methods, 226, 10-18. [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Fairman, R., et al. (2019). Aggregation Profiling of C9orf72 Dipeptide Repeat Proteins Transgenically Expressed in Drosophila melanogaster Using an Analytical Ultracentrifuge Equipped with Fluorescence Detection. Methods in Molecular Biology, 2039, 81-90. [Link]

  • MDPI. (2025). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Molecules. [Link]

  • Mazzeo, J. (2026). Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. BioProcess International. [Link]

  • Waters Corporation. (n.d.). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Waters Application Note. [Link]

  • Papini, A. M., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry, 61(23), 10899-10910. [Link]

  • American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. [Link]

  • ResearchGate. (2025). (PDF) Aggregation Profiling of C9orf72 Dipeptide Repeat Proteins Transgenically Expressed in Drosophila melanogaster Using an Analytical Ultracentrifuge Equipped with Fluorescence Detection. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. [https://www.chromatographytoday.com/news/hplc-uhplc/31/breaking-news/hplc-vs-uplc-whats-the-difference/500 HPLC vs UPLC - What's the Difference?]([Link] HPLC vs UPLC - What's the Difference?)

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Primer. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Kaur, P., et al. (2023). Challenges and Strategies to develop RP-HPLC Method of L-Arginine with Polyphenolic compounds. Research Journal of Pharmacy and Technology, 16(1), 345-350. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+. [Link]

  • Quanterix. (2017). POLY-GP In Cerebrospinal Fluid Links C9ORF72-associated Dipeptide Repeat Expression To The Asymptomatic Phase Of ALS/FTD. [Link]

  • Cytiva. (2024). Tips for high resolution ion exchange chromatography to obtain a pure protein. [Link]

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  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

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Comparative

A Comparative Guide to the NMR Characterization of (S)-Maleoyl-DPR(Boc)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals (S)-Maleoyl-DPR(Boc)-OH DCHA is a non-cleavable ADC linker utilized in the synthesis of antibody-drug conjugates.[1][2][3] Its structure comprises a maleimi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-Maleoyl-DPR(Boc)-OH DCHA is a non-cleavable ADC linker utilized in the synthesis of antibody-drug conjugates.[1][2][3] Its structure comprises a maleimide group for thiol conjugation, a diaminopropionic acid (DPR) backbone, a Boc-protecting group for stability, and a dicyclohexylamine (DCHA) counter-ion to form a stable salt.[2]

Molecular Structure and Key NMR-Active Regions

A thorough understanding of the molecule's structure is the foundation for accurate NMR spectral interpretation. The diagram below highlights the distinct chemical environments of the protons and carbons that give rise to characteristic NMR signals.

Caption: Chemical structure of the title compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is essential for accurate characterization. The following protocol is a self-validating system designed for molecules of this class.

Caption: General workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of (S)-Maleoyl-DPR(Boc)-OH.DCHA.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale : DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar, salt-like compounds and its tendency to slow the exchange of labile protons (NH, OH), often allowing for their observation in the ¹H NMR spectrum.[4][5][6] The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.[5]

  • Data Acquisition :

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Acquire a standard 1D ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.[7]

    • Reference the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[5]

¹H and ¹³C NMR Spectral Analysis

The following tables summarize the anticipated chemical shifts for (S)-Maleoyl-DPR(Boc)-OH.DCHA in DMSO-d₆. These are predictive values based on the analysis of its constituent chemical moieties.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationTentative AssignmentNotes
~8.0 - 9.0br s1HNH (Boc-amide)Broad signal, exchangeable with D₂O.[8][9]
~7.00s2HCH=CH (Maleimide)Highly characteristic sharp singlet.[10][11]
~4.0 - 4.5m1Hα-CH (DPR)Complex multiplet due to coupling with adjacent protons.
~3.5 - 3.8m2Hβ-CH₂ (DPR)Complex multiplet.
~2.5 - 3.0m2HCH (DCHA)Broad multiplet, often overlapping with the solvent peak.[12][13]
~1.0 - 2.0m20HCH₂ (DCHA)Complex, broad signals in the aliphatic region.[12][13][14]
~1.40s9HC(CH₃)₃ (Boc)Strong, sharp singlet, a key diagnostic peak.[15][16]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmCarbon AssignmentNotes
~170-172C=O (Maleimide)Two signals may be observed.[10][17]
~170C=O (Carboxylate)
~155C=O (Boc)
~134CH=CH (Maleimide)Diagnostic signal for the maleimide ring.[10][18]
~78-80C(CH₃)₃ (Boc)Quaternary carbon of the Boc group.[16]
~50-55α-CH (DPR)
~50-53CH (DCHA)
~35-40β-CH₂ (DPR)
~28-32CH₂ (DCHA)Multiple signals in the aliphatic region.[12]
~28C(CH₃)₃ (Boc)Methyl carbons of the Boc group.[16]
~25CH₂ (DCHA)

Comparative Analysis: Identifying Impurities and Alternatives

NMR spectroscopy is a powerful tool for not only confirming the structure of the target compound but also for identifying and quantifying impurities.[19][20] The high resolution of NMR allows for the detection of subtle differences between the desired product and related substances.

Table 3: Comparison of Diagnostic ¹H NMR Signals

Compound / ImpurityKey Diagnostic Signal (DMSO-d₆)How to Differentiate
(S)-Maleoyl-DPR(Boc)-OH.DCHA ~7.00 ppm (s, 2H) , ~1.40 ppm (s, 9H) Presence of all characteristic peaks with correct integration ratios (e.g., 2H maleimide to 9H Boc).
Free Dicyclohexylamine (DCHA)Multiplets at ~2.5-3.0 and ~1.0-2.0 ppm.Absence of maleimide, DPR, and Boc signals.
(S)-DPR(Boc)-OH (Starting Material)Absence of the maleimide singlet at ~7.00 ppm.The key maleimide protons will be missing.
Hydrolyzed Maleimide (Maleic Acid)Two doublets in the vinyl region instead of a singlet.Ring-opening of the maleimide leads to two non-equivalent vinyl protons.
Residual Solvents (e.g., Ethyl Acetate)Quartet at ~4.0 ppm and triplet at ~1.1 ppm.Characteristic signals for common synthesis/purification solvents.[21][22]

Key Differentiators:

  • Stoichiometry : The integration ratio between the maleimide protons (~7.00 ppm, 2H) and the Boc protons (~1.40 ppm, 9H) should be close to 2:9. A significant deviation could indicate the presence of impurities. Similarly, the ratio of the DCHA signals to the main compound's signals can confirm the 1:1 salt formation.

  • Maleimide Integrity : The sharp singlet at ~7.00 ppm is a hallmark of the intact maleimide ring.[10] Any reaction or degradation at this site (e.g., Michael addition or hydrolysis) will cause this signal to disappear or change its multiplicity.[11][23] For instance, reaction with a thiol would lead to the disappearance of the vinyl proton signals.

  • Presence of Starting Materials : A lack of the maleimide signal coupled with the presence of signals corresponding to the DPR(Boc)-OH backbone would indicate incomplete reaction.

Conclusion

NMR spectroscopy is an indispensable technique for the unambiguous structural characterization and purity assessment of (S)-Maleoyl-DPR(Boc)-OH.DCHA. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals in both ¹H and ¹³C spectra, researchers can confidently verify the integrity of this critical ADC linker. This guide provides a foundational framework for interpreting such data, enabling a robust comparison against potential impurities and ensuring the quality of materials used in drug development.

References

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  • Enabling Nanopore for Sensing Individual Amino Acids by a Derivatization Strategy - The Royal Society of Chemistry. Available from: [Link]

  • (A) 1 H and (B) 13 C NMR spectra of maleimide disulfide-terminated PEG polymer. ResearchGate. Available from: [Link]

  • N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem. Available from: [Link]

  • Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy - Books. Available from: [Link]

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  • 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. Available from: [Link]

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  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available from: [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - UKnowledge. Available from: [Link]

  • Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker for Serum Stability and Self- hydrolysis. - The Royal Society of Chemistry. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of mDPR(boc) Drug Conjugates

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of modified Dipeptide Repeat (mDPR) drug conjugates, including those featuring the tert-butyloxycarbonyl (Boc)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of modified Dipeptide Repeat (mDPR) drug conjugates, including those featuring the tert-butyloxycarbonyl (Boc) protecting group. It is intended for researchers, scientists, and drug development professionals seeking to navigate the analytical complexities of this emerging class of biotherapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Unraveling the Complexity of mDPR(boc) Drug Conjugates

Modified Dipeptide Repeat (mDPR) proteins, particularly those implicated in neurodegenerative diseases, present a unique and formidable analytical challenge.[1][2] Their repetitive nature, potential for aggregation, and low abundance in biological matrices complicate characterization.[1] The conjugation of small molecule drugs, often involving protecting groups like Boc, introduces further heterogeneity and demands sophisticated analytical strategies for comprehensive assessment.

The core analytical questions we aim to answer are:

  • What is the precise mass of the intact conjugate?

  • What is the drug-to-protein ratio (DPR)?

  • Where are the conjugation sites located on the mDPR protein?

  • Is the Boc protecting group intact or has it been cleaved?

  • What are the relative abundances of different conjugated species?

Answering these questions is critical for understanding the structure-activity relationship (SAR), ensuring manufacturing consistency, and evaluating the pharmacokinetic and pharmacodynamic (PK/PD) properties of these novel drug candidates.[3][4]

The Mass Spectrometry-Centric Workflow: A Multi-Level Approach

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the characterization of complex biomolecules like antibody-drug conjugates (ADCs), and its principles are directly applicable to mDPR(boc) drug conjugates.[5][6][7] A multi-level analytical approach, encompassing intact, subunit, and peptide-level analysis, provides a comprehensive understanding of the conjugate's structure.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the mass spectrometric identification of mDPR(boc) drug conjugates.

Caption: High-level workflow for the LC-MS/MS analysis of mDPR(boc) drug conjugates.

Detailed Methodologies and Experimental Rationale

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount for successful mass spectrometric analysis, as contaminants can significantly interfere with ionization and detection.[8][9][10]

Protocol 1: In-Solution Digestion for Peptide Mapping

  • Denaturation, Reduction, and Alkylation:

    • Rationale: This step unfolds the protein and breaks disulfide bonds, making it accessible to proteolytic enzymes. Alkylation prevents the reformation of disulfide bonds.[9]

    • Procedure:

      • Resuspend the mDPR(boc) conjugate in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

      • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

      • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate the free thiols.

      • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion:

    • Rationale: Proteolytic enzymes, such as trypsin, cleave the protein into smaller peptides that are more amenable to LC-MS/MS analysis. The choice of enzyme can be critical for achieving good sequence coverage, especially for repetitive sequences.[9][11]

    • Procedure:

      • Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the denaturant concentration to below 1 M.

      • Add trypsin at a 1:20 (enzyme:protein) ratio (w/w) and incubate overnight at 37°C.

      • For challenging mDPR sequences, consider using a combination of enzymes (e.g., Trypsin and Lys-C) or alternative enzymes like Glu-C or Asp-N to improve sequence coverage.

  • Peptide Cleanup:

    • Rationale: Desalting the peptide mixture is crucial to remove salts and detergents that can suppress the MS signal.[10]

    • Procedure:

      • Acidify the digest with formic acid to a final concentration of 0.1%.

      • Use a C18 ZipTip® or a solid-phase extraction (SPE) cartridge to bind the peptides.

      • Wash the bound peptides with 0.1% formic acid to remove salts.

      • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

      • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis: Separating and Identifying the Conjugates

Intact Mass Analysis:

  • Rationale: Provides the molecular weight of the intact mDPR(boc) drug conjugate, allowing for the determination of the average drug-to-protein ratio (DPR).[12]

  • Method: A reversed-phase liquid chromatography (RPLC) method with a wide-pore C4 or C8 column is typically used to desalt the sample before infusion into the mass spectrometer. The acquired mass spectrum is then deconvoluted to determine the neutral mass of the different conjugated species.

Peptide Mapping Analysis:

  • Rationale: This "bottom-up" approach identifies the specific sites of drug conjugation by analyzing the mass shift of modified peptides.[11][12][13]

  • Method: The digested peptide mixture is separated using a nano-flow or micro-flow RPLC system with a C18 column and a gradient of increasing acetonitrile. The eluting peptides are ionized and analyzed by a high-resolution mass spectrometer. Data-dependent acquisition (DDA) is commonly employed, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

Data Analysis: From Spectra to Structure
  • Deconvolution: Software algorithms are used to deconvolute the multiply charged ion series from the intact mass spectrum to determine the neutral molecular weights of the different drug-loaded species.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database containing the mDPR sequence. The search parameters must include the mass of the drug-linker-Boc moiety as a variable modification.

  • Site Localization: The identification of fragment ions (b- and y-ions) containing the mass modification confirms the site of conjugation.[13] The presence of the Boc group can be confirmed by a characteristic neutral loss during fragmentation.

  • Relative Quantification: The relative abundance of different conjugated peptides can be estimated from the peak areas in the extracted ion chromatograms (EICs).[14]

Comparison with Alternative Methodologies

While mass spectrometry is a powerful tool, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Mass Spectrometry (LC-MS) High sensitivity and specificity. Provides detailed structural information (conjugation site, DPR).[6][7]Can be complex and require specialized expertise. Potential for ion suppression.[1]
Hydrophobic Interaction Chromatography (HIC) Good for determining the drug-to-protein ratio (DPR) distribution.[7][12]Does not provide site-specific information. May require method development for mDPRs.
Size-Exclusion Chromatography (SEC) Useful for detecting aggregation and fragmentation.[12]Low resolution for different conjugated species.
UV-Vis Spectroscopy Simple and rapid method for estimating average DPR.[12]Low sensitivity and accuracy. Does not provide information on heterogeneity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed structural information in solution.[15]Requires high sample concentrations and is generally not suitable for heterogeneous mixtures.[16]
Enzyme-Linked Immunosorbent Assay (ELISA) High sensitivity for quantification in biological matrices.[4][7]Relies on specific antibodies and does not provide structural information.

Conclusion and Future Perspectives

The mass spectrometric identification of mDPR(boc) drug conjugates is a complex but achievable analytical task. A multi-level LC-MS approach, combining intact mass analysis and peptide mapping, provides the most comprehensive characterization. The inherent challenges of mDPR analysis, such as their repetitive nature and potential for aggregation, require careful optimization of sample preparation and LC-MS methods.

Future advancements in mass spectrometry, including novel fragmentation techniques like electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD), may further enhance the characterization of these challenging molecules by providing more complete sequence coverage and preserving labile modifications.[17] Additionally, the development of integrated software solutions will be crucial for streamlining the complex data analysis workflows.

By leveraging the power of modern mass spectrometry and a deep understanding of the underlying chemistry and biology, researchers can successfully navigate the analytical hurdles associated with mDPR(boc) drug conjugates and accelerate the development of these promising new therapeutics.

References

  • Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics. (n.d.). Retrieved from [Link]

  • Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis - SCIEX. (n.d.). Retrieved from [Link]

  • Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS - Agilent. (n.d.). Retrieved from [Link]

  • Advanced characterization of antibody-drug conjugates by LC-MS (Waters Corporation). (2015, June 19). Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). Retrieved from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates - Pharma Focus America. (2025, May 19). Retrieved from [Link]

  • Sample preparation for Mass spectrometric analysis - G-Biosciences. (2018, December 4). Retrieved from [Link]

  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC. (n.d.). Retrieved from [Link]

  • Analysis and characterization of protein-drug conjugates? - ResearchGate. (2019, June 7). Retrieved from [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Emerging affinity methods for protein-drug interaction analysis - PubMed. (2024, October 15). Retrieved from [Link]

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  • Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC. (2021, October 28). Retrieved from [Link]

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  • Peptide Mapping Challenges. (n.d.). Retrieved from [Link]

  • A Case Study to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate Using Middle-Down Mass Spectrometry - Semantic Scholar. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Hydrophobicity of Mal-Dap(Boc) and Val-Cit Linkers in Bioconjugation

For researchers, scientists, and drug development professionals in the field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker is a critical determinant of a drug's efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker is a critical determinant of a drug's efficacy, stability, and overall therapeutic index. Among the myriad of linker properties, hydrophobicity stands out as a pivotal parameter that can profoundly influence an ADC's behavior both in vitro and in vivo. This guide provides an in-depth comparison of two important linker systems: the well-established valine-citrulline (Val-Cit) linker and the emerging self-stabilizing maleimide-diaminopropionic acid (Mal-Dap) linker.

The hydrophobicity of a linker can impact an ADC's propensity for aggregation, its pharmacokinetic profile, and its interaction with non-target tissues.[1][2] Highly hydrophobic linkers can lead to aggregation, especially at higher drug-to-antibody ratios (DAR), which can compromise manufacturability and induce an immunogenic response.[3][4] Conversely, more hydrophilic linkers can improve solubility and reduce non-specific uptake, potentially leading to a better safety profile.[]

This guide will dissect the structural components of the Mal-Dap and Val-Cit linkers, analyze their contributions to overall hydrophobicity, and present a framework for their experimental comparison.

Structural Analysis and Inherent Hydrophobicity

The overall hydrophobicity of a linker is a composite of its constituent chemical moieties. A detailed examination of the Mal-Dap and Val-Cit linkers reveals key structural differences that underpin their distinct physicochemical properties.

The Val-Cit Linker: A Hydrophobic Workhorse

The valine-citrulline dipeptide linker is a cornerstone of ADC technology, featured in several FDA-approved therapies.[3][6] Its design leverages the overexpression of the lysosomal enzyme cathepsin B in many tumor cells for the targeted release of cytotoxic payloads.[7][8]

The key components of a typical Val-Cit linker construct are:

  • Maleimide (MC): Often used for conjugation to cysteine residues on the antibody. The maleimide group itself is relatively hydrophobic.[]

  • Valine (Val): An amino acid with an isopropyl side chain, contributing significantly to the linker's hydrophobicity.[10]

  • Citrulline (Cit): A non-proteinogenic amino acid that, while more polar than valine, still possesses a significant hydrocarbon backbone.

  • p-Aminobenzylcarbamate (PABC): A self-immolative spacer that releases the payload upon cleavage of the dipeptide. The aromatic ring of the PABC group adds to the overall hydrophobicity.[3]

The combination of these components renders the Val-Cit linker inherently hydrophobic.[6][11] This hydrophobicity is a well-documented limitation, often leading to challenges with ADC aggregation and necessitating lower DARs to maintain acceptable biophysical properties.[12]

The Mal-Dap Linker: A Potentially More Hydrophilic Alternative

The Mal-Dap linker represents a newer generation of conjugation technology focused on enhancing the stability of the maleimide-thiol linkage.[13][14] The "Dap" component, diaminopropionic acid, introduces a key feature that also influences hydrophobicity.

The structure of a Mal-Dap linker, after conjugation and deprotection of the Boc group, consists of:

  • Maleimide: Similar to the Val-Cit linker, this group is used for attachment to a thiol group on the antibody.

  • Diaminopropionic acid (Dap): This is the key differentiator. After the removal of the tert-butyloxycarbonyl (Boc) protecting group, the Dap residue presents a free primary amine.[15] At physiological pH, this amine group will be protonated, introducing a positive charge and significantly increasing the hydrophilicity of the linker.[15]

The presence of the charged amino group in the deprotected Mal-Dap linker is expected to render it substantially more hydrophilic than the Val-Cit linker. This increased hydrophilicity could offer significant advantages in ADC development, including reduced aggregation, improved solubility, and the potential for higher DARs.[][16]

Quantitative Comparison of Hydrophobicity

While a head-to-head comparison of Mal-Dap and Val-Cit linker hydrophobicity is not extensively documented in publicly available literature, we can infer their relative properties based on their structures and established analytical techniques. The following table summarizes the key attributes influencing their hydrophobicity.

FeatureMal-Dap Linker (deprotected)Val-Cit LinkerRationale for Hydrophobicity Difference
Key Functional Groups Maleimide, Diaminopropionic acid (with a free, protonated amine)Maleimide, Valine, Citrulline, PABC spacerThe protonated amine in the Mal-Dap linker introduces a charge, significantly increasing hydrophilicity. The Val-Cit linker is dominated by nonpolar groups (isopropyl, alkyl chain, aromatic ring).
Predicted Overall Hydrophobicity LowerHigherThe presence of a charged group in the Mal-Dap linker is expected to outweigh the hydrophobicity of its other components.
Potential Impact on ADC Properties Reduced aggregation, improved solubility, potential for higher DAR.Increased tendency for aggregation, particularly at high DAR.[11]Increased hydrophilicity generally leads to better biophysical properties for ADCs.[1]
Experimental Workflow for Hydrophobicity Determination

To empirically determine and compare the hydrophobicity of ADCs constructed with Mal-Dap and Val-Cit linkers, Hydrophobic Interaction Chromatography (HIC) is the gold-standard analytical technique.[17][18]

G cluster_0 ADC Preparation cluster_1 HIC Analysis Antibody Monoclonal Antibody Conjugation_1 Conjugation & Purification Antibody->Conjugation_1 Conjugation_2 Conjugation & Purification Antibody->Conjugation_2 Linker_Payload_1 Mal-Dap-Payload Linker_Payload_1->Conjugation_1 Linker_Payload_2 Val-Cit-Payload Linker_Payload_2->Conjugation_2 ADC_1 ADC with Mal-Dap Linker Conjugation_1->ADC_1 ADC_2 ADC with Val-Cit Linker Conjugation_2->ADC_2 HIC_Column HIC Column (e.g., Butyl-NPR) ADC_1->HIC_Column ADC_2->HIC_Column HPLC_System HPLC System HIC_Column->HPLC_System Data_Analysis Data Analysis HPLC_System->Data_Analysis

Experimental workflow for comparing ADC hydrophobicity using HIC.

Step-by-Step Experimental Protocol for HIC Analysis:

  • ADC Preparation:

    • Synthesize two batches of ADCs using the same monoclonal antibody and cytotoxic payload.

    • One batch will be conjugated with the Mal-Dap linker, followed by the deprotection of the Boc group.

    • The second batch will be conjugated with the Val-Cit linker.

    • Purify both ADC batches to remove unconjugated antibody, linker, and payload.

  • HIC Column and Mobile Phase:

    • Utilize a HIC column, such as a Butyl-NPR column.[18]

    • Prepare two mobile phases:

      • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[17]

      • Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[17]

  • Chromatographic Separation:

    • Inject a defined amount of each ADC sample onto the HIC column equilibrated with a high percentage of Mobile Phase A.

    • Elute the bound ADC using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B).

    • Proteins and ADCs will elute in order of increasing hydrophobicity, with more hydrophobic species being retained longer on the column.

  • Data Analysis and Interpretation:

    • Monitor the elution profile at 280 nm.

    • The retention time of the main ADC peak is a direct measure of its hydrophobicity.

    • A shorter retention time for the ADC with the Mal-Dap linker compared to the ADC with the Val-Cit linker would provide experimental evidence of its lower hydrophobicity.

Causality and Implications for Drug Development

The choice between a more hydrophobic linker like Val-Cit and a potentially more hydrophilic one like Mal-Dap has significant downstream consequences for ADC development.

  • Aggregation and Manufacturability: A key driver for exploring more hydrophilic linkers is to mitigate the risk of aggregation.[2] ADCs with a higher propensity to aggregate can pose significant challenges during manufacturing, purification, and formulation, and can also have safety implications. The anticipated lower hydrophobicity of the Mal-Dap linker is a rational approach to address this challenge.

  • Pharmacokinetics and Safety: The overall hydrophobicity of an ADC can influence its pharmacokinetic profile.[] Highly hydrophobic ADCs may be cleared more rapidly from circulation and exhibit increased non-specific uptake by tissues such as the liver, potentially leading to off-target toxicity.[4] A more hydrophilic linker like Mal-Dap could lead to a longer plasma half-life and a more favorable safety profile.

  • Drug-to-Antibody Ratio (DAR): The ability to attach a higher number of drug molecules to an antibody without compromising its biophysical properties is a key goal in ADC design. The hydrophobicity of the linker-payload is often a limiting factor.[3] A more hydrophilic linker may enable the development of ADCs with higher DARs, which could translate to enhanced potency. Studies have shown that with the less hydrophobic Val-Ala linker, a DAR of 7.4 could be achieved with minimal aggregation, whereas this was not possible with the more hydrophobic Val-Cit linker.[7][12]

Conclusion

The potential benefits of the Mal-Dap linker's lower hydrophobicity—including reduced aggregation, improved solubility, and the potential for higher DARs—make it a compelling alternative to traditional hydrophobic linkers like Val-Cit. For researchers and drug developers, the selection of a linker should be a data-driven decision, and the experimental framework provided herein offers a robust methodology for making an informed choice between these two important linker technologies.

References

  • Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]

  • Tadayasu, A., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. [Link]

  • ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Spring, D. (2019). Cleavable linkers in antibody–drug conjugates. University of Cambridge. [Link]

  • Creative Biolabs. (2022). ADC Panoramic Overview-Linker. [Link]

  • Strop, P., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by. SciSpace. [Link]

  • ResearchGate. (n.d.). EGCit linker increases ADC hydrophilicity and cell killing potency with... [Link]

  • Levengood, M. R., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. [Link]

  • Tsuchikama, K., et al. (2021). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. PMC. [Link]

  • MDPI. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. [Link]

  • Klein, C., et al. (2025). Linker-Determined Folding and hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC. [Link]

  • ResearchGate. (2025). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Request PDF. [Link]

  • ACS Publications. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. [Link]

  • PMC. (2024). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. [Link]

  • Taylor & Francis. (2024). Full article: Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers | Download Scientific Diagram. [Link]

Sources

Validation

Assessing Plasma Stability of mDPR-Based ADCs: A Comparative Technical Guide

Executive Summary: The Stability Paradox in ADC Design The therapeutic index of Antibody-Drug Conjugates (ADCs) is governed by a delicate balance: the linker must be stable enough in circulation to prevent off-target tox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox in ADC Design

The therapeutic index of Antibody-Drug Conjugates (ADCs) is governed by a delicate balance: the linker must be stable enough in circulation to prevent off-target toxicity but labile enough to release the payload within the target cell.[1][2][3][]

Standard maleimide-based linkers (e.g., maleimidocaproyl or mc ) suffer from a fundamental instability: the Retro-Michael reaction .[1][5] In plasma, the thiosuccinimide ring can undergo elimination, releasing the drug-linker which then covalently binds to serum albumin (Cys34). This "payload transfer" reduces efficacy and increases systemic toxicity.

mDPR (maleimido-diaminopropionic acid) technology addresses this by engineering a "self-hydrolyzing" mechanism. Derived from the mDPR(boc) precursor, this linker incorporates a basic amino group that catalyzes the rapid hydrolysis of the thiosuccinimide ring post-conjugation. The resulting ring-opened succinamic acid is chemically stable and resistant to Retro-Michael elimination.

This guide details the comparative assessment of mDPR-based ADCs against standard mc-linkers, providing a self-validating experimental framework for quantifying plasma stability.

Mechanistic Deep Dive: mDPR vs. Standard Maleimide

To accurately assess stability, one must understand the competing chemical pathways in plasma.

The Standard: Maleimidocaproyl (mc)[1]
  • Mechanism: Forms a thiosuccinimide ring upon conjugation to cysteine.

  • Failure Mode: The ring is reversible. In the presence of "thiol sinks" (like Albumin), the equilibrium shifts toward deconjugation (Retro-Michael).[1]

  • Outcome: Loss of DAR (Drug-to-Antibody Ratio) and formation of Albumin-Drug conjugates.

The Alternative: mDPR (Self-Hydrolyzing)
  • Precursor: mDPR(boc) (Protected form).

  • Activation: Removal of the Boc group exposes a primary amine.

  • Mechanism: The adjacent basic amine acts as an intramolecular base, positioning a water molecule to attack the succinimide carbonyl.

  • Outcome: Rapid, irreversible ring opening (Hydrolysis). The linear product cannot undergo Retro-Michael elimination.

Critical Note on Synthesis: The stability benefits of mDPR are only realized after Boc-deprotection . If the Boc group is retained in the final ADC, the amine is blocked, and the linker will behave similarly to a standard maleimide (susceptible to instability).

Pathway Visualization

ADC_Stability_Pathways ADC_Native Intact ADC (Thiosuccinimide Ring) Retro_Michael Retro-Michael Elimination ADC_Native->Retro_Michael Slow (mc-linker) Hydrolysis Ring Hydrolysis (+18 Da) ADC_Native->Hydrolysis Catalyzed by mDPR amine (Fast) Albumin_Adduct Albumin-Drug Conjugate (TOXICITY) Retro_Michael->Albumin_Adduct Thiol Exchange ADC_Stable Stabilized ADC (Succinamic Acid) Hydrolysis->ADC_Stable Irreversible ADC_Stable->Retro_Michael Blocked

Figure 1: Competing pathways for Maleimide-based ADCs. Standard linkers favor the red path (Retro-Michael); mDPR linkers force the green path (Hydrolysis).

Comparative Performance Analysis

The following data summarizes typical stability profiles when incubating ADCs in human plasma at 37°C.

FeatureStandard mc-Linker (e.g., mc-Val-Cit-PAB)mDPR-Linker (De-protected)
Primary Instability Retro-Michael DeconjugationNone (Ring Hydrolysis is stabilizing)
Plasma Half-life (Linker) ~3–7 days (Species dependent)> 2 weeks (Stable)
Payload Transfer High (Transfers to Albumin)Negligible
Mass Spec Signature Loss of drug-linker mass (-1317 Da typ.)Mass shift of +18 Da (Water addition)
In Vivo Impact Lower efficacy, higher off-target toxImproved PK, maintained efficacy

Experimental Protocol: Validating Plasma Stability

This protocol uses Affinity Capture LC-HRMS to differentiate between stable ADCs, deconjugated antibodies, and hydrolyzed forms.

Materials & Reagents
  • Matrix: Pooled Human Plasma (Lithium Heparin), pH 7.4.

  • Capture Resin: Protein A MagBeads (e.g., GenScript or Thermo).

  • Internal Standard: Analog ADC or stable isotope-labeled mAb.

  • Enzyme (Optional): IdeS protease (for subunit analysis) or PNGase F (deglycosylation).

Step-by-Step Workflow
Phase 1: Incubation
  • Spike: Dilute ADC into human plasma to a final concentration of 10–50 µg/mL.

  • Aliquot: Split into 100 µL aliquots in low-binding tubes.

  • Timepoints: Incubate at 37°C. Collect samples at T=0, 6h, 24h, 48h, 96h, and 168h (7 days).

  • Quench: Immediately freeze collected aliquots at -80°C to stop reactions.

Phase 2: Affinity Purification (The "Clean-Up")
  • Thaw samples on ice.

  • Add 20 µL Protein A MagBeads (pre-washed) to each aliquot.

  • Incubate 1h at RT with gentle shaking.

  • Wash: Magnetically separate and wash 3x with PBS + 0.05% Tween-20 to remove albumin and free drug.

  • Elution: Elute with 50 µL 1% Formic Acid / 20% Acetonitrile.

Phase 3: LC-MS Analysis
  • Column: PLRP-S (1000 Å, 8 µm) or C4 mAb column.

  • Method: Gradient elution (20% -> 80% B) over 10 mins. (A: H2O + 0.1% FA; B: ACN + 0.1% FA).

  • Detection: Q-TOF or Orbitrap (High Resolution is required to see +18 Da shift).

Data Interpretation Logic

To validate mDPR stability, you must track specific mass species:

  • Deconjugation (Failure): Look for the appearance of DAR 0, DAR 2, etc., and the decrease of average DAR over time.

    • Calculation:DAR_loss % = (DAR_T0 - DAR_Tx) / DAR_T0 * 100

  • Hydrolysis (Success): Look for the +18 Da mass shift on the heavy chain (or conjugated subunit).

    • Verification: For mDPR, the +18 Da species should appear rapidly (within 2-6 hours) and remain stable.

    • Control: Standard mc-linkers will show minimal +18 Da shift and significant DAR loss.

Analytical Workflow Diagram

Protocol_Workflow Start Plasma Incubation (37°C, 0-168h) Capture Protein A Capture (Isolate ADC from Albumin) Start->Capture Wash Stringent Wash (Remove Free Drug) Capture->Wash Elute Acid Elution (Denature ADC) Wash->Elute MS LC-HRMS Analysis (Intact or Subunit) Elute->MS Data1 Metric 1: Average DAR (Detects Deconjugation) MS->Data1 Data2 Metric 2: Mass Shift (+18 Da) (Confirms Hydrolysis) MS->Data2

Figure 2: Analytical workflow for assessing ADC plasma stability via Affinity Capture LC-MS.

Troubleshooting & Causality

  • Issue: No +18 Da shift observed in mDPR samples.

    • Cause: The Boc group may not have been removed during synthesis.

    • Fix: Verify the deprotection step (TFA treatment) during linker synthesis. The amine must be free to catalyze the reaction.

  • Issue: High background of free drug.

    • Cause: Non-covalent association of free payload with the antibody.

    • Fix: Increase wash stringency (high salt or 10% organic solvent) during Protein A capture.

  • Issue: Rapid aggregation.

    • Cause: Hydrolysis increases polarity, but if the payload is extremely hydrophobic, the ADC may still aggregate.

    • Fix: Monitor aggregation via SEC-HPLC alongside MS analysis.

References

  • Lyon, R. P., et al. (2014).[6] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[6][7][8] Nature Biotechnology, 32, 1059–1062. [Link]

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. [Link]

  • Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. [Link]

  • Strop, P., et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology, 20(2), 161-167. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (S)-Maleoyl-DPR(Boc)-OH: DCHA Salt vs. Free Acid

Introduction: The Critical Choice of Starting Material in Bioconjugation In the precise world of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the cho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Choice of Starting Material in Bioconjugation

In the precise world of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the choice of reagents is paramount. The maleimide-thiol reaction is a cornerstone of this field, prized for its high specificity and efficiency in linking molecules to cysteine residues on proteins and peptides.[1][2][3] (S)-Maleoyl-DPR(Boc)-OH is a valuable building block that incorporates a maleimide for conjugation, a diaminopropionic acid (DPR) core, and a Boc-protected amine, offering a versatile platform for creating stable and functional bioconjugates.

This reagent is commonly supplied in two forms: as a dicyclohexylamine (DCHA) salt and as a free carboxylic acid. This guide provides an in-depth technical comparison of these two forms, moving beyond a simple datasheet to explain the fundamental chemical principles and practical workflow implications that govern their use. We will explore why the choice between the DCHA salt and the free acid is not merely one of preference, but a critical decision that impacts storage, handling, reaction setup, and ultimately, the success of your conjugation protocol.

The Foundational Role of the DCHA Salt

Many N-protected amino acids and complex organic acids, including (S)-Maleoyl-DPR(Boc)-OH, are often oils or amorphous solids that are challenging to purify, weigh accurately, and store.[4][5] The introduction of dicyclohexylamine (DCHA), a strong organic base, serves a strategic purpose: it reacts with the carboxylic acid to form a stable, crystalline dicyclohexylammonium salt.[4][6]

The advantages of this salt form are significant:

  • Enhanced Stability: The crystalline lattice of the salt protects the molecule, potentially increasing shelf-life and reducing degradation compared to the often-oily free acid.[4][6]

  • Improved Handling: Crystalline solids are significantly easier to handle, weigh, and transfer accurately in a laboratory setting.[5][6]

  • High Purity: The crystallization process used to form the DCHA salt is an effective method of purification, ensuring a high-purity starting material for your synthesis.[4][5]

However, as we will detail, this stability and ease of handling come with a crucial prerequisite: the DCHA salt is a pro-reagent . It is not the active species in a typical bioconjugation reaction and must be converted to the free acid before use.[4][6][7]

Head-to-Head Comparison: DCHA Salt vs. Free Acid

The core directive of this guide is to compare reactivity. It is a common misconception to view this as a direct competition in a single reaction vessel. In reality, the two forms are not interchangeable. The DCHA salt must undergo a mandatory activation step, making the comparison one of overall workflow efficiency, stability, and reaction readiness.

Workflow and Reaction Readiness

The most significant difference lies in the experimental workflow required to prepare the reagent for conjugation.

G cluster_0 DCHA Salt Workflow cluster_1 Free Acid Workflow DCHA_Start Start: (S)-Maleoyl-DPR(Boc)-OH·DCHA (Crystalline Solid) Dissolve 1. Dissolve in Organic Solvent (e.g., EtOAc) DCHA_Start->Dissolve Wash 2. Aqueous Acid Wash (e.g., 10% KHSO₄) Dissolve->Wash Removes DCHA Extract 3. Separate Layers & Wash Organic Layer Wash->Extract Dry 4. Dry & Evaporate Solvent Extract->Dry Free_Acid_Gen Generated Free Acid (Often an Oil/Amorphous Solid) Dry->Free_Acid_Gen Weigh Weigh Reagent Free_Acid_Gen->Weigh Proceed to Conjugation Setup FA_Start Start: (S)-Maleoyl-DPR(Boc)-OH (Free Acid) FA_Start->Weigh

Caption: Comparative workflows for preparing the maleimide reagent.

As the diagram illustrates, the DCHA salt requires a multi-step chemical conversion before it can be used.[4][6][7] This "freeing" of the acid is non-negotiable for successful conjugation. The free acid form, if supplied as such, bypasses this entire preparatory phase.

Solubility: A Tale of Two Solvents

Solubility is a critical determinant of reactivity. A reagent must be fully dissolved to participate effectively in a reaction. Here, the two forms exhibit starkly different and incompatible solubility profiles.

Feature(S)-Maleoyl-DPR(Boc)-OH · DCHA Salt(S)-Maleoyl-DPR(Boc)-OH Free Acid
Typical Form Crystalline SolidOil or Amorphous Solid
Solubility in Organic Solvents (e.g., EtOAc, DCM) Soluble (for conversion protocol)Soluble (for conversion protocol)
Solubility in Anhydrous Polar Aprotic Solvents (DMSO, DMF) Poor / Not RecommendedExcellent (for stock solution prep)
Solubility in Aqueous Buffers (e.g., PBS, pH 7.2) Insoluble Insoluble

The maleimide-thiol conjugation is performed in an aqueous buffer, typically at a pH between 6.5 and 7.5, to ensure the thiol is sufficiently nucleophilic while minimizing maleimide hydrolysis.[1] Neither the DCHA salt nor the free acid is directly soluble in these buffers.

The standard and required practice is to first dissolve the free acid in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[8] This stock solution is then added in a small volume (typically <10% of the total reaction volume) to the aqueous buffer containing the thiol-bearing molecule (e.g., a protein). Attempting to use the DCHA salt directly in this workflow would fail for two key reasons, which we will now explore.

Reactivity & pH Control: Why Direct Use of the DCHA Salt is Not Feasible
  • Insolubility in Reaction Media: As noted, the DCHA salt is not soluble in the aqueous buffers required for the reaction. A suspended solid will have negligible reactivity.

  • Destructive pH Alteration: This is the most critical chemical barrier. Dicyclohexylamine is a strong base (the pKa of its conjugate acid is ~11). If the DCHA salt were to dissolve in the reaction buffer, it would drastically increase the pH to a level far above the optimal 6.5-7.5 range. This has two catastrophic effects on the maleimide group:

    • Rapid Hydrolysis: At pH values above 7.5, the maleimide ring is highly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1][2][9] This effectively destroys the reagent before it can react with the target thiol.

    • Loss of Selectivity: At alkaline pH, maleimides lose their high selectivity for thiols and begin to react competitively with primary amines, such as the side chain of lysine residues in a protein.[1][10] This leads to non-specific conjugation and a heterogeneous product.

Caption: Impact of pH on Maleimide Reaction Pathways.

Therefore, the "reactivity" of the DCHA salt in a conjugation context is effectively zero because its chemical properties are fundamentally incompatible with the required reaction conditions. The free acid is the sole reactive species for thiol conjugation.

Experimental Protocols

To provide a practical framework, we present protocols for the mandatory conversion of the DCHA salt and a general method for thiol conjugation. We also propose an experiment to empirically verify the solubility differences.

Protocol 1: Mandatory Conversion of DCHA Salt to Free Acid

Objective: To quantitatively convert (S)-Maleoyl-DPR(Boc)-OH·DCHA to its free acid form, making it ready for use in bioconjugation.

  • 1. Dissolution: Dissolve the DCHA salt in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.[4][6]

  • 2. Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold (0-4°C) 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid solution.[4][6] Shake vigorously for 1-2 minutes. The acid protonates the dicyclohexylamine, forming a water-soluble salt.

  • 3. Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • 4. Repeat Wash: Repeat the acid wash (Step 2 & 3) two more times to ensure complete removal of dicyclohexylamine.[6]

  • 5. Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine) to remove residual acid and water.

  • 6. Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure.

  • 7. Verification (Recommended): The resulting free acid, likely an oil or foam, should be verified. Dissolve a small amount in a suitable solvent and confirm the absence of the DCHA peak (m/z = 182.35) and the presence of the free acid peak via LC-MS.

Protocol 2: Comparative Solubility Test

Objective: To empirically demonstrate the differential solubility of the DCHA salt and the lab-generated free acid in solvents relevant to bioconjugation.

  • 1. Preparation: Place 5 mg of the DCHA salt into each of three vials. In a separate set of three vials, place 5 mg of the free acid generated from Protocol 1.

  • 2. Solvent Addition:

    • To the first vial of each set, add 1.0 mL of PBS buffer (pH 7.2).

    • To the second vial of each set, add 1.0 mL of anhydrous DMSO.

    • To the third vial of each set, add 1.0 mL of ethyl acetate (EtOAc).

  • 3. Observation: Vortex each vial for 2 minutes at room temperature. Visually inspect for complete dissolution.

  • 4. Data Recording: Record the results in a table.

Expected Outcome Table:

Compound FormPBS (pH 7.2)Anhydrous DMSOEthyl Acetate
DCHA Salt InsolubleInsoluble / Very Poorly SolubleSoluble
Free Acid InsolubleSolubleSoluble
Protocol 3: General Maleimide-Thiol Conjugation

Objective: To conjugate the free acid form of (S)-Maleoyl-DPR(Boc)-OH to a cysteine-containing peptide or protein.

  • 1. Thiol-Molecule Preparation: Dissolve the cysteine-containing protein or peptide in a degassed reaction buffer (e.g., PBS, pH 7.0-7.5).[10][8] If necessary, reduce any existing disulfide bonds by incubating with a 10-50 molar excess of a phosphine-based reducing agent like TCEP for 30-60 minutes.

  • 2. Maleimide Stock Solution Preparation: Immediately before use, dissolve the free acid of (S)-Maleoyl-DPR(Boc)-OH (generated from Protocol 1) in a minimal volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[8]

  • 3. Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein/peptide solution with gentle stirring.[11] The final concentration of the organic solvent should ideally be below 10%.

  • 4. Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • 5. Quenching (Optional): Add a free thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~50 mM to quench any unreacted maleimide.

  • 6. Purification: Purify the conjugate using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents.

Conclusion: A Strategic Choice for a Successful Outcome

The comparison between the DCHA salt and free acid forms of (S)-Maleoyl-DPR(Boc)-OH is not a matter of which is "more reactive," but rather which is more appropriate for your laboratory's workflow and storage needs.

  • The DCHA salt is the superior choice for long-term storage, stability, and ease of handling . Its crystalline nature ensures high purity and simplifies accurate measurement. However, it mandates a preliminary chemical conversion step to the free acid, which must be factored into the experimental timeline.

  • The free acid offers the advantage of being reaction-ready , bypassing the need for the salt-to-acid conversion. This can streamline the workflow if the reagent is to be used immediately. However, its potential physical form as an oil and its comparatively lower stability may present challenges for long-term storage and handling.

Ultimately, the active species in the maleimide-thiol conjugation is unequivocally the free acid . The DCHA salt is a stable precursor that requires a deliberate and complete conversion before it can participate in this critical bioconjugation reaction. Understanding this fundamental difference is key to designing robust, reproducible, and successful conjugation strategies.

References

  • BenchChem. (2025). Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.
  • Setareh Biotech. (n.d.). Conjugation Protocol for Thiol-Reactive (maleimide) dyes.
  • BenchChem. (2025). Application Notes and Protocols for Thiol-Maleimide Reaction with Mal-Cyclohexyl-PEG3-Biotin.
  • Khan, M. N. (1995). Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed, 35(3), 345-53.
  • Vector Labs. (n.d.). Maleimide Reaction Chemistry.
  • Zhang, C., et al. (2016).
  • Kalia, J., & Raines, R. T. (2006).
  • BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.
  • Szijj, P. A., Bahou, C., & Chudasama, V. (2018).
  • Weiss, V. U., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.
  • BenchChem. (2025). The Strategic Role of Dicyclohexylamine (DCHA) in the Application of Boc-D-Cyclopropylalanine: A Technical Guide.
  • Comstock, J. R., & Weïwer, M. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
  • Dadparvar, M., et al. (2018). Insights into maleimide-thiol conjugation chemistry. .

  • McKay, C. S., & Finn, M. G. (2014).
  • Šečkutė, J., & Dehaen, W. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. MDPI.
  • Satish Kumar, R. P., & Man-kit, T. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers.
  • UCL Discovery. (n.d.).
  • Weiss, V. U., et al. (2020).
  • BenchChem. (2025). The Michael Addition: An In-Depth Technical Guide to the Reactivity of Maleimide Groups with Thiols.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of mDPR(boc) and (S)-MALEOYL-DPR(BOC)-OH·DCHA

In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), specialized linker molecules like mDPR(boc) and its dicyclohexylamine (DCHA) salt, (S)-MALEOYL-DPR(BOC)-OH·...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), specialized linker molecules like mDPR(boc) and its dicyclohexylamine (DCHA) salt, (S)-MALEOYL-DPR(BOC)-OH·DCHA, are instrumental.[1] The inherent reactivity of these compounds, which makes them effective in bioconjugation, also necessitates a robust and scientifically-grounded approach to their handling and disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of these reagents, ensuring the safety of laboratory personnel and the protection of our environment.

The core principle of this guide is to transform the reactive components of these molecules into less hazardous forms before they enter the waste stream. This is achieved through a carefully sequenced chemical deactivation process, followed by segregation and disposal in accordance with institutional and regulatory standards.

Hazard Assessment and Risk Mitigation

Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is paramount. The molecule , (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid complexed with dicyclohexylamine, presents a composite hazard profile derived from its constituent parts: the maleimide group, the Boc-protected amine, and the DCHA salt.

  • Skin and Eye Irritation: The maleimide and DCHA components can cause skin and eye irritation.[2]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory irritation.[2]

  • Corrosivity: Dicyclohexylamine is a corrosive amine.[3]

  • Environmental Hazard: DCHA is known to be toxic to aquatic life.[4]

Table 1: Hazard Profile and Mitigation Strategies

Hazard CategoryPotential EffectMitigation Strategy
Contact Hazard Skin and eye irritation, potential for chemical burns from DCHA.Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Handle in a well-ventilated area, preferably a chemical fume hood.[5][6]
Inhalation Hazard Irritation of the respiratory tract.Handle solids in a chemical fume hood to avoid generating dust.[2]
Environmental Hazard Toxicity to aquatic organisms from DCHA.Do not dispose of down the drain. All waste must be collected and treated as hazardous chemical waste.[4]

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling these reagents is the consistent use of appropriate PPE. This serves as the primary barrier against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A full-length laboratory coat should be worn at all times.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain and Absorb: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or dry lime.[3] Do not use combustible materials like paper towels for initial absorption.

  • Collect and Label: Carefully scoop the absorbent material and spilled substance into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must be collected as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Core Directive: A Step-by-Step Disposal Protocol

The guiding principle for the disposal of mDPR(boc) and its DCHA salt is chemical deactivation prior to final disposal. This protocol is designed to address each reactive moiety of the molecule in a logical sequence.

cluster_0 Preparation and Initial Steps cluster_1 Chemical Deactivation cluster_2 Final Disposal start Start: Waste containing mDPR(boc) or its DCHA salt ppe Don appropriate PPE start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood dissolve Dissolve waste in a suitable organic solvent (e.g., DMSO, DMF) fume_hood->dissolve neutralize Step 1: Neutralize DCHA with dilute acetic acid dissolve->neutralize If DCHA salt is present hydrolyze Step 2: Hydrolyze Maleimide with dilute NaOH solution dissolve->hydrolyze If DCHA is not present neutralize->hydrolyze quench (Optional) Quench with excess thiol (e.g., L-cysteine) hydrolyze->quench deprotect Step 3: Deprotect Boc Group with dilute HCl hydrolyze->deprotect collect Collect deactivated solution in a labeled hazardous waste container deprotect->collect contact_ehs Contact EHS for pickup and disposal collect->contact_ehs end End of Procedure contact_ehs->end

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of Maleimide-PROTAC Linkers

Topic: Personal Protective Equipment for Handling mDPR(boc)₂ and (S)-MALEOYL-DPR(BOC)-OH・DCHA This guide provides essential safety and logistical information for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling mDPR(boc)₂ and (S)-MALEOYL-DPR(BOC)-OH・DCHA

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with maleimide-functionalized and Boc-protected linkers. The protocols herein are designed to establish a self-validating system of safety, grounded in the specific chemical reactivity of the reagents. Our goal is to provide value beyond the product by ensuring you can work safely and effectively.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the reagents' chemical properties is the foundation of safe laboratory practice. The two compounds, while related, present distinct hazard profiles primarily due to the presence of a maleimide group and a dicyclohexylamine (DCHA) salt in one of them.

(S)-MALEOYL-DPR(BOC)-OH・DCHA presents the most significant handling risk. Its hazard profile is a composite of its three key functional components:

  • Maleimide Moiety: This group is an electrophilic Michael acceptor, crucial for its bioconjugation function with thiols (e.g., cysteine residues). This reactivity also makes it a potent skin and respiratory sensitizer. Direct contact can lead to an allergic skin reaction, as the maleimide can covalently modify skin proteins[1][2][3].

  • Dicyclohexylamine (DCHA): This component forms a salt with the carboxylic acid, improving the compound's stability and handling properties as a solid. However, DCHA itself is a corrosive and toxic amine. It can cause severe skin burns and eye damage upon contact and is harmful if inhaled or absorbed through the skin[4][5][6][7].

  • Boc Protecting Group: The tert-Butyloxycarbonyl group is generally stable and poses a low hazard in the intact molecule. The primary risk associated with this group arises during its removal (deprotection), which requires strong, corrosive acids like trifluoroacetic acid (TFA) and generates isobutylene gas[8][9].

mDPR(boc)₂ , lacking the reactive maleimide and corrosive DCHA salt, is inherently less hazardous. However, in the absence of a specific Safety Data Sheet (SDS), it must be handled as a potentially irritating fine powder. The most significant process hazard is associated with its eventual deprotection, which involves the same strong acids as its counterpart[10][11].

Hazard Summary Table
ComponentAssociated ReagentGHS Hazard ClassificationsKey Precautionary Notes
Dicyclohexylamine (DCHA) (S)-MALEOYL-DPR(BOC)-OH・DCHAAcute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1)[7]CORROSIVE . Causes severe skin burns and eye damage. Toxic if swallowed, inhaled, or in contact with skin[4][6].
Maleimide (S)-MALEOYL-DPR(BOC)-OH・DCHAAcute Toxicity (Oral); Skin Irritation; Eye Irritation; Skin Sensitization (Category 1)[2][3]SENSITIZER . May cause an allergic skin reaction. Avoid breathing dust. Wash skin thoroughly after handling[1][12].
Boc-Protected Amine Both ReagentsGenerally low hazard, may cause mild irritation.The primary hazard is associated with the use of strong acids (e.g., TFA) during deprotection steps[8][9].

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-tiered approach to PPE is critical, with requirements escalating based on the specific laboratory operation being performed.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling/Weighing Solids Safety glasses with side-shields (minimum); tightly fitting safety goggles recommended.Powder-free nitrile gloves (minimum 4 mil thickness). Change immediately if contaminated.Long-sleeved laboratory coat, fully fastened.Mandatory: Work within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates[10][13].
Handling Solutions Tightly fitting safety goggles. Use a face shield when handling larger volumes (>50 mL).Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.Chemical-resistant lab coat. Consider a chemical apron for splash protection.Mandatory: All manipulations of solutions should be performed in a certified chemical fume hood.
Boc-Deprotection Tightly fitting safety goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber) suitable for handling strong acids.Chemical-resistant lab coat and chemical apron.Mandatory: Work must be conducted in a certified chemical fume hood. Ensure proper ventilation to handle gas evolution[9].

Part 3: Safe Operational Workflow

Adherence to a strict, step-by-step workflow minimizes exposure and ensures operational integrity from reagent receipt to final disposal.

Workflow Diagram: Safe Handling of Maleimide Reagents

G cluster_prep Preparation & Handling cluster_reaction Reaction & Disposal Receiving 1. Receiving & Storage (Store at 2-8°C, Dry) Weighing 2. Weighing (Fume Hood / Ventilated Enclosure) Receiving->Weighing Verify Integrity Solubilization 3. Solubilization (Anhydrous Solvent, Fume Hood) Weighing->Solubilization Transfer Solid Reaction 4. Reaction Setup (Inert Atmosphere) Solubilization->Reaction Add to Reaction Disposal 5. Waste Segregation & Disposal (Labelled, Sealed Containers) Reaction->Disposal Quench & Segregate

Caption: A typical workflow for handling maleimide-based chemical reagents.

Step-by-Step Methodologies

1. Receiving and Storage

  • Upon receipt, inspect the container for damage.

  • Store reagents in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[5][10]. Recommended storage temperature is typically 2-8°C to maximize shelf life[14].

2. Weighing Operations

  • Crucial: Always handle and weigh the solid powder inside a certified chemical fume hood or a powder containment hood. This is the point of highest risk for inhalation of fine particulates.

  • Use anti-static weigh boats or weighing paper.

  • Close the primary container immediately after dispensing the required amount.

  • Clean the balance and surrounding area with a damp cloth or towel after use to remove any residual powder. Do not dry sweep.

3. Solubilization and Use

  • Perform all solution preparations inside a chemical fume hood.

  • For maleimide-containing reagents, use a dry, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prevent hydrolysis of the maleimide ring, which would render it unreactive[15].

  • Add the solvent to the solid slowly to avoid splashing.

  • If the reagent is intended for bioconjugation, aqueous solutions should be prepared immediately before use, as the maleimide ring is susceptible to hydrolysis at neutral to high pH[15].

Part 4: Waste Disposal and Decontamination Plan

Proper segregation and disposal of chemical waste is a critical safety and compliance requirement. Never dispose of amines or maleimides down the sanitary sewer[3][16].

  • Solid Waste: All contaminated consumables (gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste bag or container within the fume hood[17].

  • Organic Liquid Waste: Unused solutions and reaction solvents should be collected in a dedicated, labeled hazardous waste container for non-halogenated organic waste. Keep this container closed when not in use[17].

  • Aqueous Liquid Waste: Reaction mixtures quenched with aqueous solutions should be collected in a separate hazardous waste container. The high toxicity of DCHA to aquatic life makes proper containment essential[7].

  • Decontamination: Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) into the appropriate waste stream, followed by a standard wash procedure.

Part 5: Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention, especially if irritation or a rash develops[5][7].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][7].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][6][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[1][7].

References

  • DICYCLOHEXYLAMINE HAZARD SUMMARY. (2000). New Jersey Department of Health. Available at: [Link]

  • DICYCLOHEXYLAMINE (DCHA). Ataman Kimya. Available at: [Link]

  • DICYCLOHEXYLAMINE. (2023). Multichem. Available at: [Link]

  • Product MSDS, Maleimide, 541-59-3, 98%. (2017). ReagentWorld. Available at: [Link]

  • Maleimide SAFETY DATA SHEET. (2022). Georganics. Available at: [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Chemical Waste Name or Mixtures. University of Rochester. Available at: [Link]

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Bilkent University. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • Amine Disposal For Businesses. (2024). Collect and Recycle. Available at: [Link]

  • mDPR(Boc)-Val-Cit-PAB | ADC linker. DC Chemicals. Available at: [Link]

  • MSDS - Safety Data Sheet. Abbkine. Available at: [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Available at: [Link]

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